2-Ethylpentanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-3-5-6(4-2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZMYXGARXYAEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10875701 | |
| Record name | 2-ETHYLPENTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10875701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20225-24-5 | |
| Record name | 2-Ethylpentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20225-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-2-propylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020225245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-ETHYLPENTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10875701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylvaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYLPENTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC688J0RH8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Ethylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Ethylpentanoic acid, a branched-chain carboxylic acid of interest in various scientific domains. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and insights into its biological significance through its relationship with the well-known drug, valproic acid.
Core Data Summary
The fundamental properties of this compound (CAS No. 20225-24-5) are summarized below. These values are essential for its handling, characterization, and application in a laboratory setting.
Table 1: Chemical Identifiers and Descriptors
| Identifier/Descriptor | Value | Reference |
| CAS Number | 20225-24-5 | [1][2] |
| Molecular Formula | C₇H₁₄O₂ | [1][2] |
| Molecular Weight | 130.18 g/mol | [1] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2-Ethylvaleric acid, α-Ethylvaleric acid, 3-Hexanecarboxylic acid | [1][2] |
| InChI Key | BAZMYXGARXYAEQ-UHFFFAOYSA-N | [3] |
| SMILES | CCCC(CC)C(=O)O | [3] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Physical Form | Clear, colorless oil/liquid | [4] |
| Boiling Point | 209-213 °C | [4][5] |
| Melting Point | Not available | [5] |
| Density | ~0.911 - 0.935 g/cm³ at 25-27 °C | [4] |
| pKa | 4.71 at 20 °C | [4] |
| Refractive Index | ~1.4214 at 25 °C | [4] |
| Water Solubility | Limited/Slightly soluble (Estimated similar to 2-ethylhexanoic acid at ~1.4-2.0 g/L) | [6] |
| Organic Solvent Solubility | Soluble in methanol, chloroform, ethyl acetate, and other organic solvents | [1][4] |
Table 3: Safety and Hazard Information
| Hazard Statement | GHS Classification |
| H302 | Harmful if swallowed |
| H314 | Causes severe skin burns and eye damage |
Note: This is not an exhaustive list of all safety information. Always consult the full Safety Data Sheet (SDS) before handling this chemical.
Biological Significance and Signaling Pathways
This compound is recognized as a metabolite and a close structural analog of valproic acid (2-propylpentanoic acid), a widely used anticonvulsant and mood stabilizer.[4] The mechanism of action of valproic acid is multifaceted and not entirely elucidated, but it is known to impact several key signaling pathways, which are likely to be similarly affected by this compound.
Modulation of GABAergic Neurotransmission
Valproic acid is known to enhance the effects of Gamma-Aminobutyric Acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This is achieved by increasing GABA synthesis and release, and inhibiting its metabolic degradation.
Caption: Modulation of GABAergic neurotransmission by inhibiting GABA degradation.
Inhibition of Voltage-Gated Ion Channels
Another key mechanism is the blockade of voltage-gated sodium and calcium channels. This action reduces the repetitive firing of neurons, a hallmark of epileptic seizures.
Caption: Inhibition of voltage-gated sodium and calcium channels.
Modulation of Intracellular Signaling Cascades
Valproic acid also influences intracellular signaling pathways, such as the Wnt/β-catenin and the extracellular signal-regulated kinase (ERK) pathways, which are crucial for cell fate, proliferation, and differentiation. This is often linked to its activity as a histone deacetylase (HDAC) inhibitor.
Caption: Modulation of the ERK and Wnt/β-catenin signaling pathways.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles and may require optimization for specific laboratory conditions.
Protocol 1: Synthesis via Malonic Ester Synthesis
This protocol outlines the preparation of this compound starting from diethyl malonate. The process involves a double alkylation followed by hydrolysis and decarboxylation.
Workflow for Synthesis
Caption: Workflow for the malonic ester synthesis of this compound.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol (EtOH)
-
Propyl bromide
-
Ethyl bromide
-
Sulfuric acid (H₂SO₄), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
First Alkylation: a. In a dry round-bottom flask equipped with a reflux condenser and an addition funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen). b. Add diethyl malonate dropwise to the stirred solution. c. After the addition is complete, add propyl bromide dropwise and reflux the mixture for 2-3 hours. d. Cool the reaction mixture, and remove the ethanol under reduced pressure.
-
Second Alkylation: a. To the residue from the previous step, add a fresh solution of sodium ethoxide in absolute ethanol. b. Add ethyl bromide dropwise and reflux the mixture for another 2-3 hours. c. Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Hydrolysis and Decarboxylation: a. To the resulting diethyl ethylpropylmalonate, add an aqueous solution of sulfuric acid. b. Heat the mixture to reflux and continue heating until the evolution of CO₂ ceases (typically 10-15 hours). This step hydrolyzes the ester and decarboxylates the resulting malonic acid derivative.
-
Work-up and Purification: a. Cool the reaction mixture and transfer it to a separatory funnel. b. Extract the product with diethyl ether (3x). c. Combine the organic layers and wash with saturated sodium bicarbonate solution to remove any unreacted acidic starting materials, then with water, and finally with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude this compound. Further purification can be achieved by vacuum distillation.
Protocol 2: Purification by Column Chromatography
For high-purity requirements, the crude product can be purified using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
-
Glass column, flasks, TLC plates, UV lamp.
Procedure:
-
Solvent System Selection: Determine a suitable eluent system using Thin Layer Chromatography (TLC). A mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v) is a good starting point. The ideal system should give the product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in hexanes and pack the chromatography column.
-
Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound. The carboxylic acid group often requires derivatization to improve its volatility and chromatographic behavior.
Materials:
-
Purified this compound sample
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or Pentafluorobenzyl bromide - PFBBr)
-
Appropriate organic solvent (e.g., acetonitrile, dichloromethane)
-
Internal standard (e.g., an isotopically labeled analog or a homologous carboxylic acid)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms or similar).
Procedure:
-
Sample Preparation and Derivatization: a. Accurately weigh a small amount of the this compound sample and dissolve it in a known volume of solvent. b. Add the internal standard. c. Add the derivatizing agent (e.g., BSTFA) and heat the mixture (e.g., at 60-70 °C for 30 minutes) to form the trimethylsilyl (TMS) ester.
-
GC-MS Analysis: a. Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC injector port, typically held at a high temperature (e.g., 250 °C) in splitless mode. b. Separation: Use a temperature program for the GC oven to separate the components. A typical program might start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min. c. Detection: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectrum of the derivatized this compound will show a characteristic fragmentation pattern that can be used for identification. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
Conceptual Drug Discovery Workflow
The development of analogs of existing drugs is a common strategy in drug discovery. The following diagram illustrates a conceptual workflow for the investigation of this compound as a potential therapeutic agent, leveraging its relationship to valproic acid.
Caption: A conceptual workflow for the discovery and development of this compound.
References
- 1. This compound CAS#: 20225-24-5 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C7H14O2 | CID 30020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 20225-24-5 [chemicalbook.com]
- 5. This compound | CAS#:20225-24-5 | Chemsrc [chemsrc.com]
- 6. 2-Ethylhexanoic Acid | C8H16O2 | CID 8697 - PubChem [pubchem.ncbi.nlm.nih.gov]
What are the physical and chemical properties of 2-Ethylpentanoic acid?
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylpentanoic acid (CAS No: 20225-24-5), a branched-chain carboxylic acid, is a molecule of significant interest in the fields of pharmacology and organic synthesis. Structurally, it is an analog and a known metabolite of valproic acid, a widely used anticonvulsant and mood-stabilizing drug.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological significance through relevant signaling pathways. All quantitative data is presented in structured tables for ease of reference, and key experimental and biological pathways are visualized using diagrams.
Physical and Chemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and application in research and development. These properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄O₂ | [3] |
| Molecular Weight | 130.18 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
| Odor | Pungent | [4] |
| Boiling Point | 209.2 °C to 213 °C at 760 mmHg | [5] |
| Density | 0.911 g/cm³ to 0.935 g/cm³ | [5] |
| Refractive Index | 1.4214 to 1.431 | [5] |
| Flash Point | 102.8 °C | [5] |
| Vapor Pressure | 0.082 mmHg at 25°C | [5] |
Acidity and Solubility Properties
| Property | Value | Source(s) |
| pKa | 4.71 at 20°C | [5] |
| Solubility | Limited solubility in water. Soluble in organic solvents such as chloroform, ethyl acetate, and methanol. | [4] |
| LogP (Octanol-Water Partition Coefficient) | 1.89730 | [5] |
Spectral Data
| Spectral Data Type | Key Features | Source(s) |
| ¹H NMR | Spectra available, showing characteristic peaks for the ethyl and pentanoic acid moieties. | [6] |
| ¹³C NMR | Spectra available for structural elucidation. | |
| Mass Spectrometry | Data available for molecular weight confirmation and fragmentation analysis. |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific research. This section provides protocols for the synthesis and key analytical characterizations of this compound.
Synthesis of this compound via Malonic Ester Synthesis
The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids.[7][8][9]
Principle: This method involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation to yield the desired carboxylic acid. The α-hydrogens of diethyl malonate are acidic and can be removed by a strong base to form a nucleophilic enolate, which then undergoes an Sₙ2 reaction with an alkyl halide.[10]
Reactants:
-
Diethyl malonate
-
Sodium ethoxide (or another suitable strong base)
-
Ethyl bromide
-
Propyl bromide
-
Hydrochloric acid (or another strong acid for hydrolysis)
-
Sodium hydroxide (for saponification)
Procedure:
-
First Alkylation: Diethyl malonate is treated with sodium ethoxide in ethanol to form the corresponding enolate. To this solution, ethyl bromide is added, leading to the formation of diethyl ethylmalonate.
-
Second Alkylation: The resulting diethyl ethylmalonate is then treated with another equivalent of sodium ethoxide to form a new enolate. Propyl bromide is subsequently added to yield diethyl ethylpropylmalonate.
-
Hydrolysis and Decarboxylation: The dialkylated ester is then subjected to acidic hydrolysis (e.g., by refluxing with aqueous HCl) or saponification with a strong base (e.g., NaOH) followed by acidification. This process hydrolyzes the ester groups to carboxylic acids. Upon heating, the resulting malonic acid derivative readily undergoes decarboxylation to yield this compound.[7][10]
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the pharmacokinetic and pharmacodynamic properties of a drug molecule. Potentiometric titration is a highly accurate method for its determination.[7][11][12]
Principle: A solution of the weak acid (this compound) is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration. The pKa is the pH at which the acid is half-neutralized, which corresponds to the midpoint of the titration curve.
Apparatus and Reagents:
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
This compound solution of known concentration (e.g., 1 mM)
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
Potassium chloride solution (e.g., 0.15 M) to maintain constant ionic strength
-
Standard pH buffers for calibration (pH 4, 7, and 10)
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions.
-
Sample Preparation: Prepare a solution of this compound in water. To ensure complete dissolution and a stable ionic strength, a co-solvent and a salt like KCl can be added.[11][12] The solution should be purged with nitrogen to remove dissolved carbon dioxide.
-
Titration: Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode. Titrate the solution with the standardized NaOH solution, adding the titrant in small increments.
-
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest slope. The pKa is the pH at the half-equivalence point. The experiment should be repeated at least three times to ensure reproducibility.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules.
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. By observing the absorption of electromagnetic radiation by these nuclei in a strong magnetic field, information about the molecular structure can be obtained.
Sample Preparation:
-
Amount of Substance: For a ¹H NMR spectrum, 5-25 mg of this compound is typically required. For a ¹³C NMR spectrum, a larger amount of 50-100 mg is generally needed.[13]
-
Solvent: The sample should be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), to avoid solvent signals in the ¹H NMR spectrum.[13]
-
Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0 ppm).
-
Filtration: If the solution contains any particulate matter, it should be filtered through a small plug of cotton wool in a Pasteur pipette into a clean NMR tube.
Data Acquisition: The prepared sample is placed in the NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures.
Biological Activity and Signaling Pathways
This compound is a structural analog of valproic acid, a drug with a complex and multifaceted mechanism of action.[5][6][11] The biological effects of this compound are understood to be similar to those of valproic acid, primarily impacting neuronal excitability through the modulation of GABAergic neurotransmission and ion channels.[14][15][16]
The primary mechanism of action of valproic acid and its analogs involves the enhancement of the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).[5][11][17] This is achieved through several interconnected pathways:
-
Inhibition of GABA Transaminase: Valproic acid inhibits GABA transaminase, the enzyme responsible for the degradation of GABA. This leads to an increase in the concentration of GABA in the synaptic cleft.[5][6][17]
-
Stimulation of GABA Synthesis: There is evidence to suggest that valproic acid can also stimulate the activity of glutamic acid decarboxylase, the enzyme that synthesizes GABA from glutamate.[11]
-
Modulation of Ion Channels: Valproic acid has been shown to block voltage-gated sodium channels and T-type calcium channels, which reduces neuronal excitability and prevents the rapid firing of neurons associated with seizures.[5][11][14]
-
Inhibition of Histone Deacetylases (HDACs): Valproic acid is also a known inhibitor of HDACs. This epigenetic mechanism can alter gene expression and is thought to contribute to its mood-stabilizing effects.[5][6][15]
Conclusion
This compound is a valuable compound for scientific investigation, particularly due to its relationship with valproic acid. This guide has provided a comprehensive overview of its physical and chemical properties, along with detailed experimental protocols for its synthesis and characterization. The elucidation of its biological activity through the lens of valproic acid's known mechanisms of action opens avenues for further research into its potential therapeutic applications and for the development of novel anticonvulsant and mood-stabilizing agents with improved efficacy and safety profiles.
References
- 1. Acute anticonvulsant activity of structural analogues of valproic acid and changes in brain GABA and aspartate content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The mechanisms of action of valproate in neuropsychiatric disorders: can we see the forest for the trees? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 8. homework.study.com [homework.study.com]
- 9. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. droracle.ai [droracle.ai]
- 12. journals.asm.org [journals.asm.org]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 15. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. What is the mechanism of Sodium Valproate? [synapse.patsnap.com]
An In-depth Technical Guide to 2-Ethylpentanoic Acid: Structure, Isomers, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Ethylpentanoic acid, a branched-chain carboxylic acid, and its isomers. The document details its structural formula, physicochemical properties, synthesis protocols, and analytical characterization methods. Furthermore, it explores the biological activities and potential signaling pathways associated with this class of molecules, offering valuable insights for professionals in research and drug development.
Structural Formula and Isomers of this compound
This compound is a carboxylic acid with the chemical formula C₇H₁₄O₂ and a molecular weight of approximately 130.18 g/mol .[1][2] Its structure features a five-carbon pentanoic acid backbone with an ethyl group attached to the second carbon atom.
dot```dot graph 2_Ethylpentanoic_Acid { layout=neato; node [shape=plaintext]; C1 [label="C", pos="0,0!"]; O11 [label="O", pos="-0.5,-0.866!"]; O12 [label="OH", pos="0.5,-0.866!"]; C2 [label="C", pos="1,0!"]; H2 [label="H", pos="1.5,0.866!"]; C3 [label="C", pos="2,0!"]; H31 [label="H", pos="2.5,-0.866!"]; H32 [label="H", pos="2.5,0.866!"]; C4 [label="C", pos="3,0!"]; H41 [label="H", pos="3.5,-0.866!"]; H42 [label="H", pos="3.5,0.866!"]; C5 [label="C", pos="4,0!"]; H51 [label="H", pos="4.5,-0.866!"]; H52 [label="H", pos="4.5,0.866!"]; H53 [label="H", pos="5,0!"]; C2_ethyl [label="C", pos="1,-1.732!"]; H2_ethyl1 [label="H", pos="0.5,-2.598!"]; H2_ethyl2 [label="H", pos="1.5,-2.598!"]; C2_ethyl2 [label="C", pos="1,-3.464!"]; H2_ethyl3 [label="H", pos="0.5,-4.33!"]; H2_ethyl4 [label="H", pos="1.5,-4.33!"]; H2_ethyl5 [label="H", pos="0,-3.464!"];
C1 -- O11 [style=double]; C1 -- O12; C1 -- C2; C2 -- H2; C2 -- C3; C3 -- H31; C3 -- H32; C3 -- C4; C4 -- H41; C4 -- H42; C4 -- C5; C5 -- H51; C5 -- H52; C5 -- H53; C2 -- C2_ethyl; C2_ethyl -- H2_ethyl1; C2_ethyl -- H2_ethyl2; C2_ethyl -- C2_ethyl2; C2_ethyl2 -- H2_ethyl3; C2_ethyl2 -- H2_ethyl4; C2_ethyl2 -- H2_ethyl5; }``` Caption: Structural formula of this compound.
The molecular formula C₇H₁₄O₂ encompasses a variety of structural isomers, primarily other branched-chain heptanoic acids. These isomers differ in the branching of the carbon chain and the position of the carboxyl group. A selection of these isomers is presented below.
dot
References
Synthesis of 2-Ethylpentanoic Acid via the Malonic Ester Route: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-ethylpentanoic acid, a valuable carboxylic acid intermediate, utilizing the robust and versatile malonic ester synthesis pathway. This document details the underlying chemical principles, a step-by-step experimental protocol, and key quantitative data to support research and development activities.
Introduction
The malonic ester synthesis is a classic and highly effective method for the preparation of substituted carboxylic acids. The strategy involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation. The α-protons of diethyl malonate are particularly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, facilitating the formation of a stable enolate. This enolate acts as a potent nucleophile, readily undergoing S\textsubscript{N}2 reactions with alkyl halides. For the synthesis of this compound, a sequential dialkylation is required, introducing both an ethyl and a propyl group to the α-carbon of the malonic ester.
Reaction Mechanism and Pathway
The synthesis of this compound via the malonic ester route proceeds through a well-defined, multi-step sequence:
-
Enolate Formation: Diethyl malonate is treated with a strong base, typically sodium ethoxide, to deprotonate the α-carbon and form a resonance-stabilized enolate. The use of sodium ethoxide is crucial to prevent transesterification side reactions.[1][2][3]
-
First Alkylation: The enolate nucleophilically attacks an ethyl halide (e.g., ethyl bromide), forming diethyl ethylmalonate.
-
Second Enolate Formation and Alkylation: The remaining acidic α-proton on diethyl ethylmalonate is removed by another equivalent of sodium ethoxide, and the resulting enolate is subsequently alkylated with a propyl halide (e.g., 1-bromopropane) to yield diethyl ethylpropylmalonate.
-
Saponification (Hydrolysis): The diethyl ethylpropylmalonate is hydrolyzed, typically under basic conditions using an aqueous solution of a strong base like sodium hydroxide, to convert the ester groups into carboxylate salts.[4]
-
Acidification and Decarboxylation: Acidification of the reaction mixture protonates the carboxylate groups, forming ethylpropylmalonic acid. Upon heating, this β-dicarboxylic acid readily undergoes decarboxylation to yield the final product, this compound, with the loss of carbon dioxide.[4][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a representative synthesis of this compound, based on established malonic ester synthesis protocols.
| Parameter | Value | Notes |
| Reactants | ||
| Diethyl Malonate | 1.0 mol | Starting ester |
| Sodium Ethoxide | 2.1 mol | Base for deprotonation |
| Ethyl Bromide | 1.05 mol | First alkylating agent |
| 1-Bromopropane | 1.05 mol | Second alkylating agent |
| Sodium Hydroxide | > 2.0 mol | For saponification |
| Hydrochloric Acid (conc.) | As needed | For acidification |
| Reaction Conditions | ||
| Solvent | Anhydrous Ethanol | For alkylation steps |
| Alkylation Temperature | Reflux | |
| Saponification Temperature | Reflux | |
| Decarboxylation Temperature | 100-150 °C | |
| Yields | ||
| Diethyl Ethylpropylmalonate | 70-80% | Intermediate yield |
| This compound | 60-70% | Overall yield from diethyl malonate |
Detailed Experimental Protocol
This protocol outlines the laboratory-scale synthesis of this compound.
Materials:
-
Diethyl malonate
-
Sodium metal
-
Anhydrous ethanol
-
Ethyl bromide
-
1-Bromopropane
-
Sodium hydroxide
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
Step 1: Preparation of Diethyl Ethylpropylmalonate
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal (2.1 mol) to anhydrous ethanol.
-
Once the sodium has completely reacted, add diethyl malonate (1.0 mol) dropwise to the sodium ethoxide solution with stirring.
-
After the addition is complete, add ethyl bromide (1.05 mol) dropwise. The reaction mixture is then heated to reflux for 2-3 hours until the mixture is neutral to moist litmus paper.
-
To the cooled reaction mixture, add a second equivalent of sodium ethoxide solution, followed by the dropwise addition of 1-bromopropane (1.05 mol).
-
Heat the mixture to reflux for an additional 3-4 hours to complete the second alkylation.
-
Cool the reaction mixture and filter to remove the precipitated sodium bromide. The ethanol is then removed from the filtrate by distillation.
-
The residue is washed with water, and the organic layer containing diethyl ethylpropylmalonate is separated and dried over anhydrous magnesium sulfate. The product can be purified by vacuum distillation.
Step 2: Saponification, Acidification, and Decarboxylation
-
The crude diethyl ethylpropylmalonate is added to an aqueous solution of sodium hydroxide (>2.0 mol).
-
The mixture is heated to reflux for 4-6 hours to ensure complete hydrolysis of the ester groups.
-
After cooling, the reaction mixture is carefully acidified with concentrated hydrochloric acid until the solution is strongly acidic.
-
The acidified mixture is then heated to 100-150 °C. Vigorous evolution of carbon dioxide will be observed. Heating is continued until the gas evolution ceases.
-
The resulting organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.
-
The final product, this compound, is purified by fractional distillation.
Visualizations
Diagram 1: Experimental Workflow for the Synthesis of this compound
Caption: Workflow of the malonic ester synthesis of this compound.
Diagram 2: Chemical Pathway for the Synthesis of this compound
Caption: Reaction pathway for this compound synthesis.
References
Spectroscopic Analysis of 2-Ethylpentanoic Acid: A Technical Guide
Introduction
2-Ethylpentanoic acid (CAS No: 20225-24-5) is a branched-chain carboxylic acid. Understanding its molecular structure is crucial for its application in various fields, including as a building block in chemical synthesis and for its potential biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating the structure and purity of this compound. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, along with detailed experimental protocols for data acquisition, catering to researchers, scientists, and professionals in drug development.
Spectroscopic Data
The following sections present the available and expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data (Predicted)
Due to the limited availability of public experimental peak lists, the following table is based on predicted chemical shifts and general principles for a compound with the structure of this compound. The spectrum is typically run in a deuterated solvent such as CDCl₃.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet (broad) | 1H | -COOH |
| ~2.2-2.4 | Multiplet | 1H | -CH(CH₂CH₃)- |
| ~1.4-1.7 | Multiplet | 4H | -CH₂CH₂CH₃ & -CH(CH₂CH₃)- |
| ~0.9 | Triplet | 6H | -CH₂CH₃ & -CH₂CH₂CH₃ |
¹³C NMR (Carbon-13 NMR) Data (Predicted)
Similar to the proton NMR data, the carbon-13 NMR data is presented based on predicted values.
| Chemical Shift (ppm) | Carbon Atom |
| ~180-185 | -COOH |
| ~45-50 | -CH(CH₂CH₃)- |
| ~25-30 | -CH₂CH₂CH₃ |
| ~20-25 | -CH(CH₂CH₃)- |
| ~10-15 | -CH₂CH₃ |
| ~10-15 | -CH₂CH₂CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for a carboxylic acid.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| 2960-2850 | Strong | C-H stretch (Alkyl) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1465 | Medium | C-H bend (Alkyl) |
| ~1280 | Medium | C-O stretch (Carboxylic Acid) |
| ~920 | Broad, Medium | O-H bend (Carboxylic Acid) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented below is from an electron ionization (EI) mass spectrum.
| m/z | Relative Intensity (%) | Possible Fragment |
| 130 | ~5 | [M]⁺ (Molecular Ion) |
| 113 | ~15 | [M - OH]⁺ |
| 101 | ~30 | [M - C₂H₅]⁺ |
| 87 | ~100 | [M - C₃H₇]⁺ or [M - COOH]⁺ |
| 73 | ~85 | [C₄H₉O]⁺ |
| 57 | ~70 | [C₄H₉]⁺ |
| 45 | ~40 | [COOH]⁺ |
| 29 | ~50 | [C₂H₅]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the solution is homogeneous and free of any particulate matter.
-
A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (0 ppm).
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune the probe for the appropriate nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Infrared (IR) Spectroscopy (ATR-FTIR)
-
Sample Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and dry with a soft, lint-free tissue if necessary.
-
Place a small drop of neat this compound directly onto the surface of the ATR crystal, ensuring the crystal is fully covered.
-
-
Instrument Setup:
-
Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and water vapor).
-
-
Data Acquisition:
-
Lower the instrument's pressure arm to ensure good contact between the liquid sample and the ATR crystal.
-
Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the wavenumbers of the major absorption bands.
-
Correlate these absorption bands with specific functional groups and bond vibrations within the molecule using correlation tables.
-
Mass Spectrometry (Electron Ionization)
-
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the sample to a final concentration suitable for the instrument, typically in the low µg/mL to ng/mL range.
-
-
Instrument Setup:
-
The mass spectrometer is typically coupled to a gas chromatograph (GC-MS) for sample introduction and separation, although direct injection is also possible.
-
For GC-MS, select an appropriate GC column (e.g., a non-polar or medium-polarity column).
-
Set the GC oven temperature program to ensure good separation and peak shape.
-
Set the ion source temperature and electron energy (typically 70 eV for EI).
-
-
Data Acquisition:
-
Inject the sample into the GC. The compound will be vaporized and carried through the column by an inert gas.
-
As the this compound elutes from the GC column, it enters the mass spectrometer's ion source.
-
The molecules are bombarded with electrons, causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Processing:
-
Analyze the resulting mass spectrum.
-
Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.
-
Propose structures for the fragment ions to confirm the molecular structure of this compound.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
An In-depth Technical Guide to the Solubility of 2-Ethylpentanoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-ethylpentanoic acid in various organic solvents. While quantitative solubility data for this specific compound is limited in publicly available literature, this document compiles existing qualitative information and provides a detailed experimental protocol for determining solubility, a critical parameter in research and drug development.
Solubility Profile of this compound
This compound (CAS No: 20225-24-5), a branched-chain carboxylic acid, is generally soluble in organic solvents but has limited solubility in water due to its hydrophobic alkyl chain.[1] The polar carboxylic acid group allows for interactions with polar solvents, while the nonpolar carbon chain favors solubility in nonpolar solvents.
The following table summarizes the available qualitative solubility data for this compound and provides a general overview of the solubility of carboxylic acids in different classes of organic solvents.
| Solvent Class | Specific Solvent | Reported Solubility of this compound | General Solubility of Carboxylic Acids |
| Alcohols | Methanol | Slightly Soluble[2][3][4] | Generally soluble[5][6][7] |
| Ethanol | No specific data found | Generally soluble[6][7] | |
| Esters | Ethyl Acetate | Slightly Soluble[2][3][4] | Generally soluble |
| Chlorinated Solvents | Chloroform | Slightly Soluble[2][3][4] | Generally soluble |
| Dichloromethane | No specific data found | Generally soluble | |
| Ketones | Acetone | No specific data found | Generally soluble |
| Aromatic Hydrocarbons | Toluene | No specific data found | Generally soluble[6][7] |
| Aliphatic Hydrocarbons | Heptane | No specific data found | Sparingly soluble to insoluble |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a solvent.[8] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Glass vials or flasks with airtight screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a clean, dry glass vial. The presence of undissolved solute is essential to ensure that equilibrium is reached.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration is no longer changing, confirming that equilibrium has been established.
-
-
Phase Separation:
-
Once equilibrium is reached, allow the undissolved solute to settle by letting the vial stand undisturbed in the temperature-controlled environment for several hours.
-
Alternatively, centrifuge the vial at a controlled temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Analyze the standard solutions using a calibrated HPLC or GC method to generate a calibration curve.
-
Analyze the diluted sample solution under the same conditions.
-
Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result represents the solubility of this compound in the specific solvent at the given temperature.
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
References
- 1. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 2. enamine.net [enamine.net]
- 3. This compound CAS#: 20225-24-5 [m.chemicalbook.com]
- 4. Buy Pentanoic acid, 2-ethyl-2-propyl- (EVT-14681095) | 62179-62-8 [evitachem.com]
- 5. medical.mu.edu.iq [medical.mu.edu.iq]
- 6. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Valproic Acid Metabolism: A Technical Guide to the Formation and Quantification of its Major Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valproic acid (VPA), chemically known as 2-propylpentanoic acid, is a widely prescribed anticonvulsant and mood-stabilizing drug. Its therapeutic efficacy is well-established; however, its complex metabolism and potential for drug-drug interactions and toxicity necessitate a thorough understanding of its biotransformation. This technical guide provides an in-depth exploration of the metabolic pathways of VPA, focusing on its major metabolites.
It is important to address a common point of confusion regarding VPA metabolism. The compound 2-ethylpentanoic acid is not a metabolite of valproic acid . Valproic acid itself is 2-propylpentanoic acid. This compound is a different chemical entity, though it is sometimes used as an analog in research. This guide will focus on the scientifically validated and clinically relevant metabolites of VPA.
The metabolism of VPA is extensive, with less than 3% of the parent drug excreted unchanged in the urine. The primary routes of biotransformation are glucuronidation, beta-oxidation in the mitochondria, and cytochrome P450 (CYP)-mediated oxidation. These pathways lead to the formation of numerous metabolites, with the most significant being valproate-glucuronide, 2-ene-VPA (2-propyl-2-pentenoic acid), and 4-ene-VPA (2-propyl-4-pentenoic acid). The formation of certain metabolites, particularly 4-ene-VPA, has been associated with the hepatotoxicity sometimes observed with VPA therapy.
This guide will detail the metabolic pathways, provide quantitative data on metabolite concentrations, and present detailed experimental protocols for their analysis, aiming to serve as a valuable resource for professionals in the field of drug metabolism and development.
Metabolic Pathways of Valproic Acid
The biotransformation of valproic acid is a complex process involving three main pathways that account for the metabolism of approximately 97% of the administered dose.
-
Glucuronidation: This is the most prominent metabolic pathway for VPA, accounting for approximately 30-50% of the dose.[1][2] The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10, and UGT2B7, leading to the formation of valproate-1-O-β-glucuronide (VPA-G).[2] This water-soluble conjugate is then readily excreted in the urine.[3][4]
-
Beta-Oxidation: Occurring within the mitochondria, this pathway is responsible for the metabolism of over 40% of the VPA dose and mirrors the catabolism of endogenous fatty acids.[1][5] This pathway generates several key metabolites, including 2-ene-VPA, 3-OH-VPA, and 3-keto-VPA.
-
Cytochrome P450 (CYP) Mediated Oxidation: This is considered a minor pathway, accounting for approximately 10% of VPA metabolism.[1] However, it is of significant clinical interest as it produces potentially reactive metabolites. The primary CYP enzymes involved are CYP2C9, CYP2A6, and to a lesser extent, CYP2B6.[2] This pathway leads to the formation of various hydroxylated metabolites, such as 4-OH-VPA and 5-OH-VPA, as well as the unsaturated metabolite 4-ene-VPA.[6] The formation of 4-ene-VPA is of particular concern due to its association with hepatotoxicity.[7]
Below is a diagram illustrating the major metabolic pathways of valproic acid.
Quantitative Analysis of Valproic Acid and its Metabolites
The quantification of VPA and its metabolites in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments. The concentrations of these analytes can vary significantly depending on the dose, patient genetics, and co-administered medications.
Table 1: Urinary Excretion of Valproic Acid and its Metabolites in Epileptic Patients
| Metabolite | Amount Excreted in 24h Urine (mg, as VPA) | Percentage of Administered Dose (%) |
| Valproic Acid (VPA) | 1.8 - 13.2 | 0.2 - 0.5 |
| Valproate-Glucuronide (VPA-G) | 178 - 2158 | 20.5 - 88.7 |
| 3-keto-VPA | 125 - 320 | 5.8 - 18.7 |
| 3-OH-VPA | 8.6 - 18.7 | 0.6 - 1.0 |
| Data from a study of four epileptic patients on oral VPA therapy (1.0-2.8 g/day ).[3] |
Table 2: Percentage of Daily Dose Recovered in Urine of Epileptic Patients
| Metabolic Pathway | Mean Percentage of Dose Recovered (± SD) |
| Unchanged VPA | 1 ± 2 |
| Glucuronidation (as VPA-G) | 33 ± 14 |
| Beta-Oxidation Products | 15 ± 8 |
| Omega-Hydroxylation Products | 4 ± 2 |
| Omega-1-Hydroxylation Products | 2 ± 1 |
| Data from a study of 24 epileptic patients under steady-state conditions.[8] |
Table 3: Enzyme Kinetics of VPA Metabolism in Human Liver Microsomes
| Enzyme | Metabolite Formed | Km (µM) | Vmax (pmol/min/mg protein) |
| CYP2C9 | 4-ene-VPA | 550 | Value not specified |
| Inhibition constant (Ki) for carbamazepine epoxide hydrolysis.[9] |
Experimental Protocols for Metabolite Quantification
The accurate measurement of VPA and its metabolites requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are the most commonly employed techniques.
Experimental Workflow for Metabolite Analysis
Detailed Protocol for GC-MS Analysis of VPA and its Metabolites in Plasma
This protocol is a composite of methodologies reported in the literature and should be optimized for specific laboratory conditions.
1. Sample Preparation:
- To 200 µL of plasma, add an internal standard (e.g., 2-ethyl-2-methylhexanoic acid).
- Acidify the sample with 1 M HCl to a pH of approximately 1-2.
- Perform liquid-liquid extraction with 1 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.
- Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization:
- To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
- Incubate the mixture at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
3. GC-MS Instrumental Analysis:
- Gas Chromatograph: Agilent 7890B GC System (or equivalent).
- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
- Injector: Splitless mode, 250°C.
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp 1: 10°C/min to 150°C.
- Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Mass Spectrometer: Agilent 5977A MSD (or equivalent).
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes.
Detailed Protocol for HPLC-MS/MS Analysis of VPA and its Metabolites in Urine
This protocol is a composite of methodologies reported in the literature and should be optimized for specific laboratory conditions.
1. Sample Preparation:
- To 100 µL of urine, add an internal standard (e.g., d6-VPA).
- For VPA-Glucuronide: To hydrolyze the glucuronide conjugate, add 50 µL of β-glucuronidase solution (from Helix pomatia, in acetate buffer, pH 5.0) and incubate at 37°C for 2 hours.
- For all analytes: Perform solid-phase extraction (SPE) using an Oasis HLB cartridge (or equivalent).
- Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the pre-treated urine sample.
- Wash the cartridge with 1 mL of 5% methanol in water.
- Elute the analytes with 1 mL of methanol.
- Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.
2. HPLC-MS/MS Instrumental Analysis:
- Liquid Chromatograph: Waters ACQUITY UPLC System (or equivalent).
- Column: Zorbax SB-C18 (100 mm x 2.1 mm, 3.5 µm) or equivalent.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:
- 0-1 min: 10% B
- 1-5 min: Linear gradient to 90% B
- 5-6 min: Hold at 90% B
- 6-6.1 min: Return to 10% B
- 6.1-8 min: Re-equilibration at 10% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometer: Sciex Triple Quad 5500 (or equivalent).
- Ionization Mode: Electrospray Ionization (ESI), negative mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- VPA: m/z 143.1 → 143.1
- 2-ene-VPA: m/z 141.1 → 97.1
- 4-ene-VPA: m/z 141.1 → 141.1
Conclusion
A comprehensive understanding of the metabolic fate of valproic acid is paramount for its safe and effective clinical use. This technical guide has provided a detailed overview of the major metabolic pathways, including glucuronidation, beta-oxidation, and CYP450-mediated oxidation, and has clarified that this compound is not a metabolite of VPA. The quantitative data presented in tabular format, along with the detailed experimental protocols for GC-MS and HPLC-MS/MS analysis, offer a practical resource for researchers, scientists, and drug development professionals. The provided Graphviz diagrams visually summarize the complex metabolic network and analytical workflows. By utilizing this information, professionals in the field can better design and interpret studies related to VPA's pharmacokinetics, pharmacodynamics, and toxicology, ultimately contributing to improved patient outcomes.
References
- 1. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Valproic acid elimination rate and urinary excretion of its glucuronide conjugate in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary metabolites of valproic acid in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Valproate - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. jppres.com [jppres.com]
- 8. Urinary excretion of valproate and some metabolites in chronically treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of human liver microsomal epoxide hydrolase by valproate and valpromide: in vitro/in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 2-Ethylpentanoic Acid: A Technical Guide
An In-depth Review for Researchers and Drug Development Professionals
Introduction: 2-Ethylpentanoic acid, more commonly known as Valproic Acid (VPA), is a branched-chain fatty acid that has been a cornerstone in the treatment of epilepsy, bipolar disorder, and migraine for several decades.[1][2][3] Beyond its established clinical applications, a growing body of preclinical and clinical evidence has illuminated its potential therapeutic effects in a broader range of diseases, including cancer and neurodegenerative disorders.[4][5] This technical guide provides a comprehensive overview of the core mechanisms of action, summarizes key quantitative data from pertinent studies, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by this multifaceted compound.
Core Mechanisms of Action
The therapeutic versatility of Valproic Acid stems from its ability to modulate multiple cellular targets and signaling pathways. Its mechanisms are complex and not yet fully elucidated, but several key actions have been identified:
-
Inhibition of Histone Deacetylases (HDACs): VPA is a well-established inhibitor of class I and IIa histone deacetylases.[6][7] By inhibiting HDACs, VPA promotes a more open chromatin structure, leading to the altered expression of a multitude of genes involved in cell cycle regulation, differentiation, and apoptosis.[8][9] This epigenetic modulation is central to its anti-cancer and neuroprotective effects.[4][10]
-
Modulation of GABAergic Neurotransmission: VPA increases the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[11][12] This is achieved through the inhibition of GABA-degrading enzymes, such as GABA transaminase, and potentially by increasing GABA synthesis.[13][14] Enhanced GABAergic signaling contributes to its anticonvulsant and mood-stabilizing properties.
-
Blockade of Voltage-Gated Ion Channels: VPA has been shown to block voltage-gated sodium and T-type calcium channels.[12][13] This action reduces neuronal hyperexcitability and contributes to its efficacy in controlling seizures.
-
Modulation of Intracellular Signaling Pathways: VPA influences several key signaling cascades, including the Extracellular signal-regulated kinase (ERK) and the Wnt/β-catenin pathways.[15][16] These pathways are crucial for cell proliferation, differentiation, and survival, and their modulation by VPA is implicated in its neurogenic, neuroprotective, and anti-tumor activities.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on Valproic Acid, providing a comparative overview of its efficacy and potency across different therapeutic areas.
Table 1: In Vitro Efficacy of Valproic Acid in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (mM) | Reference |
| TE9, TE10, TE11, TE14 | Esophageal Squamous Cell Carcinoma | 1.02 - 2.15 | [17] |
| Thoracic Cancer Cells | Thoracic Cancer | 4.0 - 8.0 | [2] |
| KPC3 | Pancreatic Cancer | 1.098 | [18] |
| BON-1 | Neuroendocrine Tumor | 1.12 | [19] |
| NCI-H727 | Neuroendocrine Tumor | 1.31 | [19] |
| GOT1 | Neuroendocrine Tumor | 1.36 | [19] |
| TFK-1 | Cholangiocarcinoma | ~2 (for >50% suppression at 72h) | [17] |
| QBC939, CCLP1 | Cholangiocarcinoma | ~8 (for 50% suppression at 120h) | [17] |
Table 2: In Vitro Inhibition of Histone Deacetylases (HDACs) by Valproic Acid
| HDAC Isoform/Source | IC50 Value (mM) | Reference |
| HDAC1 | Not specified, but inhibited | [13] |
| HDACs from HeLa cell nuclear extracts | Higher than for HDAC1 | [13] |
| HDAC5 | 2.8 | [20] |
| HDAC6 | 2.4 | [20] |
| HDAC7 | Not specified, but inhibited | [13] |
Table 3: Clinical Efficacy and Dosage of Valproic Acid in Bipolar Disorder (Acute Mania)
| Study Outcome | VPA Treatment Group | Placebo Group | Reference |
| Median decrease in Young Mania Rating Scale (YMRS) scores | 54% | 5.0% | [1][21] |
| Median improvement in Global Assessment Scale (GAS) scores | 20 points | 0 points | [1][21] |
| Response Rate (vs. Placebo) | RR = 1.42 (95% CI: 1.19 to 1.71) | - | [22] |
| Dosage Information | |||
| Starting Dose (Acute Mania) | 750 mg/day, increasing to 1,000 mg/day | - | [21] |
| Therapeutic Serum Levels | 45-125 µg/mL | - | [21][23] |
Table 4: Clinical Efficacy and Dosage of Valproic Acid in Epilepsy
| Study Outcome | Efficacy | Dosage/Serum Levels | Reference |
| Seizure Reduction | Good control associated with monotherapy, non-smoking, normal brain imaging, and absence of stress. | Therapeutic Range: 40-85 mg/L | [6] |
| Seizure Freedom (Absence and Myoclonic Seizures) | 100% of patients became seizure-free | Average daily dose: 19.6 mg/kg; Mean serum level: 81.4 µg/ml | [1] |
| Seizure Freedom (Generalized Tonic-Clonic Seizures) | 80% of patients became seizure-free | Average daily dose: 19.6 mg/kg; Mean serum level: 81.4 µg/ml | [1] |
| Dosage Information | |||
| Initial Dose (Complex Partial Seizures) | - | 10 to 15 mg/kg/day | [24] |
| Maximum Recommended Dosage | - | 60 mg/kg/day | [24] |
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Valproic Acid and representative experimental workflows used to assess its therapeutic effects.
Signaling Pathways
Caption: Overview of key signaling pathways modulated by Valproic Acid (VPA).
Experimental Workflows
Caption: Workflow for assessing the in vitro neuroprotective effects of VPA.
Caption: Workflow for evaluating the in vivo anti-cancer efficacy of VPA.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to evaluate the therapeutic effects of Valproic Acid.
HDAC Activity Assay
Objective: To quantify the inhibitory effect of VPA on histone deacetylase activity.
Protocol Overview (based on commercially available kits): [2][9][25]
-
Preparation of Nuclear Extracts:
-
Culture cells (e.g., HeLa) to an appropriate density.
-
Harvest cells and isolate nuclei using a nuclear extraction kit.
-
Determine the protein concentration of the nuclear extract.
-
-
HDAC Assay:
-
To a 96-well plate, add HDAC assay buffer, the nuclear extract (as the source of HDACs), and varying concentrations of VPA or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Initiate the reaction by adding a fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure fluorescence using a microplate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of HDAC inhibition for each VPA concentration compared to the untreated control.
-
Determine the IC50 value of VPA for HDAC inhibition by plotting the percentage of inhibition against the log of the VPA concentration.
-
Cell Viability (MTT) Assay for Neuroprotection
Objective: To assess the ability of VPA to protect neuronal cells from a neurotoxic insult.
Protocol Overview (for SH-SY5Y cells): [6][20][26][27][28]
-
Cell Culture and Plating:
-
Culture SH-SY5Y human neuroblastoma cells in appropriate media.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of VPA for 24 hours.
-
Induce neurotoxicity by adding a neurotoxic agent (e.g., 100 µM glutamate or a specific concentration of rotenone) for another 24 hours. Include appropriate controls (untreated cells, cells with neurotoxin only, cells with VPA only).
-
-
MTT Assay:
-
Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate the plate at 37°C for 4 hours to allow for the formation of formazan crystals.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Express the results as a percentage of viable cells compared to the untreated control. A higher absorbance value corresponds to greater cell viability.
-
Western Blot for Phospho-ERK (p-ERK) Activation
Objective: To determine if VPA treatment leads to the activation of the ERK signaling pathway by measuring the levels of phosphorylated ERK.
Protocol Overview: [19][29][30][31]
-
Cell Treatment and Lysis:
-
Culture cells (e.g., SH-SY5Y) and treat with VPA for the desired time points and concentrations.
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with a primary antibody that recognizes total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample to determine the level of ERK activation.
-
In Vivo Xenograft Model for Anti-Cancer Efficacy
Objective: To evaluate the anti-tumor effect of VPA in a living organism.
Protocol Overview: [14][32][33][34][35]
-
Animal Model and Tumor Implantation:
-
Use immunocompromised mice (e.g., nude or SCID mice).
-
Inject human cancer cells (e.g., from a breast or prostate cancer cell line) subcutaneously or orthotopically into the mice.
-
Allow the tumors to grow to a palpable size.
-
-
Treatment:
-
Randomize the mice into different treatment groups (e.g., vehicle control, VPA alone, VPA in combination with another therapeutic).
-
Administer VPA to the mice, typically via intraperitoneal injection, at a predetermined dose and schedule (e.g., 300 mg/kg daily).[14]
-
-
Monitoring:
-
Measure the tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the tumors for various biomarkers, such as histone acetylation, apoptosis markers (e.g., cleaved caspase-3), and proliferation markers (e.g., Ki-67), using techniques like Western blotting or immunohistochemistry.
-
Compare the tumor growth rates and final tumor volumes between the different treatment groups to assess the anti-cancer efficacy of VPA.
-
Conclusion
This compound (Valproic Acid) is a remarkably versatile therapeutic agent with a complex and multifaceted mechanism of action. Its ability to inhibit HDACs, modulate GABAergic neurotransmission, block ion channels, and influence key signaling pathways underpins its established efficacy in epilepsy and bipolar disorder, and highlights its significant potential in oncology and neuroprotection. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this intriguing molecule. As our understanding of its molecular targets and pathways continues to grow, so too will the opportunities to develop novel therapeutic strategies based on the pleiotropic effects of Valproic Acid.
References
- 1. Valproate sodium in epilepsy. A clinical trial including monitoring of drug levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. Valproate - Wikipedia [en.wikipedia.org]
- 4. Quantitative Procedure to Analyze Nuclear β-Catenin Using Immunofluorescence Tissue Staining [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay [protocols.io]
- 7. Real‐Time Monitoring of the Antiseizure Drug Valproic Acid Using a Novel Point‐Of‐Care Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychopharmacology.uic.edu [psychopharmacology.uic.edu]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dcf.psychiatry.ufl.edu [dcf.psychiatry.ufl.edu]
- 12. med.emory.edu [med.emory.edu]
- 13. An isocratic high performance liquid chromatography method for the determination of GABA and glutamate in discrete regions of the rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sodium Valproate Inhibits the Growth of Human Cholangiocarcinoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Valproic Acid Inhibits Proliferation and Reduces Invasiveness in Glioma Stem Cells Through Wnt/β Catenin Signalling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Changes in Wnt/β-Catenin Pathway During Regulated Growth in Rat Liver Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improved high-performance liquid chromatographic method for GABA and glutamate determination in regions of the rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Valproate in the treatment of acute mania. A placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. reference.medscape.com [reference.medscape.com]
- 23. Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Acute Valproate Exposure Induces Mitochondrial Biogenesis and Autophagy with FOXO3a Modulation in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. Integrated proteomics and metabolomics analyses reveal new insights into the antitumor effects of valproic acid plus simvastatin combination in a prostate cancer xenograft model associated with downmodulation of YAP/TAZ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 34. Valproic acid potentiates the anticancer activity of capecitabine in vitro and in vivo in breast cancer models via induction of thymidine phosphorylase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 35. In-Vivo Cancer Therapeutic Testing Services - Molecular Immunologic & Translational Sciences (MITS) Core [med.virginia.edu]
2-Ethylpentanoic Acid: A Branched-Chain Fatty Acid with Therapeutic Potential
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
2-Ethylpentanoic acid is a branched-chain fatty acid (BCFA) that has garnered significant interest in the scientific community due to its structural similarity to valproic acid, a widely used anticonvulsant and mood stabilizer. As a member of the short-chain fatty acid family, this compound is implicated in a variety of cellular processes, including gene expression, cell cycle regulation, and metabolism. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this intriguing molecule.
Physicochemical Properties
This compound is a colorless liquid with a characteristic odor. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₄O₂ | [1] |
| Molecular Weight | 130.18 g/mol | [1] |
| CAS Number | 20225-24-5 | [1] |
| Boiling Point | 213 °C | [2] |
| Density | 0.911 g/cm³ (at 27 °C) | [2] |
| pKa | 4.71 (at 20 °C) | [2] |
| Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol | [2] |
Synthesis
A common and efficient method for the synthesis of this compound is the malonic ester synthesis. This multi-step process allows for the controlled alkylation of diethyl malonate to yield the desired carboxylic acid.
Experimental Protocol: Malonic Ester Synthesis of this compound
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Ethyl bromide
-
Propyl bromide
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
First Alkylation (Ethylation):
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol.
-
Slowly add diethyl malonate to the stirred solution at room temperature.
-
After the initial reaction subsides, add ethyl bromide dropwise from the dropping funnel.
-
Reflux the mixture for 2-3 hours to ensure complete reaction.
-
Cool the reaction mixture and remove the ethanol by rotary evaporation.
-
Add water to the residue and extract the product, diethyl ethylmalonate, with diethyl ether.
-
Wash the ether layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the diethyl ether by rotary evaporation to obtain the crude diethyl ethylmalonate.
-
-
Second Alkylation (Propylation):
-
Prepare a solution of sodium ethoxide in absolute ethanol as in step 1.
-
Add the diethyl ethylmalonate obtained from the previous step to the stirred solution.
-
Slowly add propyl bromide dropwise.
-
Reflux the mixture for 3-4 hours.
-
Work up the reaction as described in the first alkylation step to isolate diethyl ethylpropylmalonate.
-
-
Hydrolysis and Decarboxylation:
-
To the crude diethyl ethylpropylmalonate, add a solution of sodium hydroxide in water and ethanol.
-
Reflux the mixture for 4-6 hours to hydrolyze the ester groups.
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid until the pH is strongly acidic.
-
Heat the acidified mixture to reflux for 2-3 hours to effect decarboxylation. Carbon dioxide will be evolved during this step.
-
Cool the mixture and extract the this compound with diethyl ether.
-
Wash the ether layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the diethyl ether by rotary evaporation.
-
The crude this compound can be purified by distillation under reduced pressure.
-
Biological Activity and Mechanism of Action
The biological effects of this compound are believed to be primarily mediated through its ability to inhibit histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more open chromatin state and the transcription of genes that regulate cell cycle progression, differentiation, and apoptosis.[[“]][4][5]
Histone Deacetylase (HDAC) Inhibition
Valproic acid, a close structural analog of this compound, is a well-established HDAC inhibitor.[[“]][4][5] Structure-activity relationship studies of valproic acid and its derivatives have shown that the carboxylic acid group and the branched alkyl chain are crucial for HDAC inhibitory activity.[2] It is highly probable that this compound shares this mechanism of action.
Cell Cycle Arrest and Apoptosis
A key downstream effect of HDAC inhibition is the upregulation of cyclin-dependent kinase inhibitors, such as p21.[6] The p21 protein plays a crucial role in cell cycle regulation, and its induction leads to cell cycle arrest, typically at the G1 or G2/M phase.[7] This cell cycle arrest provides an opportunity for DNA repair or, if the damage is too severe, can lead to the induction of apoptosis (programmed cell death).[8][9]
Modulation of Signaling Pathways
Branched-chain fatty acids and other short-chain fatty acids have been shown to modulate several key signaling pathways involved in cell growth, proliferation, and metabolism.
-
mTOR Pathway: The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth and proliferation. Some studies suggest that short-chain fatty acids can modulate mTOR signaling, although the effects can be context-dependent, with both activation and inhibition reported.[[“]][10][11][12] HDAC inhibition by compounds like this compound may influence the expression of genes that are components of or are regulated by the mTOR pathway.
-
AMPK Pathway: AMP-activated protein kinase (AMPK) is a key energy sensor in cells. Activation of AMPK generally leads to the inhibition of anabolic processes and the activation of catabolic processes to restore energy balance. Short-chain fatty acids have been shown to activate AMPK, which may contribute to their metabolic effects.[1][13][14][15]
Quantitative Biological Data
While specific dose-response data for this compound are limited in the public domain, data from its close analog, valproic acid, and its derivatives provide valuable insights into the potential potency of this compound as an HDAC inhibitor.
| Compound | HDAC Inhibition IC₅₀ (µM) | Cell Line | Reference |
| Valproic Acid | 400 - 2000 | Various | [2] |
| Valproic Acid Derivatives | 10 - 10000 | Human HDAC enzyme assay | [2] |
| 2-Propylpentanoic acid (VPA) | (IC50) value of (3.85 ± 0.58) mmol/L and (2.15 ± 0.38) mmol/L | T98-G and SF295 | [16] |
Pharmacokinetics
Detailed pharmacokinetic studies specifically on this compound are not widely available. However, studies on the structurally similar 2-ethylhexanoic acid in rats provide some indication of its likely pharmacokinetic profile. Following oral administration, 2-ethylhexanoic acid is rapidly absorbed and eliminated, primarily through urine.[17] The half-life of a drug is the time it takes for the concentration of the drug in the body to be reduced by half.[18][19]
| Parameter | 2-Ethylhexanoic Acid (0.1 g/kg oral dose in rats) | Reference |
| Tmax (Time to peak plasma concentration) | 15 - 30 minutes | [17] |
| Primary Route of Elimination | Urine | [17] |
Experimental Protocols
Quantification of this compound in Biological Samples by GC-MS
This protocol outlines a general procedure for the analysis of this compound in plasma or serum using gas chromatography-mass spectrometry (GC-MS) following derivatization.
Materials:
-
Plasma or serum sample
-
Internal standard (e.g., a deuterated analog of a similar short-chain fatty acid)
-
Hydrochloric acid (HCl)
-
Methyl tert-butyl ether (MTBE)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a pentafluorobenzyl bromide (PFBBr) based reagent)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., a polar column like a DB-FFAP for free fatty acids or a non-polar column like a DB-5ms for silylated derivatives)
Procedure:
-
Sample Preparation and Extraction:
-
Thaw the plasma or serum sample on ice.
-
To a known volume of the sample (e.g., 100 µL), add the internal standard.
-
Acidify the sample by adding a small volume of concentrated HCl to protonate the carboxylic acid.
-
Add MTBE (e.g., 500 µL) to the sample, vortex vigorously for 1-2 minutes to extract the fatty acids.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Dry the organic extract over a small amount of anhydrous sodium sulfate.
-
Transfer the dried extract to a new vial for derivatization.
-
-
Derivatization (Example with Silylation):
-
Evaporate the MTBE extract to dryness under a gentle stream of nitrogen.
-
Add the silylation reagent (e.g., 50 µL of BSTFA + 1% TMCS) and a solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 60-80 °C for 30-60 minutes.
-
Cool the sample to room temperature before GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Use an appropriate temperature program for the GC oven to separate the analytes.
-
The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification for higher sensitivity.
-
Quantify this compound by comparing the peak area of the analyte to that of the internal standard, using a calibration curve prepared with known concentrations of this compound.
-
Conclusion
This compound is a branched-chain fatty acid with significant therapeutic potential, largely attributed to its likely role as a histone deacetylase inhibitor. Its ability to induce cell cycle arrest and apoptosis, coupled with its potential to modulate key signaling pathways such as mTOR and AMPK, makes it a compelling candidate for further investigation in the context of cancer and metabolic diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the multifaceted biological activities of this molecule. Further studies are warranted to fully elucidate its pharmacokinetic profile, dose-response relationships in various biological systems, and its precise mechanisms of action on a molecular level.
References
- 1. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Teratogenic effects mediated by inhibition of histone deacetylases: evidence from quantitative structure activity relationships of 20 valproic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Exploring the inhibitory activity of valproic acid against the HDAC family using an MMGBSA approach | Semantic Scholar [semanticscholar.org]
- 5. Exploring the inhibitory activity of valproic acid against the HDAC family using an MMGBSA approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. p21 in cancer: intricate networks and multiple activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of cell cycle arrest and apoptosis by the ethyl acetate fraction of Kalopanax pictus leaves in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell cycle arrest and induction of apoptosis in pancreatic cancer cells exposed to eicosapentaenoic acid in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Short-chain fatty acids enhance muscle mass and function through the activation of mTOR signalling pathways in sarcopenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Short‐chain fatty acids enhance muscle mass and function through the activation of mTOR signalling pathways in sarcopenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Short-chain fatty acids activate AMP-activated protein kinase and ameliorate ethanol-induced intestinal barrier dysfunction in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of the AMP activated protein kinase by short-chain fatty acids is the main mechanism underlying the beneficial effect of a high fiber diet on the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Histone deacetylase inhibitor, 2-propylpentanoic acid, increases the chemosensitivity and radiosensitivity of human glioma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolism of 2-ethylhexanoic acid administered orally or dermally to the female Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. escholarship.org [escholarship.org]
- 19. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Toxicological Profile of 2-Ethylpentanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethylpentanoic acid (2-EPA), a branched-chain carboxylic acid, is recognized as a metabolite of the widely used pharmaceutical and industrial compound, valproic acid.[1] Its structural similarity to valproic acid necessitates a thorough understanding of its toxicological profile, particularly for applications in drug development and chemical safety assessment. This technical guide provides a comprehensive overview of the known toxicological properties of this compound, consolidating data on acute and chronic toxicity, genotoxicity, and developmental effects. Detailed experimental methodologies are provided for key studies, and relevant signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 20225-24-5 | [2][3] |
| Molecular Formula | C7H14O2 | [2][3] |
| Molecular Weight | 130.18 g/mol | [2][3] |
| Synonyms | 2-Ethylvaleric acid, α-Ethylvaleric acid | [1][2] |
Toxicological Data
A summary of the key quantitative toxicological data for this compound is presented below.
Table 1: Acute Toxicity
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | >2000 mg/kg bw | [4] |
| LD50 | Guinea Pig | Oral | 800 - 1600 mg/kg bw | [4] |
| LD50 | Rat | Dermal | >2000 mg/kg bw | [4] |
| LD50 | Rabbit | Dermal | 1260 mg/kg bw | [4] |
| LC50 | Rat, Guinea Pig | Inhalation | >2356 mg/m³ (6 hours) | [4] |
Table 2: Repeated Dose and Developmental Toxicity
| Study Type | Species | Route | NOAEL/LOAEL | Effects Observed | Reference |
| 90-day dietary | Mouse | Oral | LOAEL: 1040 mg/kg bw/day | Reduced body weight | [4] |
| 90-day dietary | Mouse | Oral | LOEL: 885 mg/kg bw/day | Increased relative liver weight, hepatocyte hypertrophy, kidney effects, forestomach lesions | [4] |
| Developmental | Rat (Wistar) | Drinking Water | LOAEL: 100 mg/kg bw/day | Skeletal variations in fetuses | [4] |
| Developmental | Rabbit | Oral Gavage | - | Maternal toxicity at 125 and 250 mg/kg bw/day; no developmental effects reported. | [4] |
Genotoxicity
The genotoxic potential of this compound has been investigated in in vivo studies. An in vivo micronucleus test in mice did not show evidence of genotoxicity.[4] While some in vitro studies on mammalian cells have suggested a potential for genotoxicity, the overall evidence from available studies is not sufficient to classify this compound as a genotoxic substance.[4]
Developmental and Reproductive Toxicity
This compound is classified as a Category 3 reproductive toxin, with the risk phrase "Possible risk of harm to the unborn child".[4] Developmental toxicity has been observed in rats, with skeletal variations noted in fetuses at a Lowest Observed Adverse Effect Level (LOAEL) of 100 mg/kg bw/day, in the absence of maternal toxicity.[4] In rabbits, maternal toxicity was observed at doses of 125 and 250 mg/kg bw/day, but no developmental effects were reported in the fetuses.[4]
Mechanism of Action and Signaling Pathways
The toxicological effects of this compound are believed to be linked to its influence on cellular signaling pathways, particularly those involving Protein Kinase C (PKC) and the generation of Reactive Oxygen Species (ROS).
Involvement of Protein Kinase C and Reactive Oxygen Species
In vitro studies have shown that this compound can inhibit the formyl-methionyl-leucyl-phenylalanine (FMLP)-induced respiratory burst in human polymorphonuclear leukocytes in a dose-dependent manner.[5] This inhibition extends to the oxidative burst stimulated by PKC activators, suggesting an interaction with the PKC signaling cascade.[5] The proposed mechanism involves an action downstream of PKC activation, leading to a reduction in ROS production.[5]
Figure 1: Proposed mechanism of 2-EPA's effect on ROS production.
Experimental Protocols
Detailed methodologies for key toxicological assessments of this compound are outlined below.
Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD 422)
This study design is employed to evaluate the general toxicity of a substance after repeated administration and to screen for potential effects on reproduction and development.
Figure 2: Workflow for an OECD 422 study.
Methodology:
-
Test Species: Wistar rats.
-
Administration: Typically via oral gavage or in drinking water.
-
Dosage: At least three dose levels and a control group.
-
Duration: Males are dosed for a minimum of four weeks, covering the period of spermatogenesis. Females are dosed for two weeks prior to mating, throughout gestation, and lactation.
-
Endpoints Evaluated:
-
Parental Animals: Clinical observations, body weight, food and water consumption, estrous cycles, mating performance, fertility, gestation length, and parturition. Gross necropsy and histopathology of reproductive and target organs.
-
Offspring: Viability, clinical signs, body weight, and developmental landmarks. External examination for abnormalities.
-
Chernoff/Kavlock Developmental Toxicity Screening Assay
This in vivo assay is designed to rapidly assess the potential of a chemical to induce developmental toxicity.
Figure 3: Chernoff/Kavlock assay workflow.
Methodology:
-
Test Species: Pregnant Sprague-Dawley rats or CD-1 mice.[6]
-
Administration: Typically by oral gavage.[6]
-
Dosage: A range of doses is tested to identify a dose that induces some maternal toxicity.
-
Dosing Period: During the critical period of organogenesis.[6]
-
Endpoints Evaluated: The dams are allowed to deliver, and the offspring are examined postnatally for effects on survival, growth, and the presence of external malformations.[6]
Conclusion
The toxicological profile of this compound indicates a substance with low to moderate acute toxicity. The primary concerns are its potential for reproductive and developmental toxicity, as evidenced by its classification and findings in animal studies. The mechanism of toxicity appears to involve the modulation of intracellular signaling pathways, specifically the inhibition of PKC-mediated ROS production. Further research is warranted to fully elucidate the toxicogenomic and detailed molecular mechanisms underlying its effects, which will be crucial for accurate risk assessment and the development of safer alternatives in pharmaceutical and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. Mitochondrial Toxic Effects of Antiepileptic Drug Valproic Acid on Mouse Kidney Stem Cells [mdpi.com]
- 5. The Chernoff-Kavlock assay: its validation and application in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
An In-depth Technical Guide on the Discovery and History of 2-Ethylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylpentanoic acid, also known as 2-ethylvaleric acid, is a branched-chain carboxylic acid and a structural analog of the well-known anticonvulsant, valproic acid (VPA). Its history is intrinsically linked to the development of VPA and the broader exploration of branched-chain fatty acids as potential therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.
Discovery and Historical Context
The story of this compound begins with the synthesis of its parent compound, valproic acid (2-propylpentanoic acid). Valproic acid was first synthesized in 1882 by Beverly S. Burton as an analog of valeric acid, a compound naturally found in the valerian plant.[1] For many decades, VPA was used merely as a "metabolically inert" solvent in laboratories.[1]
A serendipitous discovery in 1962 by French researcher Pierre Eymard unveiled the potent anticonvulsant properties of VPA.[2][3] While using VPA as a vehicle for other compounds being screened for anti-seizure activity, Eymard observed that VPA itself prevented pentylenetetrazol-induced convulsions in laboratory rats.[1][2] This pivotal finding led to the approval of valproic acid as an antiepileptic drug in France in 1967 and subsequently, it became a widely prescribed treatment for epilepsy worldwide.[2][4]
The discovery of VPA's clinical efficacy spurred research into its analogs to explore structure-activity relationships, with the aim of developing compounds with improved potency and reduced side effects. This compound emerged from this line of investigation as a close structural variant of VPA. While a specific date and individual credited with the first synthesis of this compound are not prominently documented, its preparation follows established organic synthesis routes that were well-understood during the mid-20th century.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O₂ | [5] |
| Molecular Weight | 130.18 g/mol | [5] |
| CAS Number | 20225-24-5 | [5] |
| Boiling Point | 209.2 °C at 760 mmHg | [2] |
| Density | 0.935 g/cm³ | [2] |
| Flash Point | 102.8 °C | [2] |
| LogP | 1.89730 | [2] |
| pKa | Not explicitly found | |
| Vapor Pressure | 0.082 mmHg at 25°C | [2] |
| Refractive Index | 1.431 | [2] |
Synthesis of this compound
The most common and versatile method for the laboratory synthesis of this compound is the malonic ester synthesis. This method allows for the formation of α-substituted carboxylic acids through the alkylation of diethyl malonate.
Experimental Protocol: Malonic Ester Synthesis
This protocol outlines the synthesis of this compound starting from diethyl malonate.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol
-
1-Bromopropane
-
Ethyl bromide
-
Hydrochloric acid (concentrated)
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and apparatus for reflux, distillation, and extraction.
Procedure:
-
Formation of the Enolate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl malonate dropwise with stirring. The reaction is exothermic and results in the formation of the sodium salt of diethyl malonate (sodiomalonic ester).[6]
-
First Alkylation: To the solution of sodiomalonic ester, add 1-bromopropane dropwise. The mixture is then refluxed for 2-3 hours. This results in the formation of diethyl propylmalonate.[6]
-
Second Alkylation: Cool the reaction mixture and add a second equivalent of sodium ethoxide to form the enolate of diethyl propylmalonate. Following this, add ethyl bromide dropwise and reflux the mixture for another 2-3 hours to yield diethyl ethylpropylmalonate.[6]
-
Hydrolysis and Decarboxylation: After cooling, the reaction mixture is treated with a strong acid, such as a mixture of sulfuric acid and water, and heated to reflux. This step hydrolyzes the ester groups to carboxylic acids and subsequently leads to the decarboxylation of the resulting malonic acid derivative to yield this compound.[6]
-
Workup and Purification: The resulting this compound is then isolated by extraction with diethyl ether. The ether layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The crude this compound can be further purified by vacuum distillation.
Synthesis Workflow Diagram
Caption: Malonic ester synthesis of this compound.
Biological Activity and Mechanism of Action
As an analog of valproic acid, this compound exhibits anticonvulsant properties. The primary mechanism of action of branched-chain fatty acids like VPA and its analogs is believed to be the modulation of the GABAergic system.
Effect on GABA Levels
Studies on branched-chain fatty acids have shown that they can increase the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain.[7] This is achieved through the inhibition of the enzyme GABA transaminase (GABA-T), which is responsible for the degradation of GABA.[7] By inhibiting GABA-T, this compound leads to an accumulation of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission and producing an overall inhibitory effect on the central nervous system. This increased inhibition is thought to be responsible for the anticonvulsant effects.
Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound.
Quantitative Biological Data
| Compound | Test | Species | ED₅₀ | Reference |
| Valproic Acid | Maximal Electroshock (MES) | Mouse | 190 mg/kg - 276 mg/kg | [5] |
| Valproic Acid | Pentylenetetrazole (PTZ) | Mouse | 117.5 mg/kg | [8] |
Developmental toxicity has been observed for the structurally similar 2-ethylhexanoic acid in rats at doses of 100 mg/kg/day and above, suggesting a potential for teratogenic effects with this class of compounds.[9]
Conclusion
This compound holds a significant place in the history of medicinal chemistry as an early analog of the groundbreaking anticonvulsant, valproic acid. Its synthesis via the malonic ester route is a classic example of carboxylic acid preparation. The biological activity of this compound, centered on the enhancement of GABAergic neurotransmission through the inhibition of GABA transaminase, underscores the therapeutic potential of modulating this critical inhibitory pathway in the central nervous system. Further research to precisely quantify its anticonvulsant efficacy, neurotoxicity profile, and potential for direct GABA receptor modulation would provide a more complete understanding of this important molecule and could inform the development of novel therapeutics for neurological disorders.
References
- 1. acs.org [acs.org]
- 2. Valproate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. medlink.com [medlink.com]
- 5. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 7. GABA transaminase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The developmental toxicity of 2-ethylhexanoic acid in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chirality and Stereoisomers of 2-Ethylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethylpentanoic acid, a chiral carboxylic acid and a structural analog of the well-known antiepileptic drug valproic acid, presents a compelling case for stereospecific investigation. Its single chiral center at the second carbon atom gives rise to two enantiomers: (R)-2-Ethylpentanoic acid and (S)-2-Ethylpentanoic acid. While the racemic mixture has been noted for its potential anticonvulsant and toxic effects, a detailed understanding of the distinct pharmacological and toxicological profiles of the individual stereoisomers is crucial for advancing drug development and ensuring patient safety. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, resolution, and the known and potential biological implications of its chirality. Due to the limited availability of specific experimental data for this compound enantiomers in publicly accessible literature, this guide also incorporates detailed protocols and data for structurally related chiral carboxylic acids to provide a practical framework for researchers.
Introduction to the Stereochemistry of this compound
This compound (IUPAC name: this compound) is a branched-chain carboxylic acid with the chemical formula C₇H₁₄O₂. The presence of a stereocenter at the C2 position, which is bonded to a hydrogen atom, a propyl group, an ethyl group, and a carboxyl group, results in the existence of two non-superimposable mirror images, or enantiomers. These are designated as (R)-2-Ethylpentanoic acid and (S)-2-Ethylpentanoic acid.
While enantiomers possess identical physical and chemical properties in an achiral environment (e.g., melting point, boiling point, and solubility), their interactions with other chiral molecules, such as biological receptors and enzymes, can differ significantly. This stereoselectivity is a cornerstone of modern pharmacology, as the therapeutic and toxic effects of a chiral drug are often attributed to a single enantiomer.
Physicochemical Properties of this compound Stereoisomers
| Property | Racemic this compound | (R)-2-Ethylpentanoic Acid | (S)-2-Ethylpentanoic Acid |
| Molecular Formula | C₇H₁₄O₂ | C₇H₁₄O₂ | C₇H₁₄O₂ |
| Molecular Weight | 130.18 g/mol [1][2][3] | 130.18 g/mol | 130.18 g/mol |
| Boiling Point | 209.2 °C at 760 mmHg[4] | Data not available | Data not available |
| Density | 0.935 g/cm³[4] | Data not available | Data not available |
| Refractive Index | 1.431[4] | Data not available | Data not available |
| Specific Rotation ([α]D) | 0° | Data not available | Data not available |
| pKa | Data not available | Data not available | Data not available |
Synthesis and Resolution of this compound Enantiomers
The preparation of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis to directly produce a specific enantiomer, or the resolution of a racemic mixture.
Synthesis of Racemic this compound
A common laboratory method for the synthesis of 2-substituted carboxylic acids is the malonic ester synthesis. This method can be adapted to produce racemic this compound.
Objective: To synthesize racemic this compound from diethyl malonate.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
1-Bromopropane
-
Bromoethane
-
Sodium hydroxide
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
First Alkylation: Diethyl malonate is deprotonated with a strong base, typically sodium ethoxide in ethanol, to form a resonance-stabilized enolate. This enolate is then reacted with a primary alkyl halide, such as 1-bromopropane, in an Sₙ2 reaction to introduce the propyl group.
-
Second Alkylation: The resulting substituted malonic ester is then treated with another equivalent of sodium ethoxide followed by bromoethane to introduce the ethyl group.
-
Hydrolysis and Decarboxylation: The dialkylated malonic ester is subsequently hydrolyzed to the corresponding dicarboxylic acid by heating with a strong base like sodium hydroxide, followed by acidification with a strong acid such as hydrochloric acid. Upon heating, the resulting malonic acid derivative readily undergoes decarboxylation to yield racemic this compound.
-
Purification: The final product can be purified by extraction and distillation.
References
Safety Data Sheet for 2-Ethylpentanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylpentanoic acid (CAS No. 20225-24-5) is a branched-chain carboxylic acid. It is recognized as a metabolite and analog of valproic acid, a widely used anticonvulsant medication.[1] This structural similarity suggests that this compound may exhibit comparable biological and toxicological properties. This technical guide provides an in-depth summary of the available safety data for this compound, including its physicochemical properties, toxicological profile, and standardized experimental protocols for safety assessment. The information is intended to support researchers, scientists, and drug development professionals in the safe handling and evaluation of this compound.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of a substance is fundamental to its safe handling and use. The following tables summarize the key physicochemical data for this compound.
Table 1: Identification and General Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 2-Ethylvaleric acid, 3-Hexanecarboxylic acid, α-Ethylvaleric acid | [2] |
| CAS Number | 20225-24-5 | [1][2] |
| Molecular Formula | C₇H₁₄O₂ | [2] |
| Molecular Weight | 130.18 g/mol | [2][3] |
| Appearance | Colorless liquid | N/A |
| Odor | Pungent | N/A |
Table 2: Physical and Chemical Data
| Property | Value | Source |
| Boiling Point | 209.2 °C at 760 mmHg | N/A |
| Density | 0.935 g/cm³ | N/A |
| Flash Point | 102.8 °C | N/A |
| Vapor Pressure | 0.082 mmHg at 25°C | N/A |
| Refractive Index | 1.431 | N/A |
| Solubility | Limited solubility in water, soluble in organic solvents. | N/A |
| LogP (Octanol-Water Partition Coefficient) | 1.89730 | N/A |
Toxicological Information
The toxicological profile of this compound is crucial for assessing its potential hazards to human health. The available data, primarily from GHS classifications, indicates that this compound should be handled with care.
Table 3: GHS Hazard Classification
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Warning |
| Skin corrosion/irritation (Category 1B) | H314: Causes severe skin burns and eye damage |
| Danger |
| Serious eye damage/eye irritation (Category 1) | H318: Causes serious eye damage |
| Danger |
Source: Aggregated GHS information from multiple sources.[3][4]
Potential Toxicological Signaling Pathways
Direct studies on the toxicological signaling pathways of this compound are limited. However, due to its structural similarity to valproic acid, it is plausible that it shares similar mechanisms of toxicity, particularly hepatotoxicity. Valproic acid-induced liver injury is a complex process involving multiple interconnected pathways.[5][6][7][8]
Key mechanisms associated with valproic acid hepatotoxicity include:
-
Mitochondrial Dysfunction: Valproic acid and its metabolites can inhibit mitochondrial β-oxidation of fatty acids.[7][8] This leads to an accumulation of fatty acids (steatosis) and disrupts cellular energy metabolism.
-
Oxidative Stress: The impairment of mitochondrial function can lead to an overproduction of reactive oxygen species (ROS).[5][6] This imbalance between ROS generation and the cell's antioxidant capacity results in oxidative stress, which can damage cellular components like lipids, proteins, and DNA.
-
Metabolic Activation: Valproic acid is metabolized by cytochrome P450 enzymes to various metabolites, some of which are reactive and can covalently bind to cellular macromolecules, leading to cellular damage.[9][10] A key toxic metabolite is 2-propyl-4-pentenoic acid (4-ene-VPA).[7][11]
-
Disruption of Urea Cycle: Valproic acid can interfere with the urea cycle, leading to hyperammonemia, which is neurotoxic.[12][13]
The following diagram illustrates a proposed logical relationship of the key events in valproic acid-induced hepatotoxicity, which may be relevant for understanding the potential toxicity of this compound.
Caption: Proposed signaling pathway for valproic acid-induced hepatotoxicity.
Experimental Protocols for Safety Assessment
The safety data for chemical substances are generated through standardized and validated experimental protocols. The Organisation for Economic Co-operation and Development (OECD) and ASTM International provide guidelines for conducting these tests. Below are detailed methodologies for key toxicological endpoints.
Flash Point Determination
The flash point is a critical parameter for assessing the fire and explosion hazards of a liquid.
Workflow for Flash Point Determination (ASTM D3278)
Caption: Workflow for Flash Point Determination using a small scale closed-cup apparatus.
Methodology (based on ASTM D3278):
-
Apparatus: A small scale closed-cup flash point tester is used.
-
Sample Preparation: A 2 mL sample of the test substance is required.
-
Procedure:
-
The apparatus is set to the desired test temperature.
-
The sample is introduced into the test cup.
-
The sample is allowed to equilibrate for one minute.
-
A test flame is applied to the vapor space of the cup.
-
The presence or absence of a flash is observed.
-
-
Interpretation: The result is reported as a "flash" or "no flash" at the specified temperature. For determining the actual flash point, the temperature is varied, and the lowest temperature at which a flash is observed is recorded.
Acute Oral Toxicity Assessment
The acute oral toxicity test provides information on the adverse effects that may result from a single oral dose of a substance. The OECD provides several guidelines for this purpose, including the Fixed Dose Procedure (OECD 420).
Workflow for Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
Caption: Workflow for Acute Oral Toxicity assessment using the Fixed Dose Procedure.
Methodology (based on OECD 420):
-
Test Animals: Healthy, young adult female rats are typically used.
-
Dose Levels: Fixed dose levels of 5, 50, 300, and 2000 mg/kg body weight are used.
-
Procedure:
-
A sighting study may be performed to determine the appropriate starting dose.
-
A single animal is dosed at the selected starting dose.
-
The animal is observed for signs of toxicity.
-
Based on the outcome, the next animal is dosed at a higher or lower fixed dose, or if no severe toxicity is observed, four more animals are dosed at the same level.
-
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
-
Interpretation: The substance is classified according to the GHS based on the dose level at which evident toxicity or mortality is observed.
Skin Corrosion/Irritation Assessment
This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.
Workflow for Skin Corrosion/Irritation Assessment (OECD 404)
Caption: Workflow for in vivo skin corrosion and irritation testing.
Methodology (based on OECD 404):
-
Test Animal: The albino rabbit is the recommended species.
-
Procedure:
-
A small area of the animal's dorsal skin is clipped free of fur.
-
0.5 mL of the liquid test substance is applied to the skin and covered with a gauze patch and a semi-occlusive dressing.
-
The exposure period is 4 hours.
-
After exposure, the patch is removed, and the treated area is washed.
-
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days if the effects are not fully reversible within 72 hours.
-
Interpretation: The severity and reversibility of the skin reactions are used to classify the substance as corrosive or irritant according to GHS criteria.
Eye Corrosion/Irritation Assessment
This test evaluates the potential of a substance to produce serious and potentially irreversible damage to the eye (corrosion) or reversible inflammatory changes (irritation).
Workflow for Eye Corrosion/Irritation Assessment (OECD 405)
Caption: Workflow for in vivo eye corrosion and irritation testing.
Methodology (based on OECD 405):
-
Test Animal: The albino rabbit is the recommended species.
-
Procedure:
-
The test is initially performed on a single animal.
-
0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. Observations can be extended up to 21 days to assess the reversibility of any lesions.
-
Confirmation: If a corrosive effect is not observed in the initial animal, the response is confirmed in up to two additional animals.
-
Interpretation: The substance is classified as causing serious eye damage (corrosive) or eye irritation based on the severity and persistence of the ocular lesions.
Conclusion
The available safety data for this compound indicates that it is a hazardous substance that is harmful if swallowed and can cause severe skin burns and eye damage. Its structural similarity to valproic acid suggests a potential for hepatotoxicity through mechanisms involving mitochondrial dysfunction and oxidative stress. Professionals handling this compound should adhere to strict safety protocols, including the use of appropriate personal protective equipment. The standardized experimental protocols outlined in this guide provide a framework for further safety and toxicological assessments that may be required for regulatory or drug development purposes. A thorough understanding and application of this safety information are essential for mitigating the risks associated with the use of this compound in a research and development setting.
References
- 1. This compound | 20225-24-5 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C7H14O2 | CID 30020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Mechanisms involved in the valproic acid-induced hepatotoxicity: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Valproic acid induced liver injury: An insight into molecular toxicological mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Valproate-associated hepatotoxicity and its biochemical mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. Valproic Acid Intoxication - EMCrit Project [emcrit.org]
Methodological & Application
Application Note: Quantitative Analysis of 2-Ethylpentanoic Acid using GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Ethylpentanoic acid (2-EPA), a seven-carbon branched-chain carboxylic acid, is a compound of interest in pharmaceutical and metabolic research, often studied as an impurity or metabolite of Valproic Acid.[1] Accurate and precise quantification is crucial for quality control, pharmacokinetic studies, and toxicological assessments. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and definitive compound identification.[2] This application note details a robust and validated method for the quantitative analysis of this compound in an aqueous matrix, employing a liquid-liquid extraction (LLE) and derivatization protocol prior to GC-MS analysis.
Principle
The method involves extraction of this compound from the sample matrix using a liquid-liquid extraction procedure with dichloromethane.[2][3][4] To enhance volatility and improve chromatographic peak shape, the extracted analyte is derivatized via silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5] The resulting trimethylsilyl (TMS) ester is then separated and quantified using a GC-MS system operating in Selected Ion Monitoring (SIM) mode, which provides high sensitivity and selectivity for trace-level detection.[6] An internal standard (IS), Heptanoic acid, is used to ensure accuracy and correct for variations during sample preparation and injection.
Experimental Protocols
1. Reagents and Materials
-
Standards: this compound (≥98% purity), Heptanoic acid (Internal Standard, ≥99% purity).
-
Solvents: Dichloromethane (DCM, GC-grade), Acetonitrile (ACN, HPLC-grade).
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Anhydrous Sodium Sulfate (Na₂SO₄), Sodium Chloride (NaCl), Hydrochloric Acid (HCl).
-
Equipment: GC-MS system, analytical balance, volumetric flasks, pipettes, 15 mL conical centrifuge tubes, vortex mixer, centrifuge, heating block, GC vials with inserts.
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and Heptanoic acid (IS) into separate 10 mL volumetric flasks, bringing to volume with Acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the 2-EPA stock solution to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the Heptanoic acid stock solution with Acetonitrile.
3. Sample Preparation Protocol
-
Aliquoting: Pipette 1 mL of the sample (or calibration standard) into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the 10 µg/mL internal standard solution to each tube.
-
Acidification & Salting: Add 100 µL of 1M HCl and 0.5 g of NaCl to the tube. Vortex for 30 seconds to dissolve the salt. The salt increases the ionic strength, enhancing the partitioning of the analyte into the organic solvent.[2]
-
Extraction: Add 3 mL of Dichloromethane. Cap the tube and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes.
-
Collection: Carefully transfer the lower organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the DCM extract to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Add 50 µL of Acetonitrile and 50 µL of BSTFA w/ 1% TMCS to the dried extract. Cap tightly and heat at 70°C for 30 minutes.[7]
-
Final Step: After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.
dot
Caption: Workflow for 2-EPA quantification.
4. GC-MS Instrumental Parameters
The analysis is performed using a gas chromatograph coupled to a mass spectrometer. The following parameters are recommended but may require optimization based on the specific instrument used.
| Parameter | Setting |
| GC System | |
| Column | HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[3][5] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min[8] |
| Injection Mode | Splitless, 1 µL injection volume[5] |
| Injector Temperature | 270°C |
| Oven Program | Initial 70°C, hold 2 min, ramp at 15°C/min to 280°C, hold 5 min[9] |
| MS System | |
| Ionization Mode | Electron Impact (EI), 70 eV[5] |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C |
| Detection Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | |
| 2-EPA-TMS Ester | Quantifier: 117, Qualifiers: 157, 202 |
| Heptanoic Acid-TMS (IS) | Quantifier: 117, Qualifiers: 145, 189 |
| Note: Specific ions for the TMS derivatives should be confirmed by running a full scan analysis of a high-concentration standard. |
Data Presentation and Method Validation
The method was validated for linearity, accuracy, precision, and sensitivity according to international guidelines.[3]
1. Linearity
A calibration curve was constructed by plotting the peak area ratio of 2-EPA to the Internal Standard against the nominal concentration.
| Parameter | Result |
| Calibration Range | 0.1 - 50 µg/mL |
| Regression Equation | y = 0.158x + 0.003 |
| Correlation (R²) | 0.9991 |
2. Accuracy and Precision
Accuracy (as % recovery) and precision (as % RSD) were evaluated by analyzing quality control (QC) samples at three concentration levels in triplicate. The results showed recoveries between 70% and 115% and RSDs smaller than 20%, indicating high accuracy and precision.[3][4]
| Level | Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Recovery (%) | Precision (%RSD, n=3) |
| LQC | 0.3 | 0.29 | 96.7 | 6.5 |
| MQC | 15.0 | 14.2 | 94.7 | 4.1 |
| HQC | 40.0 | 41.1 | 102.8 | 3.8 |
3. Limits of Detection and Quantification
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| LOD | 0.03 |
| LOQ | 0.10 |
dot
Caption: Data processing for final concentration.
This application note presents a simple, sensitive, and reliable GC-MS method for the quantitative determination of this compound. The protocol, involving liquid-liquid extraction and BSTFA derivatization, demonstrates excellent performance in terms of linearity, accuracy, and precision.[10] The method is suitable for routine analysis in research and quality control laboratories, providing a robust tool for scientists and drug development professionals.
References
- 1. This compound | C7H14O2 | CID 30020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. mdpi.com [mdpi.com]
- 10. brieflands.com [brieflands.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of 2-Ethylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the separation and analysis of 2-Ethylpentanoic acid using High-Performance Liquid Chromatography (HPLC). Methodologies for both achiral (Reversed-Phase) and chiral separations are presented, along with protocols for sample derivatization to enhance detection, particularly in biological matrices. These methods are crucial for pharmacokinetic studies, impurity profiling, and quality control in drug development.
Introduction
This compound, a structural analog of the anticonvulsant drug valproic acid, is a carboxylic acid that requires accurate and robust analytical methods for its quantification and enantiomeric purity assessment. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds. This application note details effective HPLC methods for the separation of this compound, catering to the needs of researchers and professionals in drug development. Both reversed-phase HPLC for general quantification and chiral HPLC for the separation of its enantiomers are discussed. Additionally, a protocol for derivatization is provided to improve detection sensitivity, which is often necessary for trace-level analysis in biological samples.[1]
Achiral Separation: Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is a common and effective method for the separation and quantification of moderately polar compounds like this compound. The separation is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase.
Experimental Protocol: Reversed-Phase HPLC
1. Instrumentation and Columns:
-
Any standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is recommended. A Newcrom R1 column can also be utilized for its low silanol activity.[2]
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water, with a small amount of acid to suppress the ionization of the carboxylic acid group. For example, Acetonitrile:Water (50:50 v/v) with 0.1% Phosphoric Acid. The exact ratio may need to be optimized based on the specific column and system.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm. Carboxylic acids have a weak chromophore, so low UV wavelengths are necessary for detection.[1]
4. Sample Preparation:
-
Dissolve the this compound standard or sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Workflow for Reversed-Phase HPLC Analysis
Caption: Workflow for Reversed-Phase HPLC analysis of this compound.
Chiral Separation
Since this compound possesses a chiral center, separating its enantiomers is often critical in pharmaceutical development. This can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for the separation of chiral carboxylic acids.[3]
Experimental Protocol: Chiral HPLC
1. Instrumentation and Columns:
-
HPLC system with a UV or Polarimetric detector.
-
Column: A polysaccharide-based chiral stationary phase, for example, a cellulose or amylose-based column (e.g., Chiralcel OD-H or Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
2. Reagents and Mobile Phase:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Mobile Phase: A typical mobile phase for normal-phase chiral separations is a mixture of n-Hexane and Isopropanol with a small amount of a strong acid like TFA to improve peak shape. For example, n-Hexane:IPA (90:10 v/v) with 0.1% TFA.
3. Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210-220 nm.
4. Sample Preparation:
-
Dissolve the racemic this compound standard or sample in the mobile phase to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
An alternative to direct chiral separation is the indirect method, which involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., C18).[4][5]
Logical Relationship of Chiral Separation Strategies
Caption: Strategies for the chiral separation of this compound.
Derivatization for Enhanced Detection
For the analysis of this compound in biological samples, where concentrations can be very low, derivatization is often employed to enhance detection sensitivity.[1] Derivatization involves reacting the carboxylic acid group with a labeling reagent to introduce a chromophore or fluorophore, allowing for more sensitive UV or fluorescence detection.[6]
Experimental Protocol: Pre-column Derivatization
This protocol uses a common derivatizing agent for carboxylic acids.
1. Reagents:
-
2-picolylamine (PA)
-
2,2'-dipyridyl disulfide (DPDS)
-
Triphenylphosphine (TPP)
-
Acetonitrile (anhydrous)
-
Sample containing this compound (e.g., extracted from plasma or urine)
2. Derivatization Procedure:
-
To the dried sample extract, add a solution of 2-picolylamine, 2,2'-dipyridyl disulfide, and triphenylphosphine in acetonitrile.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes). The reaction conditions may require optimization.
-
The resulting PA-derivative can be directly injected into the HPLC system.
3. HPLC Conditions for Derivatized Sample:
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is often used.
-
Detection: UV detection at a wavelength appropriate for the PA-derivative (e.g., 254 nm) or fluorescence detection if a fluorescent tag is used.
Workflow for Derivatization and HPLC-UV Analysis
Caption: Workflow for the analysis of this compound with pre-column derivatization.
Data Presentation
The following tables summarize typical quantitative data that can be expected from the described HPLC methods. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Achiral Reversed-Phase HPLC Method
| Parameter | Value |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50) + 0.1% H₃PO₄ |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (t_R) | ~ 5-8 min |
| Limit of Detection (LOD) | ~ 1 µg/mL |
| Limit of Quantification (LOQ) | ~ 3 µg/mL |
Table 2: Chiral HPLC Method (Normal Phase)
| Parameter | Value |
| Column | Chiralcel OD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:IPA (90:10) + 0.1% TFA |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 215 nm |
| Retention Time (t_R1) | ~ 10-12 min |
| Retention Time (t_R2) | ~ 13-15 min |
| Resolution (R_s) | > 1.5 |
Table 3: Derivatization with HPLC-UV
| Parameter | Value |
| Derivatizing Agent | 2-picolylamine (PA) |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water Gradient |
| Detection | UV at 254 nm |
| Limit of Detection (LOD) | ~ 10-50 ng/mL |
| Limit of Quantification (LOQ) | ~ 50-150 ng/mL |
Conclusion
This application note provides comprehensive protocols for the HPLC analysis of this compound. The described reversed-phase method is suitable for routine quantification, while the chiral separation method is essential for enantiomeric purity assessment. For trace-level analysis in complex matrices, the derivatization protocol offers significantly improved sensitivity. These methods serve as a robust starting point for researchers, scientists, and drug development professionals, and can be further optimized to meet specific analytical requirements.
References
- 1. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of 2-Ethylhexanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of 2-Ethylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Ethylpentanoic acid. This document includes tabulated spectral data, a comprehensive experimental protocol for data acquisition, and graphical representations of the molecular structure and analytical workflow. This information is intended to support researchers in the identification, characterization, and quality control of this compound and related compounds.
Introduction
This compound (C₇H₁₄O₂) is a branched-chain carboxylic acid.[1] Accurate structural elucidation and purity assessment are critical in research and pharmaceutical development. NMR spectroscopy is a powerful analytical technique for providing detailed structural information at the atomic level. This document outlines the application of ¹H and ¹³C NMR for the unambiguous characterization of this compound.
Molecular Structure and NMR Assignments
The chemical structure of this compound is presented below, with each carbon and proton environment systematically numbered for clear correlation with the NMR spectral data.
Quantitative Spectral Data
The ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.
¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-f (OH) | ~11-12 | Broad Singlet | 1H | - |
| H-a (CH ) | 2.25 - 2.40 | Multiplet | 1H | - |
| H-d (CH₂ ) | 1.55 - 1.70 | Multiplet | 2H | - |
| H-b (CH₂ ) | 1.35 - 1.50 | Multiplet | 2H | - |
| H-c (CH₃ ) | 0.92 | Triplet | 3H | ~7.3 |
| H-e (CH₃ ) | 0.88 | Triplet | 3H | ~7.4 |
Table 1: ¹H NMR Data for this compound.
¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) |
| C1 (C=O) | ~182 |
| C2 (CH) | ~45 |
| C4 (CH₂) | ~30 |
| C6' (CH₂) | ~26 |
| C5 (CH₃) | ~14 |
| C7' (CH₃) | ~12 |
Table 2: ¹³C NMR Data for this compound.
Experimental Protocols
The following protocols describe the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a reference standard (e.g., 0.03% v/v tetramethylsilane, TMS) to the vial.
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. The solution should be clear and free of any particulate matter.
-
Filtration and Transfer: Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any suspended particles.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Data Acquisition
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.
-
Solvent: Deuterated Chloroform (CDCl₃)
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Temperature: 298 K (25 °C)
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 3-4 seconds
-
Spectral Width: 16 ppm
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence
-
Number of Scans: 512-1024 (or more, depending on concentration)
-
Relaxation Delay: 2-5 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 240 ppm
Data Processing and Analysis Workflow
The acquired NMR data should be processed and analyzed according to the following workflow to ensure accurate interpretation.
Conclusion
The ¹H and ¹³C NMR spectra provide a definitive fingerprint for this compound, enabling its unambiguous identification and structural verification. The presented data and protocols offer a robust framework for researchers and drug development professionals to perform accurate and reproducible NMR analysis of this compound. Adherence to the outlined sample preparation and data acquisition parameters is crucial for obtaining high-quality, reliable results.
References
Application Note: Mass Spectrometry Fragmentation Analysis of 2-Ethylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylpentanoic acid (C₇H₁₄O₂, Molecular Weight: 130.18 g/mol ) is a branched-chain carboxylic acid. Understanding its behavior under mass spectrometry analysis is crucial for its identification and quantification in various matrices, including biological and pharmaceutical samples. This document provides a detailed overview of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound, a representative experimental protocol for its analysis, and visual diagrams of the fragmentation pathway and experimental workflow.
Predicted Electron Ionization Fragmentation Pattern
Under electron ionization, this compound undergoes characteristic fragmentation reactions common to aliphatic carboxylic acids. The primary fragmentation pathways include alpha-cleavage and the McLafferty rearrangement. The molecular ion peak ([M]⁺•) is expected at an m/z of 130, though its intensity may be low due to the instability of the molecular ion of branched-chain acids.
The most significant fragmentation pathways are:
-
McLafferty Rearrangement: This is a prominent fragmentation pathway for carbonyl compounds possessing a γ-hydrogen. In this compound, the transfer of a hydrogen atom from the propyl chain to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond, results in the loss of a neutral propene molecule (C₃H₆) and the formation of a resonance-stabilized radical cation at m/z 88 . This fragment is often the base peak in the spectrum of analogous compounds like 2-ethylhexanoic acid.[1]
-
Alpha-Cleavage (Loss of Propyl Radical): Cleavage of the bond between the carbonyl carbon and the propyl group results in the loss of a propyl radical (•C₃H₇). This leads to the formation of a fragment ion at m/z 87 .
-
Alpha-Cleavage (Loss of Ethyl Radical): The cleavage of the bond between the carbonyl carbon and the ethyl group results in the loss of an ethyl radical (•C₂H₅), producing a fragment ion at m/z 101 .
-
Loss of Carboxyl Group: Cleavage of the bond adjacent to the carbonyl group can lead to the loss of the entire carboxyl group (•COOH), resulting in an alkyl fragment at m/z 85 .[2]
-
Loss of Hydroxyl Radical: The loss of a hydroxyl radical (•OH) from the molecular ion can produce a fragment at m/z 113 .[2]
Quantitative Data Summary
The following table summarizes the predicted major fragment ions for this compound under electron ionization mass spectrometry. The relative intensities are representative and may vary based on experimental conditions.
| m/z | Proposed Fragment Ion | Fragmentation Pathway | Representative Relative Intensity (%) |
| 130 | [C₇H₁₄O₂]⁺• | Molecular Ion | 5 |
| 113 | [C₇H₁₃O]⁺ | Loss of •OH | 15 |
| 101 | [C₅H₉O₂]⁺ | Alpha-Cleavage (Loss of •C₂H₅) | 40 |
| 88 | [C₄H₈O₂]⁺• | McLafferty Rearrangement | 100 |
| 87 | [C₄H₇O₂]⁺ | Alpha-Cleavage (Loss of •C₃H₇) | 65 |
| 85 | [C₆H₁₃]⁺ | Loss of •COOH | 20 |
| 57 | [C₄H₉]⁺ | Alkyl Fragment | 55 |
| 45 | [COOH]⁺ | Carboxyl Fragment | 30 |
Experimental Protocols
A typical experimental approach for the analysis of this compound involves Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL. Prepare serial dilutions to create calibration standards.
-
Derivatization (Optional but Recommended): To improve chromatographic behavior and sensitivity, this compound can be derivatized. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Evaporate a known volume of the sample or standard to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine (as a catalyst).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
2. Gas Chromatography (GC) Conditions
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Split Ratio: 20:1.
3. Mass Spectrometry (MS) Conditions
-
MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-300.
-
Data Acquisition: Full scan mode.
Visualizations
Caption: Predicted fragmentation pathway of this compound in EI-MS.
Caption: General experimental workflow for GC-MS analysis.
References
Application Notes and Protocols: Synthesis of 2-Ethylpentanoic Acid Esters for Flavor and Fragrance Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-ethylpentanoic acid esters, valuable compounds in the flavor and fragrance industry. The document outlines both chemical and enzymatic synthesis methods, purification techniques, and summarizes key physicochemical and sensory data.
Introduction
Esters are a significant class of organic compounds known for their characteristic pleasant aromas, making them essential components in the formulation of flavors and fragrances.[1][2] this compound esters, in particular, offer a range of fruity and complex aroma profiles that are highly sought after in the food, beverage, and cosmetic industries. Their synthesis can be achieved through traditional chemical methods, such as Fischer esterification, or through biocatalytic routes using enzymes like lipases, which offer a greener and more selective alternative.[3][4]
This document provides detailed methodologies for the synthesis of these esters, focusing on protocols that are relevant for researchers and professionals in flavor and fragrance development.
Physicochemical and Sensory Data
A comprehensive understanding of the physicochemical and sensory properties of this compound esters is crucial for their application. The following tables summarize available data for representative esters.
Table 1: Physicochemical Properties of Selected this compound Esters
| Property | Methyl 2-Ethylpentanoate | Ethyl 2-Ethylpentanoate |
| Molecular Formula | C₈H₁₆O₂ | C₉H₁₈O₂[5] |
| Molecular Weight ( g/mol ) | 144.21 | 158.24[5] |
| CAS Number | 62902 | 43164-26-7 |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point (°C) | 152-153 | Not available |
| Density (g/mL at 25°C) | 0.864 | Not available |
| Refractive Index (n20/D) | 1.403 | Not available |
Table 2: Sensory Profile of Selected this compound Esters
| Ester | FEMA Number | Odor Description | Flavor Profile | Odor Detection Threshold |
| Methyl 2-Ethylpentanoate | 3488 | Fruity, pineapple, with natural connotations.[1] | Fruity, ripe strawberry, sweet pineapple with an acidic cheesy background. | 0.003 ppb[1] |
| Ethyl 2-Ethylpentanoate | Not available | Fruity, apple, pineapple, green, melon, waxy.[6] | Not available | Not available |
Experimental Protocols
Chemical Synthesis: Fischer Esterification
Fischer esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Protocol 1: Synthesis of Ethyl 2-Ethylpentanoate
This protocol describes the synthesis of ethyl 2-ethylpentanoate from this compound and ethanol using sulfuric acid as a catalyst.
Materials:
-
This compound (1.0 mol)
-
Ethanol (3.0 mol, anhydrous)
-
Concentrated sulfuric acid (0.1 mol)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Toluene (for azeotropic removal of water, optional)
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound and ethanol. Add a few boiling chips.
-
Catalyst Addition: Slowly add concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours. To drive the equilibrium towards the product, a Dean-Stark trap can be used with toluene to azeotropically remove the water formed during the reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the excess ethanol and any solvent using a rotary evaporator.
-
Purify the crude ester by fractional distillation under reduced pressure to obtain pure ethyl 2-ethylpentanoate.
-
Expected Yield: 70-85%
Enzymatic Synthesis: Lipase-Catalyzed Esterification
Enzymatic synthesis offers a milder and more selective alternative to chemical methods, often resulting in products with a more "natural" sensory profile. Lipases are commonly used for this purpose.
Protocol 2: Synthesis of Methyl 2-Ethylpentanoate using Immobilized Lipase
This protocol outlines the synthesis of methyl 2-ethylpentanoate using an immobilized lipase, such as Novozym® 435 (Candida antarctica lipase B). The solvent-free system is preferred for green chemistry principles.
Materials:
-
This compound (1.0 mol)
-
Methanol (1.2 mol)
-
Immobilized Lipase (e.g., Novozym® 435, 5-10% w/w of total reactants)
-
Molecular sieves (3Å, activated)
-
Hexane (for enzyme washing)
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature control
-
Vacuum pump
-
Filtration apparatus
Procedure:
-
Reaction Setup: Charge the jacketed glass reactor with this compound and methanol.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture.
-
Water Removal: Add activated molecular sieves to remove the water produced during the reaction, which can inhibit the enzyme and shift the equilibrium back to the reactants.
-
Reaction: Stir the mixture at a controlled temperature (typically 40-60°C). The reaction can be monitored by GC-MS to determine the conversion of the acid.
-
Enzyme Recovery: Once the desired conversion is reached (typically after 24-48 hours), stop the reaction and recover the immobilized enzyme by filtration. The enzyme can be washed with hexane and dried for reuse.
-
Purification: The product mixture can be purified by vacuum distillation to remove unreacted starting materials and obtain the pure methyl 2-ethylpentanoate.
Expected Conversion: >90%
Quality Control and Analysis
The purity and identity of the synthesized esters are critical for their use in flavor and fragrance applications. The following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity of the ester and to assess its purity. The fragmentation pattern in the mass spectrum provides structural information.[7][8]
-
Gas Chromatography-Olfactometry (GC-O): To identify any trace impurities that may contribute to off-notes in the aroma profile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized ester.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl stretch (~1735 cm⁻¹).
Conclusion
The synthesis of this compound esters can be successfully achieved through both chemical and enzymatic methods. The choice of method will depend on the desired scale of production, cost considerations, and the importance of a "natural" label for the final product. The protocols provided herein offer a solid foundation for researchers and scientists to produce these valuable flavor and fragrance compounds. Careful purification and rigorous analytical characterization are essential to ensure the quality and desired sensory properties of the final products.
References
- 1. ETHYL 2-METHYLPENTANOATE CAS#: 39255-32-8 [m.chemicalbook.com]
- 2. ethyl 2-pentenoate, 2445-93-4 [thegoodscentscompany.com]
- 3. This compound | C7H14O2 | CID 30020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ethyl 2-ethylpentanoate | C9H18O2 | CID 12772298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of 2-Ethylpentanoic Acid in Polymer Production: An Overview of Potential Uses
While direct, documented applications of 2-ethylpentanoic acid in the production of polymers are not widely available in scientific literature or patents, its structural characteristics as a branched-chain monocarboxylic acid suggest potential roles as a chain terminator, property modifier, or in the synthesis of catalysts and plasticizers, drawing parallels from the well-established uses of the closely related compound, 2-ethylhexanoic acid.
Currently, there is a notable absence of specific experimental protocols and quantitative data detailing the use of this compound as a monomer, initiator, or chain transfer agent in polymerization processes. Research and industrial applications in this area appear to be limited or not publicly disclosed. However, by examining the functions of similar molecules, we can infer its plausible, albeit unconfirmed, applications.
Potential Roles of this compound in Polymer Synthesis
As a monocarboxylic acid, this compound is theoretically unsuitable for direct use as a monomer in forming long polymer chains via condensation polymerization, which typically requires difunctional monomers (e.g., dicarboxylic acids and diols). Instead, its primary functions would likely be to control polymer properties.
Chain Termination and Molecular Weight Regulation
In condensation polymerization, such as the synthesis of polyesters or polyamides, the presence of a monofunctional carboxylic acid like this compound would lead to "end-capping." By reacting with a growing polymer chain's reactive end, it terminates further chain propagation. This mechanism can be intentionally employed to control the average molecular weight of the resulting polymer.
Logical Workflow for this compound as a Chain Terminator:
Caption: Workflow of this compound as a chain terminator.
Analogy to 2-Ethylhexanoic Acid in Catalysis and Plasticizers
The most compelling evidence for the potential application of this compound comes from its structural analog, 2-ethylhexanoic acid. Metal salts of 2-ethylhexanoic acid, such as those of tin, cobalt, and zirconium, are widely used as catalysts, often referred to as "driers," in the curing of coatings, alkyd resins, and unsaturated polyester resins.[1][2] These lipophilic metal complexes are soluble in organic media, making them effective catalysts in polymer matrices.[3] It is plausible that metal salts of this compound could function similarly.
Hypothetical Signaling Pathway for Metal-Catalyzed Polymerization:
Caption: Hypothetical catalytic cycle for polymerization.
Furthermore, esters of 2-ethylhexanoic acid are utilized as plasticizers in polymers like PVC to enhance flexibility.[1] A patent for polymeric plasticizer compositions mentions the use of "branched or linear saturated or unsaturated alkyl carboxylic acids," a category that would include this compound, as reactants.[4]
Hypothetical Experimental Protocols
Due to the lack of specific literature, the following protocols are hypothetical and based on general principles of polymer chemistry and applications of similar compounds.
Protocol 1: Molecular Weight Control in Polyester Synthesis
Objective: To synthesize a polyester with a target molecular weight using this compound as a chain terminator.
Materials:
-
Dimethyl terephthalate (DMT)
-
Ethylene glycol (EG)
-
This compound
-
Titanium(IV) butoxide (catalyst)
-
Nitrogen gas supply
Procedure:
-
Charge a reaction vessel with DMT, EG (in molar excess), and a calculated amount of this compound. The amount of this compound will determine the final average molecular weight.
-
Add the titanium(IV) butoxide catalyst.
-
Heat the mixture under a nitrogen atmosphere to initiate transesterification, typically at 150-220°C, distilling off the methanol byproduct.
-
After the removal of methanol is complete, gradually increase the temperature to 270-280°C and apply a vacuum to remove excess ethylene glycol and drive the polycondensation reaction.
-
Continue the reaction until the desired viscosity is achieved, indicating the target molecular weight has been reached.
-
Cool the reactor and extrude the resulting polyester.
Protocol 2: Synthesis of a Metal Catalyst for Resin Curing
Objective: To prepare a cobalt salt of this compound for use as a drier in an alkyd resin formulation.
Materials:
-
This compound
-
Cobalt(II) hydroxide
-
Toluene
Procedure:
-
In a reaction flask equipped with a Dean-Stark trap, dissolve this compound in toluene.
-
Add a stoichiometric amount of cobalt(II) hydroxide to the solution.
-
Heat the mixture to reflux. Water produced from the neutralization reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the salt formation.
-
Cool the solution and use the cobalt 2-ethylpentanoate solution directly as a catalyst in an alkyd resin formulation.
Quantitative Data Summary
As there is no available experimental data on the specific use of this compound in polymer production, a quantitative data table cannot be provided. For reference, data on the effects of chain transfer agents or catalysts would typically include measurements such as:
| Parameter | Description |
| Number Average Molecular Weight (Mn) | The average molecular weight of the polymer chains, which is expected to decrease with increasing concentration of this compound when used as a chain terminator. |
| Polydispersity Index (PDI) | The ratio of the weight average molecular weight to the number average molecular weight (Mw/Mn), indicating the breadth of the molecular weight distribution. |
| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a rigid to a more flexible state. This could be influenced by changes in molecular weight and the incorporation of the branched alkyl end-groups. |
| Curing Time | In the context of resins, this would be the time required to achieve a tack-free surface, which would be expected to decrease with the use of a metal 2-ethylpentanoate catalyst. |
References
Application Notes and Protocols: 2-Ethylpentanoic Acid as a Versatile Building Block for Novel Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylpentanoic acid, a branched-chain carboxylic acid structurally related to the well-known drug valproic acid, presents a valuable and versatile scaffold for the development of novel therapeutic agents. Its unique physicochemical properties can be leveraged to design derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives as potential drug candidates, with a focus on their applications in oncology and neuroprotection. The primary mechanism of action explored herein is the inhibition of histone deacetylases (HDACs), a class of enzymes implicated in the pathophysiology of numerous diseases.
Application Note 1: this compound Derivatives as Anticancer Agents
Derivatives of this compound are promising candidates for anticancer drug development due to their potential to inhibit histone deacetylases (HDACs). HDACs are overexpressed in many cancers, and their inhibition can lead to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis.[1][2] By modifying the carboxylic acid moiety of this compound, for instance, by converting it into amides, it is possible to generate compounds that can effectively target the active site of HDAC enzymes.
Putative Mechanism of Action: HDAC Inhibition in Cancer
The anticancer effects of this compound derivatives are believed to be mediated through the inhibition of Class I and II HDACs.[3] This inhibition leads to the hyperacetylation of histone proteins, resulting in a more relaxed chromatin structure. This, in turn, allows for the transcription of genes that can suppress tumor growth, such as the cell cycle inhibitor p21.[2] Furthermore, HDAC inhibition can also induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[1]
Quantitative Data: Anticancer Activity
The following table summarizes the representative cytotoxic activity of substituted pentanoic acid derivatives against various cancer cell lines. While specific data for this compound amides is emerging, these values for structurally related compounds provide a strong rationale for their investigation.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| C6 | Phenylacetyl pentanoic acid | Jurkat E6.1 (Leukemia) | 15 | [4] |
| C27 | Naphthylacetyl pentanoic acid | Jurkat E6.1 (Leukemia) | 2 | [4] |
| 6a | Amide-based TMP moiety | HepG2 (Liver) | 0.65 | [3] |
| 6b | Amide-based TMP moiety | HepG2 (Liver) | 0.92 | [3] |
| 4c | Coumarin-based hydroxamate | MCF-7 (Breast) | 0.16 (HDAC IC50) | [5] |
| 4d | Coumarin-based hydroxamate | MCF-7 (Breast) | 0.33 (HDAC IC50) | [5] |
Application Note 2: this compound Derivatives for Neuroprotection
Neurodegenerative diseases and acute neuronal injury often involve complex pathological cascades, including excitotoxicity, oxidative stress, and neuroinflammation. This compound derivatives have emerged as promising neuroprotective agents, primarily through their HDAC inhibitory activity, which can modulate gene expression to promote neuronal survival and reduce inflammation.
Putative Mechanism of Action: Neuroprotection via HDAC Inhibition
In the context of neuroprotection, HDAC inhibition by this compound derivatives can lead to the increased expression of neuroprotective genes, such as brain-derived neurotrophic factor (BDNF). Furthermore, these compounds can suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines in microglia and astrocytes.[6] This is achieved by modulating the acetylation status of transcription factors like NF-κB, which plays a central role in the inflammatory response. Valeric acid, a related short-chain fatty acid, has been shown to protect dopaminergic neurons by suppressing oxidative stress and neuroinflammation.[7][8]
Quantitative Data: Neuroprotective Activity
The following table presents representative data on the neuroprotective effects of compounds, including a pentanoic acid derivative, in a cellular model of Alzheimer's disease. This data supports the potential of this compound derivatives in treating neurodegenerative disorders.
| Compound ID | Derivative Type | Cellular Model | Neuroprotective Effect | EC50 | Reference |
| 7 | 5-(4-hydroxyphenyl)-3-oxo-pentanoic acid amide | MC65 (Alzheimer's Disease Model) | Protection against Aβ-induced toxicity | 27.60 ± 9.4 nM | [9] |
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-2-ethylpentanamide
This protocol describes a representative two-step synthesis of an amide derivative of this compound.
Step 1: Synthesis of 2-Ethylpentanoyl Chloride
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
-
Procedure:
-
In a fume hood, add this compound (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add anhydrous DCM to dissolve the acid.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 40°C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to obtain the crude 2-ethylpentanoyl chloride as an oil. This intermediate is often used in the next step without further purification.
-
Step 2: Synthesis of N-Benzyl-2-ethylpentanamide
-
Materials:
-
2-Ethylpentanoyl chloride (from Step 1)
-
Benzylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous dichloromethane (DCM)
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve benzylamine (1.0 eq) and a base such as triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the crude 2-ethylpentanoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-benzyl-2-ethylpentanamide.
-
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]
-
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, HepG2)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.
-
Protocol 3: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
This protocol describes a method to evaluate the neuroprotective effects of this compound derivatives against glutamate-induced excitotoxicity in a neuronal cell line (e.g., HT-22).[5]
-
Materials:
-
Neuronal cell line (e.g., HT-22, SH-SY5Y) or primary neurons
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound derivative stock solution (in DMSO)
-
L-Glutamic acid solution
-
Cell viability assay reagents (e.g., MTT or Resazurin)
-
Microplate reader
-
-
Procedure:
-
Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.
-
Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours. Include a vehicle control.
-
Induce excitotoxicity by adding a predetermined toxic concentration of L-glutamic acid to the wells (except for the untreated control wells).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Assess cell viability using a suitable method, such as the MTT assay (as described in Protocol 2) or a resazurin-based assay.
-
Calculate the percentage of neuroprotection for each concentration relative to the glutamate-treated control and determine the EC50 value.
-
Conclusion
This compound represents a promising and adaptable starting point for the design and synthesis of novel pharmaceuticals. Its derivatives have shown potential in diverse therapeutic areas, including oncology and neuroprotection, primarily through the mechanism of HDAC inhibition. The protocols and data presented in this document provide a solid foundation for researchers to explore the full therapeutic potential of this versatile chemical scaffold. Further investigation into the structure-activity relationships and in vivo efficacy of this compound derivatives is warranted to advance these promising compounds towards clinical applications.
References
- 1. Synthesis, anticancer activity, SAR and binding mode of interaction studies of substituted pentanoic acids: part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sub-Second Measurements of Glutamate and Other Neurotransmitter Signaling Using Enzyme-Based Ceramic Microelectrode Arrays | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 5-(4-hydroxyphenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide as a neuroprotectant for Alzheimer's disease by hybridization of curcumin and melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HDAC Inhibitors: Innovative Strategies for Their Design and Applications | MDPI [mdpi.com]
- 10. evnuir.vnu.edu.ua [evnuir.vnu.edu.ua]
- 11. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of 2-Ethylpentanoic Acid from Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylpentanoic acid is a branched-chain carboxylic acid that may be of interest in various fields, including as a potential biomarker or as an impurity in pharmaceutical products. Its analysis in complex biological matrices such as plasma and urine can be challenging due to the presence of interfering substances. Solid-phase extraction (SPE) is a powerful sample preparation technique that can effectively isolate and concentrate this compound from these matrices prior to chromatographic analysis. This application note provides a detailed protocol for the solid-phase extraction of this compound using a mixed-mode anion exchange sorbent, which offers high selectivity for acidic compounds.
Principle of the Method
This protocol utilizes a mixed-mode solid-phase extraction cartridge that combines reversed-phase and weak anion exchange retention mechanisms. At an appropriate pH, this compound, being a carboxylic acid, will be ionized and retained by the weak anion exchange functional groups on the sorbent. The reversed-phase characteristics of the sorbent also contribute to the retention of the analyte. A series of wash steps are employed to remove interfering matrix components, followed by elution of the purified this compound with a solvent that neutralizes the analyte, disrupting the ionic interaction with the sorbent.
Experimental Protocols
Materials and Reagents
-
SPE Cartridge: Mixed-Mode Weak Anion Exchange (WAX) Polymeric SPE Cartridge (e.g., Oasis WAX)
-
Sample: Human Plasma or Urine
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (≥98%)
-
Ammonium hydroxide (~28-30%)
-
Internal Standard (IS): (Optional, e.g., a stable isotope-labeled this compound)
-
Sample Preparation
Plasma:
-
Thaw plasma samples at room temperature.
-
To 1.0 mL of plasma, add the internal standard (if used).
-
Add 1.0 mL of 2% formic acid in water and vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant for SPE.
Urine:
-
Thaw urine samples at room temperature and vortex.
-
To 1.0 mL of urine, add the internal standard (if used).
-
Add 1.0 mL of water and vortex to mix.
Solid-Phase Extraction Protocol
-
Conditioning: Condition the WAX SPE cartridge with 3 mL of methanol followed by 3 mL of water. Do not allow the sorbent to dry.
-
Equilibration: Equilibrate the cartridge with 3 mL of 2% formic acid in water.
-
Loading: Load the pre-treated sample supernatant onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 3 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the this compound from the cartridge with 2 x 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent (e.g., 100 µL of the initial mobile phase for LC-MS analysis) for instrumental analysis.
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of this compound and related short-chain fatty acids from complex matrices using solid-phase extraction.
Table 1: Recovery Data
| Analyte | Matrix | SPE Method | Average Recovery (%) | Reference |
| 2-Ethylhexanoic Acid* | Urine | Liquid-Liquid Extraction & Derivatization | 81 - 90 | [1] |
| Acidic Drugs | Plasma | Mixed-Mode Anion Exchange SPE | >85 | [2] |
*Note: Data for 2-Ethylhexanoic acid, a close structural analog of this compound. Specific recovery for this compound using this SPE protocol should be independently validated.
Table 2: Method Detection and Quantification Limits (Estimated)
| Analyte | Matrix | Analytical Method | Estimated LOD | Estimated LOQ | Reference (for similar compounds) |
| This compound | Plasma | LC-MS/MS | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL | |
| This compound | Urine | GC-MS | 1 - 10 ng/mL | 5 - 25 ng/mL | [3] |
*Note: The LOD and LOQ values are estimates based on typical performance for similar short-chain fatty acids and acidic drugs. These values should be determined experimentally during method validation.
Diagrams
Caption: Experimental workflow for the solid-phase extraction of this compound.
Caption: Logical relationship of the mixed-mode retention and elution mechanism.
References
- 1. Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Separation of 2-Ethylpentanoic Acid Enantiomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the separation of 2-Ethylpentanoic acid enantiomers using High-Performance Liquid Chromatography (HPLC). The protocols described herein are based on established principles of chiral chromatography and are intended to serve as a comprehensive guide for analytical method development and implementation. Two primary approaches are presented: a direct method using a chiral stationary phase (CSP) and an indirect method involving diastereomeric derivatization.
Introduction to Chiral Separation of this compound
This compound is a chiral carboxylic acid with a single stereocenter, resulting in the existence of two enantiomers: (R)-2-Ethylpentanoic acid and (S)-2-Ethylpentanoic acid. As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and quantification are critical in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving this separation.[1][2][3] The most common approach for direct enantioseparation by HPLC involves the use of a chiral stationary phase (CSP), which creates a chiral environment allowing for differential interaction with the enantiomers.[3][4] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the resolution of racemic carboxylic acids.[5][6]
An alternative, indirect approach involves the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[4][7] This document outlines protocols for both direct and indirect methods for the chiral separation of this compound.
Direct Chiral Separation Protocol (Method 1)
This protocol describes the direct separation of this compound enantiomers using a polysaccharide-based chiral stationary phase under normal phase conditions. This is often the preferred method due to its simplicity and efficiency.[8]
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H or Chiralcel® OD-H column (or equivalent polysaccharide-based CSP).
-
Mobile Phase Solvents: n-Hexane (HPLC grade), 2-Propanol (HPLC grade), Trifluoroacetic acid (TFA).
-
Sample Solvent: Mobile phase or a mixture of n-Hexane and 2-Propanol.
-
Racemic this compound standard.
-
Syringe filters (0.45 µm).
2. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the sample solvent.
-
Dilute the stock solution to a final concentration of approximately 100 µg/mL for injection.
-
Filter the final solution through a 0.45 µm syringe filter before injecting into the HPLC system.
4. Data Analysis:
-
The two enantiomers should be resolved into two distinct peaks.
-
Calculate the resolution (Rs) between the two peaks. A value of Rs > 1.5 indicates baseline separation.
-
The enantiomeric excess (ee %) can be calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100
Expected Quantitative Data (Illustrative)
The following table summarizes the expected chromatographic parameters for the direct chiral separation of this compound enantiomers. Note that actual values may vary depending on the specific instrumentation and column used.
| Parameter | Value |
| Retention Time (Enantiomer 1) | ~ 8.5 min |
| Retention Time (Enantiomer 2) | ~ 10.2 min |
| Resolution (Rs) | > 1.5 |
| Selectivity (α) | ~ 1.2 |
Experimental Workflow: Direct Chiral Separation
Caption: Workflow for direct chiral HPLC separation.
Indirect Chiral Separation via Derivatization Protocol (Method 2)
This protocol details an alternative method where the this compound enantiomers are first derivatized with a chiral amine to form diastereomers. These diastereomers can then be separated on a conventional achiral reversed-phase column.[7][9]
Experimental Protocol
1. Instrumentation and Materials:
-
Standard HPLC system with UV detector.
-
Achiral Stationary Phase: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Derivatization Reagents:
-
(R)-(+)-α-Methylbenzylamine (or other suitable chiral amine).
-
Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC).
-
Anhydrous Dichloromethane (DCM).
-
-
Mobile Phase Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA).
-
Racemic this compound.
2. Derivatization Procedure:
-
In a clean, dry vial, dissolve 1 mg of racemic this compound in 1 mL of anhydrous DCM.
-
Add 1.2 equivalents of (R)-(+)-α-Methylbenzylamine.
-
Add 1.1 equivalents of DCC.
-
Seal the vial and allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.
-
Quench the reaction by adding 1 mL of 1 M HCl.
-
Separate the organic layer, wash with deionized water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.
3. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water / TFA (60:40:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
4. Data Analysis:
-
The two diastereomeric amides will be separated into two distinct peaks.
-
Calculate the resolution (Rs) between the two peaks.
-
The peak area ratio will correspond to the enantiomeric ratio of the original sample.
Expected Quantitative Data (Illustrative)
The following table summarizes the expected chromatographic parameters for the indirect chiral separation of this compound diastereomers.
| Parameter | Value |
| Retention Time (Diastereomer 1) | ~ 12.1 min |
| Retention Time (Diastereomer 2) | ~ 13.5 min |
| Resolution (Rs) | > 1.5 |
| Selectivity (α) | ~ 1.15 |
Experimental Workflow: Indirect Chiral Separation
Caption: Workflow for indirect chiral HPLC separation.
Conclusion
The protocols provided offer robust starting points for the chiral separation of this compound enantiomers. The direct method using a chiral stationary phase is generally more straightforward. However, the indirect method can be a valuable alternative if a suitable chiral column is not available or if the direct separation proves challenging. It is important to note that method optimization, including adjustments to the mobile phase composition and flow rate, may be necessary to achieve the desired resolution and analysis time for specific applications.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 2-Ethylpentanoic Acid as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-Ethylpentanoic acid as an internal standard (IS) in quantitative mass spectrometry (MS) assays. The protocols detailed below are intended for the analysis of analogous compounds, such as the anticonvulsant drug Valproic Acid (VPA) and other short-chain fatty acids (SCFAs), in biological matrices. Due to its structural similarity and chemical properties, this compound is a suitable surrogate for these analytes, ensuring reliable quantification by correcting for variability during sample preparation and analysis.
Physicochemical Properties of this compound
A thorough understanding of the internal standard's properties is crucial for method development.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₄O₂ | [1] |
| Molecular Weight | 130.18 g/mol | [1] |
| CAS Number | 20225-24-5 | [1] |
| Synonyms | 2-Ethylvaleric acid, Valproic Acid Impurity B | [1] |
| Physical Form | Liquid | |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and ethyl acetate. |
Rationale for Use as an Internal Standard
An ideal internal standard should mimic the analyte of interest in its chemical and physical behavior throughout the analytical process, but be distinguishable by the mass spectrometer. This compound is an excellent candidate for the quantification of Valproic Acid and other C5-C8 branched-chain fatty acids due to the following reasons:
-
Structural Analogy: Its structure is very similar to Valproic Acid (2-propylpentanoic acid), ensuring comparable extraction efficiency, derivatization reactivity (for GC-MS), and ionization response in the mass spectrometer.
-
Chromatographic Co-elution (or close elution): In many reversed-phase liquid chromatography (LC) and gas chromatography (GC) systems, it will elute near the analytes of interest, experiencing similar matrix effects.
-
Mass Difference: It has a distinct mass-to-charge ratio (m/z) from Valproic Acid and many endogenous SCFAs, allowing for clear differentiation in the mass spectrometer.
-
Commercial Availability: It is readily available from various chemical suppliers.
Quantitative Performance Characteristics (Illustrative)
The following tables summarize typical validation parameters for a bioanalytical method using this compound as an internal standard for the quantification of an analyte like Valproic Acid in human plasma. These values are based on established bioanalytical method validation guidelines and performance data from similar assays.
Table 1: Calibration Curve and Sensitivity
| Parameter | Typical Value |
| Linear Range | 0.5 - 200 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL |
| Upper Limit of Quantification (ULOQ) | 200 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Calibration Model | Linear, weighted (1/x²) |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.5 | ≤ 15% | ≤ 15% | ± 15% |
| Low QC | 1.5 | ≤ 10% | ≤ 10% | ± 10% |
| Mid QC | 75 | ≤ 10% | ≤ 10% | ± 10% |
| High QC | 150 | ≤ 10% | ≤ 10% | ± 10% |
Table 3: Recovery and Matrix Effect
| Analyte/IS | Recovery (%) | Matrix Effect (%) |
| Analyte (e.g., Valproic Acid) | 85 - 110% | 90 - 110% |
| This compound (IS) | 88 - 105% | 92 - 108% |
Experimental Protocols
The following are detailed protocols for the quantification of a target analyte (e.g., Valproic Acid) in human plasma using this compound as an internal standard, employing either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Quantification by LC-MS/MS
This protocol is suitable for the direct analysis of the acidic analyte without derivatization.
Materials and Reagents
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
This compound (Internal Standard)
-
Analyte of interest (e.g., Valproic Acid)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with methanol. This solution will also serve as the protein precipitation agent.
Sample Preparation (Protein Precipitation)
Caption: LC-MS/MS Sample Preparation Workflow.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-4.0 min: 20% to 95% B
-
4.0-5.0 min: 95% B
-
5.0-5.1 min: 95% to 20% B
-
5.1-6.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6495C or equivalent)
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Analyte (Valproic Acid): Precursor ion [M-H]⁻ m/z 143.1 → Product ion m/z 143.1 (for SIM) or a suitable fragment.
-
Internal Standard (this compound): Precursor ion [M-H]⁻ m/z 129.1 → Product ion m/z 129.1 (for SIM) or a suitable fragment.
-
Data Analysis
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Use a linear regression model with 1/x² weighting to determine the concentration of the analyte in the unknown samples.
Protocol 2: Quantification by GC-MS after Derivatization
This protocol is suitable for volatile analysis and can offer high chromatographic resolution for SCFAs.
Materials and Reagents
-
Same as Protocol 1, with the addition of:
-
Derivatization agent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCI)
-
Ethyl acetate (GC grade)
-
Hexane (GC grade)
Sample Preparation (Liquid-Liquid Extraction and Derivatization)
Caption: GC-MS Sample Preparation and Derivatization Workflow.
GC-MS Conditions
-
GC System: Agilent 8890 GC or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless, 1 µL injection
-
Oven Temperature Program:
-
Initial: 60°C, hold for 1 min
-
Ramp: 10°C/min to 300°C
-
Hold: 5 min at 300°C
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions (as TBDMS esters):
-
Analyte (Valproic Acid): m/z [M-57]⁺ (loss of tert-butyl)
-
Internal Standard (this compound): m/z [M-57]⁺
-
Data Analysis
Similar to the LC-MS/MS protocol, construct a calibration curve based on the peak area ratio of the derivatized analyte to the derivatized internal standard.
Conclusion
This compound serves as a reliable and cost-effective internal standard for the quantification of Valproic Acid and other short-chain fatty acids in biological matrices by mass spectrometry. The protocols provided herein offer a robust starting point for method development and validation in research and drug development settings. Adherence to good laboratory practices and thorough method validation are essential to ensure the accuracy and precision of the obtained results.
References
Application Notes and Protocols for the Analysis of 2-Ethylpentanoic Acid in Valproic Acid Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valproic acid (VPA), a branched-chain carboxylic acid, is a widely used pharmaceutical agent for the treatment of epilepsy, bipolar disorder, and migraines. The purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. 2-Ethylpentanoic acid is a known impurity, often designated as Valproic Acid Impurity B, that can arise during the synthesis of valproic acid. As a structural analog and metabolite of valproic acid, this compound itself may exhibit biological activity, including potential toxic effects. Therefore, robust analytical methods for the detection and quantification of this impurity are essential for quality control in valproic acid formulations.
These application notes provide detailed protocols for the quantification of this compound in valproic acid samples using Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC). Additionally, the potential origin of this impurity and its toxicological relevance are discussed.
Origin of this compound Impurity
The most common synthetic route to valproic acid is through the malonic ester synthesis. In this process, diethyl malonate is typically dialkylated with two equivalents of a propyl halide. Subsequent hydrolysis and decarboxylation yield valproic acid. The formation of this compound can occur as a side reaction if the alkylation process is not precisely controlled. The use of an ethyl halide in addition to a propyl halide, or the presence of ethyl groups from the solvent or starting materials under certain reaction conditions, can lead to the formation of this impurity.
Below is a diagram illustrating the logical pathway for the formation of this compound during valproic acid synthesis.
Application Note: Synthesis and Use of Deuterated 2-Ethylpentanoic Acid for Metabolic Studies
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopic labeling, particularly the substitution of hydrogen with its stable isotope deuterium, is a powerful technique in pharmaceutical research and development. This strategy is employed to investigate the metabolic fate of drug candidates, enhance pharmacokinetic profiles, and create novel therapeutics with improved properties. The foundational principle is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows enzymatic cleavage compared to the corresponding carbon-hydrogen (C-H) bond.[1] This can lead to a reduced rate of metabolism, increased drug exposure, and potentially altered metabolic pathways.[2][3]
2-Ethylpentanoic acid is a branched-chain carboxylic acid and an analog of the widely used drug valproic acid.[4] Understanding its metabolic profile is crucial for assessing its therapeutic potential and safety. This document provides detailed protocols for the synthesis of deuterated this compound (specifically, d5-2-ethylpentanoic acid) and its application in metabolic and pharmacokinetic (PK) studies.
Applications of Deuterated this compound
The use of deuterated this compound offers several advantages in research and drug development:
-
Metabolic Pathway Elucidation: Tracking the deuterated label using mass spectrometry allows for the unambiguous identification of metabolites.[5]
-
Pharmacokinetic Profiling: Comparing the PK parameters of the deuterated and non-deuterated compound reveals the impact of metabolism on the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5]
-
Improving Therapeutic Properties: By slowing metabolism at a specific site, deuteration can increase the drug's half-life, improve oral bioavailability, and potentially reduce the formation of toxic metabolites.[3]
-
Internal Standards: Deuterated analogs are the gold standard for use as internal standards in quantitative bioanalysis (LC-MS/MS) due to their similar chemical properties and distinct mass.[6]
Data Presentation
The following tables summarize representative quantitative data for the synthesis and comparative pharmacokinetics of d5-2-ethylpentanoic acid.
Table 1: Synthesis Reaction Parameters and Outcomes
| Reaction Step | Key Reagents | Typical Yield (%) | Isotopic Purity (%) | Analytical Method |
| Alkylation | Diethyl malonate, Sodium ethoxide, 1-Bromopropane, 1-Bromoethane | ~85-95 | N/A | NMR, GC-MS |
| Hydrolysis & Decarboxylation | Alkylated malonic ester, Deuterium oxide (D₂O), Acid catalyst | 83-94[7] | >98 | NMR, HRMS[6] |
Note: Yields are based on established malonic ester synthesis protocols and may vary based on specific reaction conditions.[7][8]
Table 2: Representative Comparative Pharmacokinetic Data (Oral Dosing in Rats)
| Compound | T½ (hr) | Cmax (ng/mL) | AUC (ng·hr/mL) |
| This compound | 4.5 | 12,500 | 65,000 |
| d5-2-Ethylpentanoic Acid | 7.8 | 15,200 | 115,000 |
Note: The data presented are hypothetical and for illustrative purposes, reflecting the expected impact of the kinetic isotope effect on pharmacokinetic parameters.
Experimental Protocols
Protocol 1: Synthesis of d5-2-Ethylpentanoic Acid via Malonic Ester Route
This protocol describes a robust method for synthesizing d5-2-ethylpentanoic acid, where the ethyl group is fully deuterated. The synthesis proceeds via the alkylation of diethyl malonate followed by hydrolysis and decarboxylation in a deuterated medium.[7][9][10]
Materials and Equipment:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
1-Bromopropane
-
d6-Bromoethane (for introducing the d5-ethyl group)
-
Anhydrous ethanol
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Deuterated hydrochloric acid (DCl in D₂O, 35 wt. %)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Step 1: First Alkylation (Propylation).
-
In a dry round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.05 eq) in anhydrous ethanol.
-
Add diethyl malonate (1.0 eq) dropwise at room temperature and stir for 1 hour to form the enolate.
-
Add 1-bromopropane (1.0 eq) dropwise and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction, filter off the sodium bromide precipitate, and remove the ethanol under reduced pressure.
-
-
Step 2: Second Alkylation (Deuterated Ethylation).
-
To the crude product from Step 1, add a fresh solution of sodium ethoxide (1.05 eq) in anhydrous ethanol and stir for 1 hour.
-
Add d6-bromoethane (1.0 eq) and reflux for 6-8 hours.
-
Perform a similar workup as in Step 1 to obtain the crude diethyl ethyl(d5)-propylmalonate.
-
-
Step 3: Hydrolysis and Decarboxylation.
-
Combine the crude dialkylated ester with a solution of DCl in D₂O.
-
Heat the mixture to reflux for 12-18 hours to facilitate both ester hydrolysis and decarboxylation.
-
Cool the reaction mixture to room temperature.
-
-
Step 4: Extraction and Purification.
-
Extract the aqueous solution three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator.
-
The resulting crude d5-2-ethylpentanoic acid can be purified by fractional distillation under reduced pressure to yield the final product.
-
Protocol 2: Quality Control and Isotopic Enrichment Analysis
Confirming the identity, purity, and isotopic enrichment of the final compound is critical.[6] This is typically achieved using a combination of Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[11][12][13]
Materials and Equipment:
-
Synthesized d5-2-ethylpentanoic acid
-
NMR spectrometer (¹H, ¹³C, and ²H capabilities)
-
HRMS instrument (e.g., Q-Orbitrap or TOF)
-
Deuterated solvents for NMR (e.g., CDCl₃)
-
Solvents for MS (e.g., acetonitrile, methanol)
Procedure:
-
¹H NMR Analysis:
-
Dissolve a small sample in CDCl₃.
-
Acquire a ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the ethyl group protons confirms successful deuteration.
-
Integration of the remaining proton signals relative to an internal standard can be used to assess chemical purity.
-
-
¹³C NMR Analysis:
-
Acquire a proton-decoupled ¹³C NMR spectrum. The signals for the deuterated carbons will appear as multiplets (due to C-D coupling) and will be significantly less intense.
-
-
HRMS Analysis:
-
Prepare a dilute solution of the sample in an appropriate solvent.
-
Infuse the sample into the mass spectrometer.
-
Acquire a high-resolution mass spectrum in negative ion mode to observe the [M-H]⁻ ion.
-
Determine the exact mass to confirm the elemental composition.
-
Calculate the isotopic enrichment by analyzing the isotopic cluster and comparing the relative intensities of the M, M+1, M+2, etc., peaks against the theoretical distribution for the desired level of deuteration.[6]
-
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical PK study in rats to compare d5-2-ethylpentanoic acid with its non-deuterated analog.[14]
Materials and Equipment:
-
Male Sprague-Dawley rats (250-300g)
-
This compound and synthesized d5-2-ethylpentanoic acid
-
Dosing vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., K₂EDTA)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate animals for at least 3 days prior to the study.
-
Fast animals overnight before dosing.
-
Divide animals into two groups (n=5 per group).
-
Administer a single oral dose (e.g., 10 mg/kg) of either this compound or d5-2-ethylpentanoic acid to the respective groups.
-
-
Blood Sample Collection:
-
Collect blood samples (approx. 200 µL) from the tail vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of both the deuterated and non-deuterated compounds in plasma.
-
Prepare plasma samples for analysis, typically by protein precipitation with cold acetonitrile.
-
Analyze the samples using the validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration versus time for each compound.
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance) using non-compartmental analysis software.
-
Statistically compare the parameters between the deuterated and non-deuterated groups to evaluate the impact of the kinetic isotope effect.
-
Visualizations
// Connections for H-compound Parent_H -> Gluc [label="Fast"]; Parent_H -> BetaOx [label="Fast"]; Parent_H -> OmegaOx [label="Fast", color="#EA4335", penwidth=2];
// Connections for D-compound Parent_D -> Gluc [label="Unaffected"]; Parent_D -> BetaOx [label="Unaffected"]; Parent_D -> OmegaOx [label="Slowed by KIE", color="#34A853", penwidth=2, style=dashed];
// Connections to metabolites Gluc -> M_Gluc; BetaOx -> M_Beta; OmegaOx -> M_Omega;
// KIE Annotation kie_note [shape=plaintext, fontcolor="#202124", fontsize=10, label="Deuteration on the ethyl group primarily slows\nCYP450-mediated ω-oxidation, a key step\nin forming certain toxic metabolites."]; Parent_D -> kie_note [style=invis]; } enddot Caption: Metabolic pathways of this compound.[15][16][17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated Reagents for Pharmaceuticals â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. This compound | C7H14O2 | CID 30020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 9. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
- 14. benchchem.com [benchchem.com]
- 15. Therapeutic and Toxic Effects of Valproic Acid Metabolites [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Valproate - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-Ethylpentanoic Acid Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low yields in the synthesis of 2-Ethylpentanoic acid, primarily focusing on the widely used malonic ester synthesis route.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are its key steps?
A1: The most common laboratory-scale synthesis of this compound is the malonic ester synthesis.[1][2][3] This method involves three main stages:
-
Alkylation: Diethyl malonate is deprotonated with a suitable base to form a nucleophilic enolate, which is then alkylated with two successive additions of an ethyl halide (e.g., ethyl bromide or ethyl iodide).[1][4]
-
Hydrolysis (Saponification): The resulting diethyl diethylmalonate is hydrolyzed to the corresponding dicarboxylic acid (diethylmalonic acid) using a strong base like sodium hydroxide, followed by acidification.[3][4]
-
Decarboxylation: The diethylmalonic acid is heated, causing it to lose a molecule of carbon dioxide to yield the final product, this compound.[5][6]
Q2: My overall yield is low. Which step is the most likely culprit?
A2: Low yields can arise from any of the three main stages. However, the alkylation step is often a critical point where side reactions can significantly reduce the yield of the desired dialkylated intermediate.[7][8][9] Incomplete hydrolysis or decarboxylation are also common issues that can lead to a lower final yield.[7][10]
Q3: What are the most common side reactions that lower the yield during the alkylation step?
A3: The primary side reactions during alkylation are:
-
Mono-alkylation: Incomplete reaction leading to a mixture of mono-ethylated and unreacted diethyl malonate. To favor the desired dialkylation, it is crucial to use at least two equivalents of the base and the alkylating agent.[8][11]
-
Elimination (E2) of the Alkyl Halide: The basic conditions can cause the ethyl halide to undergo elimination to form ethene, particularly if the reaction temperature is too high.[8]
-
Transesterification: If the alkoxide base used does not match the alkyl group of the malonate ester (e.g., using sodium methoxide with diethyl malonate), a mixture of esters can be formed. It is recommended to use sodium ethoxide with diethyl malonate.[4][7][9]
Q4: How can I minimize the formation of byproducts during the workup and purification?
A4: Careful workup and purification are crucial for maximizing the isolated yield.
-
During extraction, ensure complete transfer of the product between aqueous and organic layers by performing multiple extractions.
-
When neutralizing the reaction mixture, add acid or base slowly to control the temperature.
-
For purification, vacuum distillation is often employed. Ensure the distillation apparatus is properly set up to avoid loss of product.[12]
Troubleshooting Guide
Issue 1: Low Yield of Diethyl Diethylmalonate (Alkylation Step)
| Potential Cause | Recommended Solution(s) |
| Incomplete Deprotonation | Ensure the use of at least two full equivalents of a suitable base (e.g., sodium ethoxide). The base should be fresh and the reaction conducted under anhydrous (dry) conditions to prevent degradation of the base.[7] |
| Impure Reagents | Use freshly distilled diethyl malonate and ethyl halide. Ensure the solvent (e.g., absolute ethanol) is completely dry.[7] |
| Suboptimal Reaction Temperature | The deprotonation is typically done at room temperature, followed by gentle heating (reflux) after the addition of the ethyl halide to drive the alkylation to completion.[11] Monitor the reaction by Thin Layer Chromatography (TLC). |
| Significant Mono-alkylation Product | Ensure the stoichiometry of the base and ethyl halide is at least 2:1 with respect to diethyl malonate. Add the second equivalent of base and ethyl halide after the first alkylation is complete.[11] |
| Formation of Ethene (Elimination) | Add the ethyl halide dropwise to control any exothermic reaction and avoid excessively high temperatures.[8] |
Issue 2: Incomplete Hydrolysis of Diethyl Diethylmalonate
| Potential Cause | Recommended Solution(s) |
| Insufficient Base | Use a significant excess of a strong base like sodium hydroxide or potassium hydroxide for the saponification.[7] |
| Inadequate Reaction Time or Temperature | The hydrolysis mixture should be heated under reflux for a sufficient period to ensure complete reaction. Monitor the disappearance of the ester spot by TLC.[7] |
| Reversibility of the Reaction | While basic hydrolysis is generally irreversible, ensuring a sufficient excess of base will drive the reaction to completion.[9] |
Issue 3: Incomplete Decarboxylation
| Potential Cause | Recommended Solution(s) |
| Insufficient Heating | Decarboxylation requires heating the malonic acid derivative, often to temperatures above its melting point. Ensure the temperature is high enough to induce the loss of CO2.[10] |
| Incomplete Hydrolysis in the Previous Step | If the starting material for decarboxylation is the ester, it will not decarboxylate. Ensure complete hydrolysis to the dicarboxylic acid has occurred.[10] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl Diethylmalonate (Alkylation)
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Carefully add sodium metal (2.0 equivalents) in small pieces to the ethanol. Stir until all the sodium has reacted.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir for 30-60 minutes.
-
First Alkylation: Add ethyl bromide or ethyl iodide (1.0 equivalent) dropwise to the stirred solution. The reaction may be exothermic. After the addition is complete, heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Second Alkylation: Cool the reaction mixture to room temperature. Add a second equivalent of sodium ethoxide, followed by a second equivalent of ethyl halide. Heat the mixture to reflux for another 2-4 hours, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude diethyl diethylmalonate can be purified by vacuum distillation.
Protocol 2: Hydrolysis of Diethyl Diethylmalonate
-
Saponification: In a round-bottom flask, combine the crude diethyl diethylmalonate with a 10-20% aqueous solution of sodium hydroxide (a 2-3 fold molar excess).
-
Reflux: Heat the mixture under reflux with vigorous stirring for 2-4 hours, or until the oily layer of the ester disappears and a homogeneous solution is formed.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid or sulfuric acid until the pH is acidic (pH ~1-2). This will precipitate the diethylmalonic acid.
-
Isolation: The diethylmalonic acid can be isolated by filtration if it precipitates as a solid, or by extraction with an organic solvent like diethyl ether if it remains an oil.
Protocol 3: Decarboxylation to this compound
-
Heating: Place the dried diethylmalonic acid in a round-bottom flask equipped with a distillation apparatus.
-
Distillation: Heat the flask gently at first, then increase the temperature to 150-180 °C. The malonic acid will melt and begin to decarboxylate, evidenced by the evolution of CO2 gas.
-
Purification: The this compound will distill over. Collect the fraction that boils at the correct temperature (approx. 207-209 °C at atmospheric pressure). The final product can be further purified by redistillation.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Malonic Ester Synthesis of 2-Ethylpentanoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 2-Ethylpentanoic acid via malonic ester synthesis. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist in optimizing reaction conditions and overcoming common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the malonic ester synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the initial mono-alkylation product (Diethyl ethylmalonate) | Incomplete enolate formation: The base may be weak, or insufficient quantity was used. | Ensure the use of a strong, anhydrous base like sodium ethoxide (NaOEt) or sodium hydride (NaH) in at least a full equivalent to deprotonate the diethyl malonate. |
| Presence of moisture: Water in the solvent or on the glassware can quench the enolate. | Use freshly distilled, anhydrous solvents (e.g., absolute ethanol, dry THF or DMF) and ensure all glassware is thoroughly dried before use. | |
| Unreactive alkylating agent: The ethyl halide (e.g., ethyl bromide) may be of poor quality. | Use a high-purity alkylating agent. The general order of reactivity for alkyl halides is I > Br > Cl. | |
| Significant formation of dialkylated product (Diethyl diethylmalonate) during the first alkylation | Incorrect stoichiometry: Using a 1:1 ratio of diethyl malonate to the alkylating agent can lead to the formation of the dialkylated byproduct. | To favor mono-alkylation, use a slight excess of diethyl malonate (e.g., 1.1 to 1.5 equivalents) relative to the base and the ethyl halide.[1] |
| High reaction temperature: Elevated temperatures can increase the rate of the second alkylation. | Maintain a controlled temperature during the addition of the alkyl halide and the subsequent reaction, often starting at a lower temperature (e.g., 0 °C) and then allowing it to proceed at room temperature or with gentle heating. | |
| Low yield of the second alkylation product (Diethyl ethylpropylmalonate) | Incomplete deprotonation of the mono-alkylated ester: The mono-alkylated malonic ester is less acidic than the starting material, making the second deprotonation more challenging. | Ensure a full equivalent of a strong base is used for the second deprotonation step. |
| Steric hindrance: The presence of the first alkyl group can sterically hinder the approach of the second alkylating agent. | Consider using a more reactive alkyl halide for the second step (e.g., propyl iodide instead of propyl bromide). The order of addition of the alkyl groups can also be strategic; however, for ethyl and propyl groups, the difference in steric hindrance is minimal. | |
| Incomplete hydrolysis of the dialkylated ester | Insufficiently harsh hydrolysis conditions: The sterically hindered diester may require more vigorous conditions for complete hydrolysis. | Use a concentrated solution of a strong base (e.g., NaOH or KOH) or acid (e.g., H2SO4 or HCl) and a prolonged reflux time. |
| Incomplete decarboxylation | Insufficient heating: The substituted malonic acid may not have been heated to a high enough temperature or for a sufficient duration to induce decarboxylation. | After hydrolysis and acidification, ensure the dicarboxylic acid is heated to a temperature typically above 150 °C until the evolution of CO2 ceases. |
| Difficulty in purifying the final this compound | Close boiling points of byproducts: Unreacted starting materials or side products may have boiling points close to the desired product, making purification by distillation challenging. | Optimize the reaction at each step to minimize byproduct formation. For purification, fractional distillation under reduced pressure is often effective. If distillation is insufficient, column chromatography can be employed. |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the enolate formation in the malonic ester synthesis of this compound?
A1: Sodium ethoxide (NaOEt) in absolute ethanol is the most commonly used base for the alkylation of diethyl malonate.[2] It is crucial to use a base with the same alkyl group as the ester to prevent transesterification side reactions.[2] For a more controlled reaction, especially to avoid side reactions, stronger bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF can also be used.[2]
Q2: How can I effectively introduce two different alkyl groups, like in the synthesis of this compound?
A2: To synthesize this compound, a sequential alkylation is necessary.[3] First, diethyl malonate is deprotonated and reacted with an ethyl halide. The resulting diethyl ethylmalonate is then isolated and subjected to a second deprotonation with a fresh equivalent of base, followed by alkylation with a propyl halide.
Q3: What is the optimal order for adding the alkyl halides (ethyl and propyl)?
A3: For alkyl groups with similar steric bulk like ethyl and propyl, the order of addition is generally not critical. However, as a general principle, it is often advantageous to add the less sterically hindered group first to maximize the yield of the first alkylation step.
Q4: My reaction is not proceeding to completion. What should I check?
A4: Several factors could be at play:
-
Inactive Base: The base may have decomposed due to exposure to moisture. Always use freshly prepared or properly stored base.
-
Unreactive Alkyl Halide: Ensure the alkyl halide is of good quality and purity.
-
Insufficient Temperature: While high temperatures can promote side reactions, the reaction may require gentle heating to proceed at a reasonable rate. It is recommended to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal temperature.[4]
-
Poor Solubility: Ensure that all reactants are soluble in the chosen solvent system.[4]
Q5: What are the key considerations for the hydrolysis and decarboxylation step?
A5: The hydrolysis of the dialkylated malonic ester can be achieved using either acidic or basic conditions, followed by acidification.[3] For the decarboxylation, the resulting disubstituted malonic acid needs to be heated, typically at temperatures above 150°C, until the evolution of carbon dioxide gas stops.
Experimental Protocols
The following are representative protocols for the key stages in the synthesis of this compound. Note that specific conditions may require optimization.
Protocol 1: Synthesis of Diethyl ethylmalonate (First Alkylation)
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol. Carefully add sodium metal (1.0 equivalent) in small pieces to the ethanol. Allow the reaction to proceed until all the sodium has dissolved to form sodium ethoxide.
-
Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature with stirring.
-
Alkylation: After the addition of diethyl malonate is complete, add ethyl bromide (1.0 equivalent) dropwise. The reaction mixture may be gently heated to reflux for 2-4 hours to ensure the completion of the reaction. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 2: Synthesis of Diethyl ethylpropylmalonate (Second Alkylation)
-
Preparation of Sodium Ethoxide: Prepare a fresh solution of sodium ethoxide (1.0 equivalent) in absolute ethanol as described in Protocol 1.
-
Enolate Formation: Add the purified diethyl ethylmalonate (1.0 equivalent) from the previous step to the sodium ethoxide solution at room temperature with stirring.
-
Alkylation: Add propyl bromide (1.0 equivalent) dropwise to the reaction mixture. Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Protocol 3: Hydrolysis and Decarboxylation to this compound
-
Hydrolysis: To the purified diethyl ethylpropylmalonate, add an excess of a 6M aqueous sodium hydroxide solution. Heat the mixture to reflux until the ester is fully hydrolyzed (this can be monitored by the disappearance of the ester spot on TLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic (check with pH paper). The dicarboxylic acid will precipitate out.
-
Decarboxylation: Isolate the dicarboxylic acid and place it in a distillation apparatus. Heat the acid to approximately 150-180°C. Vigorous bubbling (evolution of CO2) will occur. Continue heating until the gas evolution ceases.
-
Purification: The resulting crude this compound can be purified by vacuum distillation.
Data Presentation
The following tables summarize key parameters and their expected impact on the synthesis of this compound. Quantitative yields are highly dependent on specific experimental conditions and may require optimization.
Table 1: Influence of Stoichiometry on the First Alkylation Step
| Diethyl Malonate (eq.) | Base (eq.) | Ethyl Halide (eq.) | Expected Outcome |
| 1.0 | 1.0 | 1.0 | Significant formation of both mono- and di-ethylated products. |
| 1.1 - 1.5 | 1.0 | 1.0 | Favors formation of the mono-ethylated product. |
| 1.0 | 2.0 | 2.0 | Primarily forms the di-ethylated product. |
Table 2: Comparison of Common Bases and Solvents
| Base | Solvent | Temperature | Key Considerations |
| Sodium Ethoxide (NaOEt) | Ethanol | Room Temp to Reflux | Standard conditions; risk of transesterification if base and ester alkyl groups do not match. |
| Sodium Hydride (NaH) | THF, DMF | 0 °C to Room Temp | Stronger, non-nucleophilic base; avoids transesterification; requires strictly anhydrous conditions. |
| Potassium Carbonate (K2CO3) | Acetone, DMF | Reflux | Milder base, may require longer reaction times or a phase-transfer catalyst. |
Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Reaction pathway for the malonic ester synthesis of this compound.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low yields in the alkylation steps.
Key Experimental Relationships
References
Identification and removal of byproducts in 2-Ethylpentanoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethylpentanoic acid. Our focus is on the identification and removal of common byproducts to ensure the purity of the final product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial analysis (GC-MS or NMR) of the crude product from my this compound synthesis shows several impurities. What are the likely byproducts?
A1: In a typical malonic ester synthesis of this compound, which involves the sequential alkylation of diethyl malonate with propyl bromide and ethyl bromide, several byproducts and impurities can be expected. These include:
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Unreacted Starting Materials: Diethyl malonate and any excess alkyl halides (propyl bromide, ethyl bromide).
-
Mono-alkylated Intermediate: Diethyl propylmalonate, resulting from the first alkylation step.
-
Incorrectly Alkylated Intermediate: Di
Technical Support Center: Purification of 2-Ethylpentanoic Acid by Fractional Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-Ethylpentanoic acid via fractional distillation.
Troubleshooting Guide
This guide addresses common issues encountered during the fractional distillation of this compound.
| Problem | Potential Cause | Recommended Solution |
| No Distillate Collection Despite Heating | Inadequate Vacuum: The pressure in the system is not low enough to achieve the boiling point of this compound at the current temperature. | - Check all joints and connections for leaks. Ensure all glassware is properly sealed and greased.[1] - Verify the vacuum pump is functioning correctly and pulling a sufficient vacuum. - Use a manometer to accurately measure the pressure within the system. |
| Insufficient Heating: The heating mantle or oil bath is not reaching a high enough temperature. | - Increase the temperature of the heating source gradually. - Ensure good heat transfer by using an appropriate heating bath (e.g., silicone oil) and ensuring the flask is properly immersed. | |
| Column Flooding: Excessive boil-up rate causes the packing material to be filled with liquid, preventing vapor from passing. | - Reduce the heating rate to decrease the boil-up rate. - Ensure the column is vertical and properly packed. | |
| Bumping or Uncontrolled Boiling | Lack of Boiling Chips/Stirring: The liquid is superheating and then boiling violently. | - Always use a magnetic stir bar for vacuum distillation; boiling stones are ineffective under vacuum.[1] - Ensure the stirring is vigorous enough to create a vortex. |
| Presence of Low-Boiling Impurities: Residual solvents or volatile impurities are boiling off rapidly. | - Initially, apply vacuum without heating to remove very volatile components.[1] - Start with a gentle heating ramp to allow for the controlled removal of low-boiling fractions. | |
| Product Purity is Low | Inefficient Fractionating Column: The column does not have enough theoretical plates to separate closely boiling impurities. | - Use a longer fractionating column or one with more efficient packing material (e.g., structured packing).[2] - For carboxylic acids, packing materials like ceramic or stainless steel can be effective. |
| Distillation Rate is Too High: A fast distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column. | - Reduce the heating rate to ensure a slow and steady collection of distillate (typically 1-2 drops per second). | |
| Fluctuating Vacuum: Unstable pressure leads to inconsistent boiling points and poor separation. | - Use a vacuum regulator to maintain a constant pressure. - If using a water aspirator, ensure a consistent water flow rate. | |
| Product is Darkening or Decomposing | Excessive Temperature: this compound may be decomposing at high temperatures. | - Since this compound has a high boiling point (213 °C at atmospheric pressure), vacuum distillation is essential to lower the boiling temperature.[3] - Aim for a distillation temperature below 150-180 °C by adjusting the vacuum.[4] |
| Prolonged Heating: Extended time at high temperatures can lead to degradation. | - Once the desired fraction is collected, stop the distillation and cool the system promptly. | |
| Difficulty in Separating from Valeric Acid Isomers | Similar Boiling Points: Isomers of valeric acid may have boiling points close to that of this compound, making separation by distillation challenging. | - Use a highly efficient fractionating column with a high number of theoretical plates. - Optimize the reflux ratio to enhance separation. - Consider alternative purification methods such as preparative chromatography if high purity is required. |
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation necessary for the purification of this compound?
A1: this compound has a high boiling point of 213 °C at atmospheric pressure.[3] Distilling at this temperature can lead to decomposition of the product. Vacuum distillation lowers the pressure, which in turn lowers the boiling point of the liquid, allowing for distillation at a lower, less destructive temperature.[4]
Q2: What is the expected boiling point of this compound under vacuum?
A2: The exact boiling point will depend on the pressure achieved. As a reference, the vapor pressure of this compound is 0.082 mmHg at 25 °C.[5] A temperature-pressure nomograph can be used to estimate the boiling point at a given pressure. For example, at a pressure of 10 mmHg, the boiling point would be significantly lower than 213 °C.
Q3: What type of packing material is suitable for the fractional distillation of carboxylic acids?
A3: For the fractional distillation of carboxylic acids, it is important to use packing materials that are chemically inert and provide a large surface area for vapor-liquid equilibrium. Materials such as Raschig rings, Berl saddles (both available in ceramic or porcelain), or structured packing made of stainless steel are suitable choices. Glass beads can also be used for laboratory-scale distillations.
Q4: How can I identify potential impurities in my this compound sample?
A4: Potential impurities often depend on the synthetic route. If prepared via a malonic ester synthesis, impurities could include unreacted starting materials like diethyl malonate, alkyl halides, or side-products such as isomers of valeric acid.[6][7] Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are effective for identifying and quantifying impurities.
Q5: Are there any known azeotropes of this compound that could interfere with distillation?
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg |
| This compound | C₇H₁₄O₂ | 130.18 | 213[3] |
| n-Pentanoic acid (Valeric acid) | C₅H₁₀O₂ | 102.13 | 185.4[8] |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 199.3 |
| 1-Bromopropane | C₃H₇Br | 122.99 | 71 |
| 1-Bromoethane | C₂H₅Br | 108.97 | 38.4 |
Experimental Protocols
Detailed Methodology for Vacuum Fractional Distillation of this compound
This protocol provides a general procedure that should be adapted based on the specific equipment and scale of the experiment.
1. Preparation and Setup:
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Glassware Inspection: Thoroughly inspect all glassware for any cracks or defects that could lead to implosion under vacuum.[1]
-
Apparatus Assembly: Assemble the fractional distillation apparatus, including a round-bottom flask, a fractionating column packed with suitable material (e.g., Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. A Claisen adapter is recommended to prevent bumping.[1]
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Greasing Joints: Lightly grease all ground-glass joints to ensure a good seal under vacuum.[1]
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Stirring: Place a magnetic stir bar in the distillation flask. Boiling stones are not effective under vacuum.[1]
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Vacuum Connection: Connect the vacuum outlet of the distillation apparatus to a vacuum trap, which is then connected to a vacuum pump. The trap will prevent any vapors from contaminating the pump oil or any pump oil from being sucked back into the apparatus.
-
Thermometer Placement: Position the thermometer correctly in the distillation head. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.
2. Distillation Procedure:
-
Charging the Flask: Charge the crude this compound into the round-bottom flask, filling it to no more than two-thirds of its volume.
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Initiating Vacuum: Start the vacuum pump and allow the pressure in the system to stabilize. A hissing sound indicates a leak that must be addressed.
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Heating: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle or an oil bath.
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Controlling the Distillation: Gradually increase the temperature until the liquid begins to boil and the vapor starts to rise up the fractionating column.
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Equilibration: Allow the vapor to slowly ascend the column to ensure proper equilibration between the liquid and vapor phases. The column should be insulated to minimize heat loss.
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Collecting Fractions: Collect any low-boiling impurities as a forerun. Once the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main fraction.
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Monitoring: Continuously monitor the temperature and pressure throughout the distillation. A stable temperature during the collection of a fraction indicates a pure compound.
3. Shutdown Procedure:
-
Cooling: Once the distillation is complete, remove the heating source and allow the apparatus to cool to room temperature.
-
Venting: Slowly and carefully vent the system to atmospheric pressure. Abruptly introducing air can cause a rush of air that may disturb the collected fractions.
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Disassembly: Once the system is at atmospheric pressure, turn off the vacuum pump and disassemble the apparatus.
Mandatory Visualization
Caption: Troubleshooting workflow for fractional distillation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound CAS#: 20225-24-5 [m.chemicalbook.com]
- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 5. This compound | CAS#:20225-24-5 | Chemsrc [chemsrc.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chegg.com [chegg.com]
- 8. Pentanoic Acid | C5H10O2 | CID 7991 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Gas Chromatography Analysis of 2-Ethylpentanoic Acid
Welcome to our dedicated technical support center for the gas chromatography (GC) analysis of 2-Ethylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing in my gas chromatogram?
A1: Peak tailing for this compound, a carboxylic acid, is a common issue in gas chromatography. The primary cause is the interaction of the acidic carboxyl group with active sites, such as silanol groups (Si-OH), present on the surfaces of the GC inlet liner and the column.[1][2] These interactions can be acid-base or hydrogen bonding in nature, which delay the elution of a portion of the analyte molecules, resulting in an asymmetrical peak shape.[2] Other contributing factors can include column contamination, improper column installation leading to dead volume, or the use of a column with an inappropriate stationary phase.[3][4]
Q2: What is the most effective way to eliminate peak tailing for this compound?
A2: Derivatization is often the most effective method to eliminate peak tailing for carboxylic acids.[3] This process chemically modifies the polar carboxyl group into a less polar and more volatile functional group, typically an ester. This modification minimizes interactions with active sites in the GC system. Common derivatization techniques include alkylation (e.g., esterification) and silylation.[5][6]
Q3: What type of GC column is best suited for the analysis of this compound?
A3: The choice of GC column depends on whether you are analyzing the free acid or a derivatized form.
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For direct analysis of the free acid: A polar stationary phase is recommended.[7][8] Polyethylene glycol (PEG) phases, such as those with brand names like Carbowax or DB-WAX, are commonly used for the analysis of free carboxylic acids.[6] However, these phases may have lower thermal stability compared to non-polar phases.[6]
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For analysis of a derivatized acid: A non-polar or intermediate-polarity column is typically used.[9][10] Since derivatization makes the analyte less polar, a standard non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS), is often suitable.[11]
Q4: Can the inlet liner affect the peak shape of this compound?
A4: Absolutely. The inlet liner is a critical component where the sample is vaporized and introduced to the column. An active or contaminated liner can significantly contribute to peak tailing.[12] For acidic compounds like this compound, it is crucial to use a liner with proper deactivation to mask the active silanol groups on the glass surface.[1][13] Specially deactivated liners, sometimes referred to as base-deactivated or proprietary deactivations like Siltek®, can significantly improve peak shape and response for active compounds.[1][14]
Troubleshooting Guide
This guide provides a systematic approach to addressing peak tailing of this compound.
Problem: Significant peak tailing is observed for this compound.
Below is a troubleshooting workflow to identify and resolve the cause of peak tailing.
Detailed Troubleshooting Steps
Step 1: Evaluate the GC Inlet Liner
-
Question: Are you using an appropriate inlet liner?
-
Action: For acidic compounds, a standard, untreated glass liner will likely cause peak tailing due to active silanol groups.[1] Replace the liner with one that has been specifically deactivated to handle active compounds. Base-deactivated liners or liners with proprietary coatings (e.g., Siltek®) are recommended.[1][14]
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Data Comparison: The table below illustrates the expected improvement in peak symmetry (as measured by the USP tailing factor, where a value of 1.0 is a perfectly symmetrical peak) when using a deactivated liner.
| Liner Type | Expected Tailing Factor for this compound | Peak Shape |
| Standard (Undeactivated) | > 2.0 | Severe Tailing |
| Deactivated (e.g., Base-Deactivated) | 1.0 - 1.5 | Symmetrical to Minor Tailing |
Step 2: Assess the GC Column
-
Question: Is your GC column appropriate for this analysis and in good condition?
-
Action:
-
Column Choice: If analyzing the underivatized acid, ensure you are using a polar column (e.g., a WAX-type column).[6] If analyzing a derivatized sample, a non-polar to mid-polar column is suitable.[9]
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Column Contamination: If the column has been in use for a long time, non-volatile residues may have accumulated at the head of the column, creating active sites.[15]
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Corrective Action: Trim 10-20 cm from the inlet side of the column.[16] This removes the most contaminated section. If tailing persists, the column may need to be replaced.
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Step 3: Optimize Injection Parameters
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Question: Could your injection technique be causing the peak tailing?
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Action:
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Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion.[2][3] Reduce the injection volume.
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Split Ratio: In split injection mode, a low split ratio can result in a slow transfer of the sample to the column, causing band broadening and tailing.[3][12] Increase the split ratio (e.g., from 10:1 to 50:1).
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Step 4: Implement Derivatization
-
Question: If the above steps do not resolve the issue, have you considered derivatization?
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Action: Derivatization is a robust solution for eliminating peak tailing of carboxylic acids.[5] The following is a general protocol for esterification to form the methyl ester of this compound.
Figure 2. Experimental workflow for the derivatization of this compound.
Experimental Protocol: Esterification of this compound
This protocol describes the conversion of this compound to its methyl ester using Boron trifluoride (BF3) in methanol, a common alkylation method.[5]
Materials:
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This compound sample
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BF3 in methanol (14% w/v)
-
Hexane (GC grade)
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Saturated sodium chloride (NaCl) solution
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Anhydrous sodium sulfate (Na2SO4)
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Reaction vial with a screw cap
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Heating block or water bath
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Separatory funnel
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Evaporator (e.g., nitrogen stream)
Procedure:
-
To 100 mg of the organic acid sample in a reaction vial, add 3 mL of BF3 in methanol.
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Securely cap the vial and heat the mixture at 60°C for 10 minutes.
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Allow the vial to cool to room temperature.
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Transfer the mixture to a separatory funnel containing 25 mL of hexane.
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Wash the hexane layer twice with saturated NaCl solution.
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Drain the aqueous layer and transfer the hexane layer to a clean vial.
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Dry the hexane extract by adding a small amount of anhydrous Na2SO4.
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Carefully decant or filter the dried extract into a new vial.
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If necessary, concentrate the sample under a gentle stream of nitrogen.
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The resulting solution containing the methyl ester of this compound is now ready for GC analysis.
Disclaimer: Always handle reagents in a fume hood and wear appropriate personal protective equipment. Boron trifluoride is toxic and corrosive.
References
- 1. chromtech.net.au [chromtech.net.au]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. researchgate.net [researchgate.net]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. labicom.cz [labicom.cz]
- 10. fishersci.ca [fishersci.ca]
- 11. Hexanoic acid, 2-ethyl- [webbook.nist.gov]
- 12. agilent.com [agilent.com]
- 13. silcotek.com [silcotek.com]
- 14. axialscientific.com [axialscientific.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
Minimizing matrix effects in LC-MS/MS analysis of 2-Ethylpentanoic acid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the LC-MS/MS analysis of 2-Ethylpentanoic acid (an isomer of Valproic Acid).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative results.[2][3] Common signs of matrix effects include poor reproducibility, inaccurate quantification, and non-linear calibration curves.[4]
Q2: I'm observing poor reproducibility and high variability in my Quality Control (QC) samples. Could this be due to matrix effects?
A2: Yes, inconsistent matrix effects between different sample preparations or different lots of biological matrix are a likely cause of poor reproducibility in QC samples. It is crucial to assess the matrix effect to ensure the robustness of the analytical method.[2]
Q3: How can I quantitatively assess the matrix effect in my this compound assay?
A3: A common method is to compare the peak response of the analyte in a post-extraction spiked sample (blank matrix extract with analyte added) to the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) can be calculated as follows:
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MF = (Peak Area in presence of matrix) / (Peak Area in absence of matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
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It is recommended to evaluate the matrix effect using at least six different lots of the biological matrix.[2]
Q4: What is the most effective strategy to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[1] A SIL-IS for this compound, such as its deuterium-labeled counterpart, will co-elute and experience similar ionization suppression or enhancement as the analyte. This allows for accurate quantification based on the analyte-to-internal standard peak area ratio.
Troubleshooting Guide
Issue 1: Significant Ion Suppression or Enhancement Observed
Possible Cause: Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, salts).
Troubleshooting Steps:
-
Optimize Sample Preparation: The primary goal is to remove interfering matrix components. Consider the following techniques:
-
Protein Precipitation (PPT): Simple and fast, but may not provide the cleanest extracts.
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT but is more labor-intensive and uses larger volumes of organic solvents.
-
Solid-Phase Extraction (SPE): Offers the most effective cleanup by selectively isolating the analyte.
-
-
Chromatographic Separation: Modify your LC method to separate this compound from the interfering peaks. This can be achieved by:
-
Adjusting the mobile phase gradient.
-
Changing the column chemistry (e.g., from C18 to a phenyl-hexyl column).
-
Altering the mobile phase pH.
-
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering components, thereby minimizing matrix effects.
Data Presentation: Comparison of Sample Preparation Methods for Valproic Acid (VPA)
The following tables summarize quantitative data from published literature on the analysis of Valproic Acid, an isomer of this compound. This data can help in selecting an appropriate sample preparation strategy.
Table 1: Recovery Data for Different Extraction Methods
| Sample Preparation Method | Analyte | Matrix | Mean Recovery (%) | Reference |
| Protein Precipitation | Valproic Acid | Plasma | 104% | [5] |
| HybridSPE-PPT | Valproic Acid | Plasma | >90% | [6] |
| Solid-Phase Extraction | Valproic Acid | Serum | 88.3% - 92.4% | [7] |
| Solid-Phase Extraction | Valproic Acid | Plasma/Serum | 98% | [8] |
| Dispersive Liquid-Liquid Microextraction | Valproic Acid | Plasma | 97% - 107.5% | [9] |
Table 2: Matrix Effect Data for Different Extraction Methods
| Sample Preparation Method | Analyte | Matrix | Matrix Effect (%) | Reference |
| HybridSPE-PPT | Valproic Acid | Plasma | 113.3% - 128.5% | [6] |
| Solid-Phase Extraction | Valproic Acid | Serum | 99.8% - 109.6% | [7] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a simple and rapid method for sample preparation.[5]
-
Sample Aliquoting: Transfer 200 µL of plasma sample into a microcentrifuge tube.
-
Precipitation: Add 600 µL of methanol to the plasma sample.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial.
-
Injection: Inject an appropriate volume (e.g., 2 µL) into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides a cleaner sample extract compared to protein precipitation.
-
Sample Aliquoting: Pipette 200 µL of serum into a clean glass tube.
-
Acidification: Add 200 µL of 1N HCl to the sample.
-
Internal Standard Spiking: Add the internal standard solution.
-
Extraction Solvent Addition: Add 500 µL of dichloromethane.
-
Vortexing: Vortex the mixture for 30 seconds.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Organic Layer Transfer: Carefully transfer the lower organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 50 µL of methanol.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.[10]
Protocol 3: Solid-Phase Extraction (SPE)
This protocol offers the most thorough sample cleanup.[7]
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load 100 µL of serum sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Analyte Elution: Elute the this compound and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject the sample into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. providiongroup.com [providiongroup.com]
- 5. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 6. Fast determination of valproic acid in plasma samples from poisoning cases using HybridSPE-precipitation and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Determination of valproic acid in plasma or serum by solid-phase column extraction and gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
Technical Support Center: Chromatographic Resolution of 2-Ethylpentanoic Acid Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of 2-Ethylpentanoic acid isomers in their chromatography experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in separating this compound isomers?
A1: The primary challenges in separating this compound isomers stem from their similar physicochemical properties. For enantiomers ((R)- and (S)-2-Ethylpentanoic acid), the challenge is their identical properties in an achiral environment, necessitating the use of chiral selectors. For structural isomers, the challenge lies in their similar polarity and volatility, which can lead to co-elution. Additionally, as a carboxylic acid, this compound can exhibit poor peak shape (tailing) due to interactions with active sites in the chromatographic system.
Q2: Is derivatization necessary for the analysis of this compound isomers?
A2: Derivatization is often essential, particularly for Gas Chromatography (GC) analysis.[1][2][3] Carboxylic acids are polar and can have low volatility, leading to poor peak shape and retention in GC. Esterification is a common derivatization technique to convert the carboxylic acid to a more volatile and less polar ester.[4] For High-Performance Liquid Chromatography (HPLC), derivatization is not always required for separation but can be employed to introduce a chromophore for enhanced UV detection, as this compound itself has poor UV absorbance.[5][6]
Q3: What are the key factors to consider for improving the resolution between this compound isomers?
A3: To improve resolution, several factors can be optimized:
-
Column Selection: Choosing the right stationary phase is critical. For enantiomers, a chiral stationary phase (e.g., cyclodextrin-based for GC) is necessary.[7][8][9] For structural isomers, a high-resolution column (e.g., a C18 column for HPLC) with appropriate dimensions is important.[10]
-
Mobile Phase/Carrier Gas: In HPLC, the composition of the mobile phase (e.g., the ratio of organic solvent to aqueous buffer and the pH) significantly impacts selectivity.[11] In GC, the choice of carrier gas and its flow rate can affect efficiency.
-
Temperature: Both column temperature in HPLC and the oven temperature program in GC can influence selectivity and resolution.[9]
-
Flow Rate: Optimizing the flow rate of the mobile phase or carrier gas can improve separation efficiency.
-
Injection Volume and Sample Concentration: Overloading the column can lead to peak broadening and poor resolution.
Troubleshooting Guides
Issue 1: Poor Resolution of Enantiomers (Chiral Separation)
Problem: The (R)- and (S)-2-Ethylpentanoic acid enantiomers are not baseline separated.
| Possible Cause | Troubleshooting Step |
| Incorrect Column | Ensure you are using a chiral stationary phase (CSP). For GC, cyclodextrin-based columns are effective for separating enantiomers of carboxylic acids.[7][8][9] For HPLC, various chiral columns are available and may require screening. |
| Suboptimal Temperature | In GC, optimize the oven temperature program. A slower temperature ramp or a lower isothermal temperature can increase the interaction time with the stationary phase and improve resolution.[9] In HPLC, adjusting the column temperature can also affect selectivity. |
| Incorrect Mobile Phase (HPLC) | For chiral HPLC, the mobile phase composition is crucial. Experiment with different organic modifiers (e.g., isopropanol, ethanol) and additives as recommended by the column manufacturer. |
| Inefficient Derivatization (GC) | If using an indirect method (derivatization to diastereomers), ensure the derivatization reaction goes to completion and that the derivatizing agent is of high enantiomeric purity. |
Issue 2: Poor Resolution of Structural Isomers (Achiral Separation)
Problem: this compound and its structural isomers (e.g., heptanoic acid, methylhexanoic acids) are co-eluting.
| Possible Cause | Troubleshooting Step |
| Insufficient Column Efficiency | Use a longer column or a column with a smaller particle size to increase the number of theoretical plates and improve separation efficiency. For HPLC, a high-quality C18 column is a good starting point.[10] |
| Inadequate Mobile Phase (HPLC) | Adjust the mobile phase composition. For reversed-phase HPLC, modifying the organic solvent-to-water ratio can alter selectivity. Adding a small amount of acid (e.g., formic acid or phosphoric acid) to the mobile phase can improve the peak shape of carboxylic acids.[12] |
| Suboptimal Temperature Program (GC) | A slow, well-optimized temperature ramp can effectively separate isomers with slightly different boiling points. |
| Flow Rate Not Optimized | Determine the optimal flow rate for your column to achieve the best balance between analysis time and resolution. |
Issue 3: Peak Tailing for All Isomers
Problem: All isomer peaks exhibit significant tailing, leading to poor resolution and integration.
| Possible Cause | Troubleshooting Step |
| Active Sites in the System | Carboxylic acids can interact with active silanol groups in the injector, column, or detector. Use a deactivated liner and a column specifically designed for analyzing acids. In HPLC, adding an acidic modifier to the mobile phase can help suppress this interaction. |
| Column Contamination | Contaminants at the head of the column can cause peak distortion. Try trimming the first few centimeters of the column (for GC) or using a guard column (for HPLC). |
| Sample Overload | Injecting too much sample can lead to peak distortion. Try diluting your sample and re-injecting. |
| Poor Derivatization (GC) | Incomplete derivatization can leave free carboxylic acid, which is prone to tailing. Optimize the derivatization reaction conditions. |
Experimental Protocols & Data
Chiral Separation of this compound Enantiomers by GC-MS
This protocol is based on methods for similar short-chain chiral carboxylic acids.
1. Derivatization (Esterification):
-
Objective: To convert the carboxylic acid to a volatile ester.
-
Procedure:
-
To 1 mg of the this compound sample, add 1 mL of 1.25 M HCl in methanol.
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, neutralize the solution with an appropriate base (e.g., sodium bicarbonate solution).
-
Extract the methyl ester derivative with a non-polar solvent like hexane.
-
Dry the organic layer over anhydrous sodium sulfate.
-
2. GC-MS Analysis:
| Parameter | Condition |
| Column | Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness)[7] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 50°C, hold for 2 min, ramp to 150°C at 2°C/min, hold for 5 min |
| Injector Temp. | 220°C |
| MS Transfer Line Temp. | 230°C |
| Ion Source Temp. | 230°C |
| MS Mode | Electron Ionization (EI) with Selected Ion Monitoring (SIM) |
Expected Quantitative Data (Representative):
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (R)-2-Ethylpentanoic acid methyl ester | ~25.2 | > 1.5 |
| (S)-2-Ethylpentanoic acid methyl ester | ~25.8 |
Note: Retention times are estimates and will vary based on the specific instrument and conditions.
Achiral Separation of this compound and Related Impurities by HPLC-UV
This protocol is adapted from methods for Valproic Acid and its impurities.[5]
1. Sample Preparation:
-
Objective: To prepare the sample for HPLC analysis.
-
Procedure:
-
Dissolve the sample containing this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
2. HPLC Analysis:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Expected Quantitative Data (Representative):
| Compound | Retention Time (min) | Relative Retention Time (vs. This compound) |
| Heptanoic Acid | ~5.8 | 0.85 |
| This compound | ~6.8 | 1.00 |
| Valproic Acid | ~8.2 | 1.21 |
Note: Retention times are estimates and will vary based on the specific C18 column and instrument conditions.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. gcms.cz [gcms.cz]
- 9. gcms.cz [gcms.cz]
- 10. mac-mod.com [mac-mod.com]
- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 12. Separation of 2-Pentenoic acid, 2-methyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Stability of 2-Ethylpentanoic acid in various solvents and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Ethylpentanoic acid in various solvents and under different storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound (CAS No: 20225-24-5) is a branched-chain carboxylic acid. It is structurally related to valproic acid and is often used as a metabolite or analog in research. Its applications include use as a building block in organic synthesis, in the preparation of esters for fragrances, and potentially in the development of anticonvulsant and other therapeutic agents.
Q2: What are the general recommendations for storing this compound?
A2: For neat (undiluted) this compound, it is recommended to store it in a refrigerator or at -20°C to minimize potential degradation over time. For solutions, the ideal storage condition depends on the solvent and the desired shelf-life. It is crucial to protect the compound from light and excessive heat.
Q3: What are the primary degradation pathways for this compound?
A3: Like other carboxylic acids, this compound can be susceptible to several degradation pathways under stress conditions:
-
Oxidation: The branched alkyl chain can undergo oxidation, particularly in the presence of oxidizing agents, heat, or light. This can lead to the formation of hydroperoxides and subsequent cleavage products.
-
Thermal Decomposition: At elevated temperatures, carboxylic acids can undergo decarboxylation, leading to the loss of carbon dioxide and the formation of a hydrocarbon.
-
Photodegradation: Exposure to UV or visible light can initiate photochemical reactions, potentially leading to the formation of radical species and subsequent degradation products.
-
Esterification: In the presence of alcohols and an acid catalyst, this compound can form the corresponding ester. This is typically a controlled reaction but can occur slowly under certain storage conditions if alcohols are present as impurities or solvents.
Q4: I am observing unexpected peaks in my HPLC analysis of a this compound solution. What could be the cause?
A4: Unexpected peaks could be due to several factors:
-
Degradation Products: If the solution has been stored improperly (e.g., at room temperature for an extended period, exposed to light), the compound may have degraded. Refer to the forced degradation data in this guide for potential degradation products.
-
Impurities from Solvent: The solvent itself may contain impurities or stabilizers that are detected by your analytical method. Always use high-purity, HPLC-grade solvents.
-
Contamination: The sample may have been contaminated during preparation.
-
Interaction with Container: Although less common for glass, prolonged storage in certain plastic containers could lead to leachable impurities. A stability study of valproic acid syrup showed significant loss of the active ingredient when stored in polypropylene syringes compared to glass containers.[1][2]
Troubleshooting Guides
Issue: Poor Solubility or Precipitation
-
Symptom: The compound does not fully dissolve in the chosen solvent, or a precipitate forms over time.
-
Possible Causes:
-
Exceeding Solubility Limit: The concentration of this compound is higher than its solubility in that specific solvent at the given temperature.
-
Temperature Effects: Solubility can be temperature-dependent. A solution prepared at a higher temperature may precipitate upon cooling.
-
Solvent Purity: The presence of water or other impurities in an organic solvent can reduce the solubility of a nonpolar compound.
-
-
Solutions:
-
Consult the Solubility Data: Refer to the solubility table below to select an appropriate solvent and concentration.
-
Use a Co-solvent: If a single solvent is not effective, a co-solvent system (e.g., a mixture of ethanol and water) might enhance solubility.
-
Gentle Warming and Sonication: For difficult-to-dissolve compounds, gentle warming and sonication can aid dissolution. However, be cautious with volatile solvents.
-
Ensure Dry Solvents: When working with non-aqueous solutions, use anhydrous solvents to prevent precipitation.
-
Issue: Inconsistent Results in Stability Studies
-
Symptom: High variability in the measured concentration of this compound across different time points or replicates.
-
Possible Causes:
-
Inaccurate Sample Preparation: Inconsistent pipetting or weighing can lead to variations in concentration.
-
Evaporation of Solvent: If sample containers are not properly sealed, solvent evaporation can lead to an artificial increase in concentration over time.
-
Inconsistent Storage Conditions: Fluctuations in temperature or light exposure can lead to variable degradation rates.
-
Analytical Method Variability: The HPLC method may not be robust, leading to inconsistent results.
-
-
Solutions:
-
Standardize Procedures: Use calibrated pipettes and balances. Ensure a consistent and documented sample preparation workflow.
-
Use Appropriate Containers: Use vials with tight-fitting caps, preferably with septa for repeated sampling.
-
Maintain and Monitor Storage Conditions: Use calibrated stability chambers or incubators. Protect samples from light by using amber vials or storing them in the dark.
-
Validate Analytical Method: Ensure the HPLC method is validated for precision, accuracy, and linearity.
-
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | 25 | ~1.5 | ~0.011 |
| Methanol | 25 | > 200 | > 1.54 |
| Ethanol | 25 | > 200 | > 1.54 |
| Acetonitrile | 25 | > 200 | > 1.54 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 200 | > 1.54 |
| Chloroform | 25 | > 200 | > 1.54 |
| Ethyl Acetate | 25 | > 200 | > 1.54 |
Note: The data presented are representative values based on the known properties of short-chain branched carboxylic acids and related compounds like 2-ethylhexanoic acid and valproic acid. Actual solubility may vary depending on the specific experimental conditions and the purity of the compound and solvents.
Table 2: Representative Stability of this compound (1 mg/mL Solution) under Forced Degradation Conditions
| Stress Condition | Time | % Remaining of Initial Concentration | Observations |
| 0.1 M HCl at 60°C | 24 hours | 92% | Minor degradation observed. |
| 0.1 M NaOH at 60°C | 8 hours | 85% | Significant degradation. |
| 3% H₂O₂ at Room Temp | 24 hours | 88% | Moderate degradation. |
| Dry Heat at 80°C (Solid) | 48 hours | 95% | Minor degradation. |
| Photostability (ICH Q1B) | 24 hours | 91% | Minor degradation. |
Note: This table provides representative data to illustrate the expected stability profile. Actual degradation rates will depend on the specific experimental setup.
Experimental Protocols
Protocol 1: Determination of Solubility by the Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated stability-indicating HPLC method to determine the concentration of this compound.
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
Protocol 2: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final hydrogen peroxide concentration of 3%. Keep at room temperature, protected from light.
-
Thermal Degradation: Store a known amount of solid this compound in an oven at 80°C.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
For the solid thermal stress sample, dissolve it in the initial solvent.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Analyze the chromatograms for the appearance of new peaks, which indicate the formation of degradation products.
-
Visualizations
Caption: Workflow for determining the solubility of this compound.
Caption: Workflow for the forced degradation study of this compound.
References
Overcoming challenges in the derivatization of 2-Ethylpentanoic acid
Welcome to the technical support center for the derivatization of 2-Ethylpentanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for analysis?
A1: this compound, also known as valproic acid, is a polar compound with low volatility.[1][2][3] Direct analysis, particularly by gas chromatography (GC), is challenging because its polarity can lead to poor peak shape (tailing) and low sensitivity.[1][4] Derivatization converts the carboxylic acid group into a less polar and more volatile functional group, such as an ester or a silyl ester, making it suitable for GC analysis and improving chromatographic performance.[5][6]
Q2: What are the most common derivatization methods for this compound?
A2: The two most common methods for derivatizing carboxylic acids like this compound are:
-
Esterification: This involves reacting the acid with an alcohol in the presence of a catalyst to form an ester. Common reagents include boron trifluoride in methanol (BF3-methanol) for forming methyl esters.[1][7][8]
-
Silylation: This method replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group.[6] Popular silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][9]
Q3: How do I choose between esterification and silylation?
A3: The choice depends on your specific analytical needs, sample matrix, and available instrumentation. Silylation is a very strong and versatile method for a broad range of functional groups, but the reagents are highly sensitive to moisture.[9][10] Esterification with reagents like BF3-methanol is a robust and convenient method, particularly for fatty acids, and is less susceptible to trace amounts of water, although anhydrous conditions are still recommended for optimal results.[1][7]
Q4: Can I use diazomethane for esterification?
A4: While diazomethane reacts rapidly with carboxylic acids to form methyl esters with high yield and minimal side reactions, it is highly toxic, carcinogenic, and potentially explosive.[6][11][12] Due to these significant safety hazards, its use has diminished in favor of safer alternatives like BF3-methanol.[6][7]
Troubleshooting Guides
Issue 1: Low or No Derivative Yield
Possible Causes & Solutions
-
Presence of Water: Moisture in the sample or reagents is a primary cause of low yield, especially for silylation reactions where the reagents readily hydrolyze.[1][9]
-
Incomplete Reaction: The reaction time or temperature may be insufficient.
-
Reagent Degradation: Derivatization reagents can degrade over time, especially if not stored properly.
-
Solution: Use fresh reagents and store them according to the manufacturer's instructions, typically in a cool, dry place, and under an inert atmosphere.
-
-
Incorrect Stoichiometry: An insufficient amount of derivatization reagent will lead to an incomplete reaction.
-
Solution: Use a molar excess of the derivatization reagent to drive the reaction to completion.
-
Issue 2: Poor Peak Shape (Tailing) in GC Analysis
Possible Causes & Solutions
-
Incomplete Derivatization: Residual underivatized this compound will interact with the GC column, causing peak tailing.[1]
-
Solution: Re-optimize the derivatization procedure to ensure complete conversion (see Issue 1).
-
-
Active Sites in the GC System: Free silanol groups in the GC inlet liner or on the column can interact with the analyte, even after derivatization.
-
Solution: Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions to ensure it is inert.
-
Issue 3: Presence of Extraneous Peaks in the Chromatogram
Possible Causes & Solutions
-
Reagent By-products: The derivatization reaction itself can produce by-products.
-
Side Reactions: The derivatization reagent may react with other components in the sample matrix or with the solvent.
-
Solution: Optimize the reaction conditions (e.g., temperature, time) to minimize side reactions. Ensure the purity of all solvents and reagents.
-
Quantitative Data Summary
The choice of derivatization reagent can significantly impact the reaction efficiency and the subsequent analytical results. The following table summarizes key quantitative parameters for common silylation reagents.
| Feature | BSTFA with TMCS | MSTFA |
| Silylating Strength | Very Strong (enhanced by TMCS catalyst)[9] | One of the strongest and most versatile available[9] |
| Reactivity | Highly reactive with a broad range of functional groups[9] | Generally considered more reactive than BSTFA for many compounds[9] |
| By-products | Non-volatile by-products can sometimes interfere with chromatography | Volatile by-products (N-methyltrifluoroacetamide) that are less likely to interfere[5] |
| Moisture Sensitivity | Highly sensitive to moisture[9] | Highly sensitive to moisture[9] |
Experimental Protocols
Protocol 1: Esterification of this compound using BF3-Methanol
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a 5 mL reaction vial. If the sample is in a solvent, ensure the solvent is non-polar (e.g., hexane, toluene). If in an aqueous solution, evaporate to complete dryness.
-
Reagent Addition: Add 2 mL of 10% w/w Boron Trifluoride-Methanol solution to the reaction vial.[7]
-
Reaction: Tightly cap the vial and heat at 60°C for 10 minutes in a heating block or water bath.[7]
-
Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane.
-
Phase Separation: Shake the vial vigorously for 30 seconds to extract the methyl ester into the hexane layer.[7] Allow the layers to separate.
-
Analysis: Carefully transfer the upper hexane layer containing the derivatized analyte into a GC vial for analysis.
Protocol 2: Silylation of this compound using BSTFA with 1% TMCS
-
Sample Preparation: Place 1-5 mg of the thoroughly dried this compound sample into a reaction vial.
-
Solvent Addition: Add 100 µL of an appropriate anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample.
-
Reagent Addition: Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30 minutes.[14]
-
Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.
Visualizations
Caption: Workflow for Esterification of this compound.
Caption: Troubleshooting Logic for Low Derivatization Yield.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. Analytical Method Development for Sodium Valproate through Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. gcms.cz [gcms.cz]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. aocs.org [aocs.org]
- 9. benchchem.com [benchchem.com]
- 10. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
Technical Support Center: Optimizing GC Analysis of 2-Ethylpentanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) analysis of 2-Ethylpentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in analyzing this compound and similar short-chain fatty acids (SCFAs) by GC?
A1: The primary challenge is the inherent polarity and volatility of short-chain fatty acids.[1] These characteristics can lead to poor peak shape (tailing), low response, and adsorption to active sites within the GC system, particularly in the injector and at the head of the column.[2] To overcome these issues, derivatization is often employed to convert the acidic analyte into a less polar, more volatile, and more thermally stable compound, resulting in improved chromatographic performance.[3]
Q2: Is derivatization always necessary for the GC analysis of this compound?
A2: While derivatization is a common strategy to improve peak shape and sensitivity, it is not always mandatory. Direct analysis of underivatized SCFAs is possible, especially with the use of specialized polar capillary columns (e.g., FFAP or Nukol) designed for carboxylic acid separation.[4] However, direct injection of aqueous samples can risk contaminating the GC system.[5] The decision to use derivatization depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Q3: What are the common derivatization reagents for this compound?
A3: Several derivatization reagents are effective for SCFAs. Common choices include:
-
Silylating agents: such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms silylated derivatives with sharp, well-defined peaks.[3]
-
Esterification agents: Boron trifluoride in methanol (BF₃/Methanol) can be used to form methyl esters.
-
Pentafluorobenzyl bromide (PFBBr): This reagent is used to create pentafluorobenzyl esters, which are particularly suitable for electron capture detection (ECD), offering high sensitivity.[6]
Q4: What is the recommended injection mode: split or splitless?
A4: The choice between split and splitless injection depends on the concentration of this compound in your sample.
-
Split injection is preferred for more concentrated samples to prevent column overload.[3][7] It uses higher flow rates through the inlet, leading to sharp, narrow peaks.[7]
-
Splitless injection is ideal for trace analysis where maximum sensitivity is required, as it transfers the majority of the sample onto the column.[3][7][8]
Q5: How do I choose the correct inlet liner?
A5: Selecting an appropriate inlet liner is crucial for good results. For acidic compounds like this compound, an inert liner is essential to prevent analyte adsorption and degradation.[9] Deactivated liners, often with a glass wool packing, are recommended. The glass wool can aid in sample vaporization and protect the column from non-volatile residues.[9] For splitless injections, a single taper liner with wool often provides the best performance for a wide range of compound volatilities.[9]
Troubleshooting Guides
Issue 1: Peak Tailing
Symptoms: The chromatographic peak for this compound is asymmetrical, with a drawn-out tail.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Active Sites in the System | Carboxylic acids are prone to interacting with active sites (silanols) in the inlet liner, at the column head, or on glass wool.[2] • Solution: Use a highly inert, deactivated liner. Consider trimming the first few centimeters of the column to remove any accumulated active sites. |
| Column Overload | Injecting too much analyte can saturate the stationary phase. • Solution: Dilute the sample or increase the split ratio.[10] |
| Inappropriate Injector Temperature | If the temperature is too low, the sample may not vaporize completely or quickly, leading to tailing. • Solution: Increase the injector temperature to ensure rapid and complete vaporization. A typical starting range is 220-250°C.[3] |
| Poor Column Condition | The column's stationary phase may be degraded or contaminated. • Solution: Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced. |
Issue 2: Ghost Peaks or Carryover
Symptoms: Peaks corresponding to this compound appear in blank runs, or the peak area in a series of injections is inconsistent.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Syringe Contamination | Residue from a previous, more concentrated sample remains in the syringe. • Solution: Implement a rigorous syringe cleaning protocol with multiple solvent rinses between injections. |
| Septum Bleed or Contamination | Particles from a degrading septum can enter the liner, or the septum itself can adsorb and later release the analyte. • Solution: Replace the septum. Use high-quality, low-bleed septa. Ensure the septum purge is functioning correctly. |
| Contaminated Inlet Liner | Non-volatile residues from previous injections can build up in the liner and act as a source of carryover. • Solution: Replace the inlet liner regularly. This is a common and effective solution for carryover issues. |
Issue 3: Poor Reproducibility
Symptoms: The peak areas or retention times for this compound are inconsistent across multiple injections of the same sample.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Injection Volume Variation | Inconsistent injection volumes, especially with manual injections, will lead to variable peak areas. • Solution: Use an autosampler for the best reproducibility. If using manual injection, ensure a consistent and rapid injection technique. |
| Leaks in the System | A leak in the injector, particularly around the septum, can lead to sample loss and variable results. • Solution: Perform a leak check of the GC system, paying close attention to the injector fittings and septum. |
| Sample Evaporation | If samples are left uncapped in the autosampler tray, the solvent can evaporate, leading to an increase in analyte concentration over time. • Solution: Ensure all sample vials are securely capped. |
| Inconsistent Split Ratio | Fluctuations in gas flows can alter the split ratio from run to run. • Solution: Verify that the gas flow controllers are functioning correctly and that gas pressures are stable. |
Data Presentation: Optimizing Injection Parameters
The following tables summarize recommended starting parameters and their effects on the analysis of this compound. Optimal values may vary depending on the specific instrument and column used.
Table 1: Effect of Injector Temperature
| Injector Temperature (°C) | Expected Effect on this compound Analysis | Recommendation |
| < 200 | Incomplete vaporization, leading to peak broadening and tailing. | Generally too low for this analyte. |
| 220 - 250 | Ensures complete and rapid vaporization of volatile SCFAs.[3] | Recommended starting range. |
| > 250 | Potential for thermal degradation of the analyte or sample matrix components. | Use with caution, especially for complex biological samples. An injector temperature of 280°C has been used in some methods.[6] |
Table 2: Effect of Split Ratio
| Split Ratio | Effect on Analyte on Column | Impact on Chromatography | Typical Application |
| Splitless | Maximum amount of analyte transferred. | Can lead to broader peaks for volatile compounds and potential column overload if the sample is concentrated.[7] | Trace analysis where high sensitivity is required.[7][8] |
| 10:1 - 20:1 | Reduced amount of analyte on the column. | Improved peak shape compared to splitless, less risk of column overload. | Moderately concentrated samples. |
| 50:1 - 100:1 | Significantly less analyte on the column. | Produces sharp, narrow peaks and protects the column from high-concentration samples.[10] | High-concentration samples. |
Experimental Protocols
Protocol 1: Derivatization-Free Analysis of this compound
This protocol is adapted for the direct analysis of SCFAs in an aqueous sample.
1. Sample Preparation:
-
Acidify the aqueous sample with an appropriate acid (e.g., hydrochloric acid) to a pH of around 2-3. This ensures the this compound is in its protonated form.
-
If the sample contains particulates, centrifuge and filter through a 0.22 µm filter.
-
Transfer the prepared sample to a GC vial.
2. GC-FID Method Parameters:
| Parameter | Setting |
| Column | Highly polar capillary column (e.g., FFAP or Nukol) |
| Injector Temperature | 240°C |
| Injection Mode | Split (e.g., 20:1, adjust based on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen, at a constant flow rate |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 10°C/min to 200°C (hold 5 min) |
| Detector | FID |
| Detector Temperature | 250°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas | 25 mL/min (Nitrogen) |
Protocol 2: Analysis of this compound with MTBSTFA Derivatization
This protocol enhances volatility and improves peak shape, which is particularly useful for complex matrices.
1. Sample Preparation and Derivatization:
-
If the sample is aqueous, it must be dried first. A common method is to lyophilize (freeze-dry) the sample.
-
To the dried sample residue, add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 50 µL of MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature before injection.
2. GC-MS Method Parameters:
| Parameter | Setting |
| Column | Non-polar or mid-polar capillary column (e.g., DB-5ms) |
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 30:1) or Splitless (for trace analysis) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, at a constant flow rate |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 15°C/min to 300°C (hold 5 min) |
| Detector | Mass Spectrometer (MS) |
| Ion Source Temp | 230°C |
| Interface Temp | 280°C |
| Measurement Mode | Scan or Selected Ion Monitoring (SIM) |
Visualizations
Caption: A logical workflow for troubleshooting common GC issues.
Caption: Decision tree for selecting the appropriate GC injection mode.
References
- 1. shimadzu.com [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. agilent.com [agilent.com]
- 5. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Analytical factors for eight short-chain fatty acid analyses in mouse feces through headspace solid-phase microextraction–triple quadrupole gas chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimal Separation of 2-Ethylpentanoic Acid
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for selecting the optimal column and troubleshooting common issues during the chromatographic separation of 2-Ethylpentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the first step in selecting a column for this compound analysis?
The initial and most critical consideration is whether the analytical goal is to separate the enantiomers of this compound (chiral separation) or to quantify the compound without separating its mirror images (achiral separation). This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers.[1] The choice between a chiral or achiral method will dictate the entire chromatographic strategy.
Q2: Which chromatographic technique is best for the chiral separation of this compound?
Chiral Gas Chromatography (GC) is a frequently employed and effective technique for separating the enantiomers of this compound and related chiral molecules.[2] This method typically utilizes a capillary column with a stationary phase containing a chiral selector, most commonly a derivatized cyclodextrin.[1][3] Supercritical Fluid Chromatography (SFC) is also an excellent alternative, offering faster separations and reduced organic solvent consumption compared to HPLC.[4]
Q3: What type of column is recommended for achiral analysis of this compound?
For achiral analysis, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable method. A column with low silanol activity, such as a Newcrom R1, can be used for this purpose.[5][6] Another approach involves Ion Chromatography (IC), which has been successfully used for the analysis of the structurally similar 2-ethylhexanoic acid.[7]
Q4: Is sample derivatization necessary for the analysis of this compound?
Derivatization is often recommended for GC analysis of volatile carboxylic acids.[8] This process converts the carboxylic acid into an ester, which increases volatility and reduces the potential for strong interactions with the stationary phase. This leads to improved peak shape and prevents tailing.[8] For HPLC analysis, derivatization is typically not required.
Troubleshooting Guide
Issue 1: My peaks are tailing during the GC analysis of this compound.
-
Possible Cause: The free carboxyl group of the acid is interacting strongly with active sites on the stationary phase or the GC system.[8]
-
Solution:
-
Derivatization: The most effective solution is to derivatize the acid to form an ester (e.g., methyl or ethyl ester). This eliminates the highly polar carboxyl group, resulting in more symmetrical peaks.[8]
-
Use an Acid-Modified Column: For direct analysis of free fatty acids, specialized GC columns that are acid-modified (e.g., FFAP, Stabilwax-DA) are designed to reduce these interactions and improve peak shape.[8]
-
Column Contamination: Ensure the column is not contaminated. If necessary, bake out the column according to the manufacturer's instructions or trim the first few centimeters of the column inlet.[9]
-
Issue 2: I am not achieving baseline separation of the enantiomers on my chiral GC column.
-
Possible Cause: The column, temperature program, or carrier gas flow rate may not be optimal for this specific separation.
-
Solution:
-
Optimize Temperature Program: The temperature ramp rate is a critical parameter. A slower temperature ramp can often improve resolution. Experiment with different initial temperatures, ramp rates, and final hold times.[9]
-
Adjust Flow Rate: Chiral separations can benefit from lower flow rates than typical achiral separations.[10] Optimize the carrier gas flow rate to find the best balance between resolution and analysis time.
-
Select a Different Chiral Selector: If optimization fails, the chosen cyclodextrin derivative may not be suitable. Consider a column with a different derivatized cyclodextrin (e.g., di-O-acetyl-TBDMS-β-cyclodextrin).[3]
-
Issue 3: I am observing poor retention of this compound on my reverse-phase HPLC column.
-
Possible Cause: The mobile phase composition is too non-polar, causing the analyte to elute too quickly.
-
Solution:
-
Increase Mobile Phase Polarity: Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. This will increase the retention time of the compound on the reverse-phase column.[5]
-
Adjust pH: The retention of carboxylic acids on reverse-phase columns is pH-dependent. Adding a small amount of acid (e.g., phosphoric acid or formic acid) to the mobile phase will suppress the ionization of the carboxylic acid, making it less polar and increasing its retention.[5][6]
-
Data Presentation
Table 1: Recommended Columns for this compound Separation
| Analysis Type | Technique | Column Type | Stationary Phase | Commercial Example(s) |
| Chiral | GC | Chiral Capillary | Derivatized β-cyclodextrin | Rt-βDEXsa, CP Chirasil-DEX CB[1][2] |
| Chiral | SFC/HPLC | Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose) | CHIRALPAK series, Astec Cellulose DMP[4] |
| Achiral | HPLC | Reverse-Phase | C18 with low silanol activity | Newcrom R1[5][6] |
| Achiral | IC | Anion Exchange | Hydroxide-selective | IonPac AS11[7] |
| Achiral (Free Acid) | GC | Acid-Modified | Acid-modified Polyethylene Glycol | HP-FFAP, Stabilwax-DA[8] |
Table 2: Typical Experimental Conditions
| Parameter | Chiral GC | Achiral RP-HPLC |
| Column | Rt-βDEXsa (30m x 0.32mm ID, 0.25µm)[1] | Newcrom R1 (4.6 x 150 mm)[5][6] |
| Mobile Phase/Carrier Gas | Hydrogen or Helium[1] | Acetonitrile/Water with Phosphoric or Formic Acid[5][6] |
| Temperature Program/Gradient | 40°C (1 min hold) to 230°C at 2°C/min[1] | Isocratic or Gradient (e.g., 70:30 MeCN:H2O) |
| Flow Rate | ~1-2 mL/min | 1.0 mL/min |
| Detector | Flame Ionization Detector (FID)[1] | UV or Mass Spectrometry (MS)[5] |
| Sample Preparation | Derivatization to ester form recommended | Dissolve in mobile phase |
Experimental Protocols
Protocol 1: Chiral Gas Chromatography (GC) Analysis
Objective: To separate and quantify the (R) and (S) enantiomers of this compound.
Methodology:
-
Sample Preparation (Derivatization):
-
To a solution of this compound in a suitable solvent (e.g., dichloromethane), add an excess of a derivatizing agent (e.g., diazomethane or BF3/Methanol).
-
Allow the reaction to proceed to completion to convert the carboxylic acid to its methyl ester.
-
Quench the reaction and prepare a dilute solution (e.g., 1 mg/mL) of the resulting ester in dichloromethane or hexane.[3]
-
-
GC System Configuration:
-
Chromatographic Conditions:
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Start at an initial temperature of 40°C, hold for 1 minute, then ramp the temperature at a rate of 2°C per minute to a final temperature of 230°C. Note: This program must be optimized for the specific instrument and column.[1]
-
-
Data Analysis:
-
The two enantiomers will separate and elute at different retention times.
-
Integrate the peak areas for each enantiomer to determine the enantiomeric excess (ee) of the sample.
-
Protocol 2: Achiral Reverse-Phase HPLC Analysis
Objective: To quantify the total amount of this compound in a sample.
Methodology:
-
Sample Preparation:
-
Dissolve a known quantity of the sample containing this compound in the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System Configuration:
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water containing a small amount of acid. A typical starting point is a 70:30 (v/v) mixture of MeCN and water with 0.1% phosphoric acid. For Mass Spectrometry (MS) detection, replace phosphoric acid with formic acid.[5][6]
-
Detector: UV detector (at a low wavelength, e.g., 210 nm) or a Mass Spectrometer.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Quantify the this compound peak by comparing its area to a calibration curve prepared from standards of known concentration.
-
Mandatory Visualizations
Caption: Workflow for selecting the optimal chromatographic column.
Caption: Troubleshooting guide for common chromatography issues.
References
- 1. gcms.cz [gcms.cz]
- 2. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jasco-global.com [jasco-global.com]
- 5. Separation of 2-Ethylhexanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of 2-Methylpentanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Chromatography [web.njit.edu]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
Technical Support Center: Troubleshooting Poor Ionization of 2-Ethylpentanoic Acid in ESI-MS
Welcome to the technical support center for the analysis of 2-Ethylpentanoic acid and other small carboxylic acids using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and enhance the sensitivity and reliability of their analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high sensitivity for this compound in ESI-MS challenging?
A1: The analysis of small carboxylic acids like this compound by ESI-MS can be challenging due to their chemical properties. For effective chromatographic separation using reversed-phase liquid chromatography (LC), acidic mobile phases are often employed. However, this acidic environment suppresses the deprotonation of the carboxylic acid group, which is crucial for efficient ionization in the commonly used negative ion mode. This suppression leads to low sensitivity and poor signal intensity.
Q2: Should I analyze this compound in positive or negative ion mode?
A2: Negative ion mode is generally the preferred approach for analyzing carboxylic acids as they readily lose a proton (deprotonate) to form a negative ion ([M-H]⁻). While positive ion mode can be used, it often results in lower sensitivity for these compounds unless derivatization is employed to introduce a readily ionizable basic functional group.
Q3: What are the most common adducts observed for this compound in negative ESI-MS?
A3: In negative ion mode, besides the deprotonated molecule [M-H]⁻, you may observe several adduct ions. Common adducts for carboxylic acids include the formate adduct [M+CHO₂]⁻ and the chloride adduct [M+Cl]⁻.[1] Dimer formation, such as [2M-H]⁻, can also occur, especially at higher analyte concentrations. The presence and intensity of these adducts can be influenced by the mobile phase composition and the cleanliness of the MS system.
Q4: Can derivatization improve the ionization of this compound?
A4: Yes, derivatization is a highly effective strategy to improve the ionization efficiency of small carboxylic acids. By chemically modifying the carboxylic acid group to introduce a more readily ionizable moiety, you can significantly enhance the signal intensity. Common derivatization approaches involve converting the carboxylic acid into an amide or an ester with a tag that is easily protonated in positive ion mode.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting poor signal intensity for this compound in ESI-MS.
References
Technical Support Center: Robust Quantification of 2-Ethylpentanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the robust quantification of 2-Ethylpentanoic acid (2-EPA) in biological matrices. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Encountering issues during method development and sample analysis is common. The following table summarizes potential problems, their likely causes, and recommended solutions for the quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) in GC-MS | - Active sites in the GC inlet or column interacting with the acidic analyte. - Improper column installation. - Contamination in the inlet liner. | - Use a deactivated inlet liner and a column suitable for acidic compounds. - Ensure a proper column cut and installation depth in the inlet and detector.[1] - Perform regular inlet maintenance, including replacing the liner and septum.[2] - Consider derivatization of the carboxylic acid group to reduce polarity. |
| Low Analyte Recovery | - Inefficient extraction from the sample matrix. - Analyte loss during solvent evaporation steps. - Suboptimal pH for extraction. | - Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. For LLE, ensure the pH of the aqueous phase is sufficiently low (at least 2 pH units below the pKa of 2-EPA) to protonate the acid for efficient extraction into an organic solvent. - For SPE, select a sorbent with appropriate chemistry (e.g., a mixed-mode sorbent for cleaner extracts).[3] - Use a gentle stream of nitrogen and a controlled temperature for solvent evaporation. - Evaluate different extraction solvents and their ratios. |
| High Signal Variability (Poor Precision) | - Inconsistent sample preparation. - Matrix effects (ion suppression or enhancement) in LC-MS/MS. - Instability of the analyte in the prepared sample. | - Use a deuterated internal standard, such as this compound-d5, to compensate for variability. - Automate sample preparation steps where possible to improve consistency. - Optimize the chromatographic separation to move the analyte peak away from co-eluting matrix components.[4] - Evaluate sample stability under different storage conditions (e.g., temperature, duration). |
| Isomer Interference | - Co-elution of structural isomers of this compound (e.g., other heptanoic acids). | - Optimize the chromatographic method (e.g., column chemistry, mobile phase gradient, oven temperature program) to achieve baseline separation of isomers. - Use a high-resolution mass spectrometer to differentiate between isomers based on their exact mass, if possible. |
| No or Low Signal in GC-MS | - Analyte is too polar and/or not volatile enough to chromatograph well. - Thermal degradation in the hot injector. | - Derivatize the carboxylic acid group to increase volatility and thermal stability. Common derivatizing agents for carboxylic acids include silylating agents (e.g., BSTFA) or alkylating agents (e.g., pentafluorobenzyl bromide).[5][6] |
| Inconsistent Calibration Curve | - Matrix effects affecting standards differently than samples. - Inaccurate preparation of calibration standards. | - Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration). - If a blank matrix is unavailable, use a surrogate matrix or the standard addition method. - Ensure accurate pipetting and serial dilutions when preparing standards. |
Frequently Asked Questions (FAQs)
1. Which analytical technique is better for quantifying this compound: GC-MS or LC-MS/MS?
Both GC-MS and LC-MS/MS are suitable for the quantification of this compound, and the choice depends on several factors.
-
GC-MS often requires a derivatization step to make the analyte more volatile and thermally stable.[7] This can add a step to the sample preparation but can also improve chromatographic performance and sensitivity. GC can provide excellent separation of isomers.
-
LC-MS/MS can often analyze this compound directly without derivatization, simplifying sample preparation.[8] However, it can be more susceptible to matrix effects, which can impact accuracy and precision.[4][9] The use of a stable isotope-labeled internal standard is highly recommended to mitigate these effects.
2. How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
Matrix effects, which are the alteration of analyte ionization efficiency by co-eluting compounds, are a common challenge in LC-MS/MS.[4][9] To minimize them:
-
Optimize Sample Preparation: Use a more selective sample preparation technique, such as solid-phase extraction (SPE) with a mixed-mode sorbent, to remove interfering matrix components like phospholipids.[3]
-
Improve Chromatographic Separation: A longer column, a slower gradient, or a different stationary phase can help separate this compound from interfering compounds.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as this compound-d5, co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.
-
Sample Dilution: If the analyte concentration is high enough, simply diluting the sample can reduce the concentration of interfering matrix components.
3. What are the key steps for a robust liquid-liquid extraction (LLE) of this compound from plasma or urine?
A robust LLE protocol for an acidic compound like this compound typically involves:
-
Acidification: Lower the pH of the sample to at least 2 pH units below the pKa of this compound (pKa is approximately 4.8). This ensures the carboxylic acid is in its neutral, protonated form, which is more soluble in organic solvents.
-
Solvent Selection: Use a water-immiscible organic solvent such as ethyl acetate or diethyl ether for extraction.[10]
-
Extraction: Vortex the mixture vigorously to ensure efficient partitioning of the analyte into the organic phase. Repeating the extraction with fresh solvent can improve recovery.[11]
-
Drying and Reconstitution: After separating the organic layer, it can be dried down under a gentle stream of nitrogen and reconstituted in a solvent compatible with the analytical instrument.
4. Is derivatization necessary for the GC-MS analysis of this compound?
Yes, derivatization is highly recommended for the GC-MS analysis of carboxylic acids like this compound. The polar carboxylic acid group can lead to poor peak shape (tailing) and low sensitivity due to interactions with active sites in the GC system. Derivatization converts the carboxylic acid into a less polar and more volatile ester or silyl ester, resulting in sharper peaks and improved sensitivity.[7] Common derivatization reagents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and alkylating agents like pentafluorobenzyl bromide (PFBBr).[5][6]
5. What are the major metabolites of this compound I should be aware of?
The metabolism of this compound is expected to be similar to that of its structural isomer, valproic acid. The major metabolic pathways include:
-
Glucuronidation: Formation of a glucuronide conjugate is a major route of elimination.[12]
-
Mitochondrial β-oxidation: The fatty acid structure of 2-EPA makes it a substrate for this pathway.[12][13]
-
Cytochrome P450 (CYP) mediated oxidation: This is generally a minor pathway but can lead to the formation of various hydroxylated and unsaturated metabolites.[12][14]
Being aware of these potential metabolites is important as they could interfere with the analysis of the parent compound or be of interest as biomarkers of exposure or metabolism.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) from Urine
This protocol is a general guideline and should be optimized for your specific application.
-
To 1 mL of urine in a glass tube, add a suitable internal standard (e.g., this compound-d5).
-
Acidify the urine to approximately pH 2 with a strong acid (e.g., 6M HCl).
-
Add 5 mL of an extraction solvent (e.g., ethyl acetate or a mixture of hexane and isopropanol).
-
Vortex the tube for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 3-6) with another 5 mL of extraction solvent and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a solvent compatible with your analytical method (e.g., 100 µL of mobile phase for LC-MS/MS or a derivatization solvent for GC-MS).
Sample Preparation: Solid-Phase Extraction (SPE) from Plasma
This protocol is a general guideline and should be optimized. A mixed-mode or polymeric sorbent is often suitable for acidic drugs.[15]
-
Pre-treat Sample: To 500 µL of plasma, add 500 µL of 2% formic acid in water and the internal standard. Vortex to mix.
-
Condition Cartridge: Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the analyte with 1 mL of methanol into a clean collection tube.
-
Dry and Reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a solvent compatible with your analytical method.
Visualizations
Caption: Decision workflow for selecting an analytical method for this compound.
Caption: Simplified metabolic pathways of this compound.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. m.youtube.com [m.youtube.com]
- 3. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. gcms.cz [gcms.cz]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
Reducing signal suppression for 2-Ethylpentanoic acid in biological samples
Welcome to the technical support center for the analysis of 2-Ethylpentanoic acid in biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to signal suppression and achieve accurate, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a problem for this compound analysis?
A1: Signal suppression is a type of matrix effect where components of the biological sample (e.g., plasma, serum, urine) interfere with the ionization of this compound in the mass spectrometer's ion source.[1] This leads to a decreased instrument response for the analyte, which can result in underestimation of its concentration, reduced sensitivity, and inaccurate quantification.[1] For a small carboxylic acid like this compound, common interferences in plasma and serum include phospholipids and other endogenous small molecules.
Q2: How can I determine if my this compound analysis is affected by signal suppression?
A2: You can assess signal suppression both qualitatively and quantitatively:
-
Qualitative Assessment (Post-Column Infusion): A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted biological sample is injected onto the LC column. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting interferences that cause ion suppression.
-
Quantitative Assessment (Post-Extraction Spike): The response of this compound in a pure solvent is compared to its response when spiked into an extracted blank matrix at the same concentration. The matrix factor (MF) is calculated as:
-
MF = (Peak Area in Matrix) / (Peak Area in Solvent)
-
An MF value less than 1 indicates signal suppression, while a value greater than 1 suggests signal enhancement.
-
Q3: Is a stable isotope-labeled internal standard (SIL-IS) enough to correct for signal suppression?
A3: While a SIL-IS is highly recommended and can compensate for signal suppression to a large extent, it may not be a complete solution. A SIL-IS co-elutes with the analyte and experiences similar ionization effects, which helps to correct for variability. However, if the suppression is severe, the signal for both the analyte and the SIL-IS can be drastically reduced, leading to poor sensitivity and potentially falling below the lower limit of quantification (LLOQ). Therefore, it is always best to minimize matrix effects through effective sample preparation.
Q4: Which sample preparation technique is best for reducing signal suppression for this compound?
A4: The choice of sample preparation technique depends on the required sensitivity and the complexity of the biological matrix. Here is a general comparison:
-
Protein Precipitation (PPT): This is the simplest and fastest method but often provides the least clean sample, leaving behind significant amounts of phospholipids and other interferences.[2] It may be suitable for high-concentration samples but is prone to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT by partitioning this compound into an organic solvent, leaving many interferences behind in the aqueous phase.[3] Adjusting the pH of the sample is crucial for efficient extraction of the acidic analyte.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interferences and reducing signal suppression.[4] Mixed-mode or weak anion exchange (WAX) SPE cartridges can be particularly effective for isolating acidic compounds like this compound.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Significant signal suppression from matrix components. 2. Inefficient extraction of this compound. 3. Suboptimal LC-MS/MS parameters. | 1. Improve sample cleanup using a more rigorous method (e.g., switch from PPT to LLE or SPE). 2. For LLE, ensure the pH of the aqueous sample is at least 2 units below the pKa of this compound (~4.8) to promote its neutral form for extraction into an organic solvent. 3. For SPE, use a weak anion exchange (WAX) cartridge to specifically retain the acidic analyte. 4. Optimize MS parameters, particularly in negative ionization mode, which is often suitable for carboxylic acids. |
| High Variability in Results (Poor Precision) | 1. Inconsistent matrix effects between samples. 2. Incomplete protein precipitation. 3. Inconsistent extraction recovery. | 1. Incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for variability. 2. Ensure thorough vortexing and sufficient centrifugation time and speed during protein precipitation. 3. Automate sample preparation steps where possible to improve consistency. 4. Use matrix-matched calibrators and quality control samples. |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate injection solvent. 2. Column overload. 3. Secondary interactions with the column. | 1. Reconstitute the final extract in a solvent that is weaker than the initial mobile phase. 2. Reduce the concentration of the injected sample. 3. Adjust the mobile phase pH to ensure this compound is in a single ionic state. |
| Retention Time Shifts | 1. Changes in mobile phase composition. 2. Column degradation. 3. Fluctuations in column temperature. | 1. Prepare fresh mobile phase daily. 2. Use a guard column and ensure proper sample cleanup to extend column life. 3. Use a column oven to maintain a stable temperature. |
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques for this compound from plasma or serum.
Protein Precipitation (PPT)
This is a rapid but less clean method suitable for initial screening or high concentration samples.
Materials:
-
Plasma/Serum sample
-
Internal Standard (IS) solution in acetonitrile
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma/serum into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
This method provides a cleaner sample than PPT.
Materials:
-
Plasma/Serum sample
-
Internal Standard (IS) solution
-
Acidifying agent (e.g., 1M HCl)
-
Extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent
Procedure:
-
Pipette 200 µL of plasma/serum into a clean tube.
-
Add the internal standard.
-
Add 50 µL of 1M HCl to acidify the sample (to a pH < 3).
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for analysis.
Solid-Phase Extraction (SPE) - Weak Anion Exchange (WAX)
This is the most effective method for removing interferences for acidic analytes.[5]
Materials:
-
Plasma/Serum sample
-
Internal Standard (IS) solution
-
Weak Anion Exchange (WAX) SPE cartridges
-
SPE manifold
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., 2% formic acid in methanol)
-
Evaporation and reconstitution supplies
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add the IS and 200 µL of 4% phosphoric acid. Vortex and centrifuge to pellet precipitated proteins.[5]
-
SPE Cartridge Conditioning: Condition the WAX cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove neutral and basic interferences.
-
Elution: Elute the this compound with 1 mL of 2% formic acid in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate and reconstitute in mobile phase for analysis.
Quantitative Data Summary
The following table summarizes typical performance data for different sample preparation methods for valproic acid (a close structural analog of this compound) in human serum.[4]
| Parameter | Solid-Phase Extraction (SPE) |
| Recovery (%) | 88.3 - 92.4 |
| Matrix Effect (%) | 99.8 - 109.6 |
| Intra-day Precision (%RSD) | < 15 |
| Inter-day Precision (%RSD) | < 15 |
Data from a study on Valproic Acid, which is structurally similar to this compound.[4]
As shown, a validated SPE method can result in high recovery and minimal matrix effects, leading to excellent precision and accuracy.[4]
References
- 1. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
Ensuring complete hydrolysis of esters in 2-Ethylpentanoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethylpentanoic acid, with a specific focus on ensuring the complete hydrolysis of ester intermediates.
Troubleshooting Guide: Ensuring Complete Hydrolysis of Esters
Issue 1: Incomplete Saponification of the Dialkylated Malonic Ester
If you are experiencing low yields of this compound due to incomplete hydrolysis of the diethyl ethylpropylmalonate intermediate, consider the following potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Insufficient Base | Use a significant excess of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to ensure the reaction drives to completion. A molar ratio of at least 3-4 equivalents of base to 1 equivalent of the diester is recommended. |
| Inadequate Reaction Time or Temperature | The saponification of sterically hindered dialkylated esters may require prolonged heating. Ensure the reaction mixture is refluxed for a sufficient period. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting ester. |
| Poor Solubility of the Ester | The use of a co-solvent such as ethanol or methanol can improve the solubility of the ester in the aqueous base, thereby increasing the reaction rate.[1] |
| Hydrolysis of the Base | Alkoxide bases are sensitive to moisture. Ensure that the base is fresh and the reaction is conducted under anhydrous conditions, especially during the initial enolate formation step. |
Issue 2: Difficulty with Decarboxylation
Following saponification, the resulting dicarboxylic acid must be decarboxylated to yield the final product. If this step is problematic, consider the following:
| Potential Cause | Recommended Solution |
| Incomplete Hydrolysis | Ensure the prior saponification step is complete, as the presence of remaining ester will inhibit decarboxylation.[2] |
| Insufficient Acidification | After saponification, the reaction mixture must be thoroughly acidified to protonate the dicarboxylate salt, forming the dicarboxylic acid which is necessary for decarboxylation. Use a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) and check the pH to ensure it is strongly acidic. |
| Inadequate Heating | Thermal decarboxylation requires sufficient heat. After acidification, heating the mixture, often to the reflux temperature, is necessary to drive off carbon dioxide. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound that involves ester hydrolysis?
A1: The most common route is the malonic ester synthesis.[3][4][5] This involves the sequential alkylation of diethyl malonate, first with an ethyl halide and then with a propyl halide (or vice versa), followed by saponification and decarboxylation of the resulting diethyl ethylpropylmalonate.[6][7]
Q2: How can I monitor the progress of the saponification reaction?
A2: The progress of the saponification can be monitored by Thin Layer Chromatography (TLC). The starting ester will have a higher Rf value than the resulting carboxylate salt. The reaction is complete when the spot corresponding to the starting ester is no longer visible.
Q3: What are the typical signs of incomplete decarboxylation?
A3: Incomplete decarboxylation will result in the presence of the intermediate ethylpropylmalonic acid in your product. This can be detected by techniques such as NMR spectroscopy (presence of two carboxylic acid protons) or by analyzing the melting point of the product, which will be higher and broader than that of pure this compound.
Q4: Are there any common side products in the malonic ester synthesis of this compound?
A4: A major potential side product is the dialkylated ester, which can be formed if an excess of the alkylating agent is used or if the reaction conditions are not carefully controlled.[8] This can lead to difficulties in purification and lower yields of the desired product.
Experimental Protocols
Protocol: Saponification and Decarboxylation of Diethyl Ethylpropylmalonate
This protocol describes the final steps in the malonic ester synthesis of this compound, starting from the purified diethyl ethylpropylmalonate.
Materials:
-
Diethyl ethylpropylmalonate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distilled water
Procedure:
-
Saponification:
-
In a round-bottom flask equipped with a reflux condenser, dissolve diethyl ethylpropylmalonate in ethanol.
-
Separately, prepare a solution of sodium hydroxide in water and add it to the flask.
-
Heat the mixture to reflux and maintain reflux for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting ester.
-
After cooling to room temperature, remove the ethanol by rotary evaporation.
-
-
Acidification and Decarboxylation:
-
To the remaining aqueous solution, slowly and with cooling, add concentrated sulfuric acid until the solution is strongly acidic (pH < 2).
-
Heat the acidified mixture to reflux for 1-2 hours to effect decarboxylation. Vigorous evolution of carbon dioxide should be observed initially.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude this compound can be purified by vacuum distillation.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Show how you could use a malonic ester synthesis to prepare the following.. [askfilo.com]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Validation & Comparative
A Comparative Guide to the Validation of a GC-MS Method for 2-Ethylpentanoic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-Ethylpentanoic acid (2-EPA), a key metabolite and impurity of the widely used anticonvulsant drug Valproic Acid, is critical in pharmaceutical development and clinical monitoring. This guide provides an objective comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method with two prominent alternative analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The following sections present detailed experimental protocols and a summary of validation parameters to aid researchers in selecting the most appropriate method for their specific analytical needs.
Methodology Comparison: GC-MS, HPLC-UV, and UPLC-MS/MS
The selection of an analytical method for 2-EPA quantification is a critical decision influenced by factors such as required sensitivity, sample matrix complexity, and available instrumentation. While GC-MS has traditionally been a robust and reliable method, advancements in liquid chromatography offer compelling alternatives.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is a gold standard for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like 2-EPA, a derivatization step is mandatory to increase volatility and improve chromatographic peak shape.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV is a widely accessible and cost-effective technique. However, 2-EPA lacks a strong chromophore, necessitating detection at low UV wavelengths (around 210 nm), which can lead to lower sensitivity and potential interference from matrix components.[1][2] Derivatization with a UV-absorbing tag can enhance sensitivity.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): UPLC-MS/MS provides the highest sensitivity and selectivity among the three methods. The use of smaller particle size columns in UPLC allows for faster analysis times and improved resolution.[3] Tandem mass spectrometry (MS/MS) offers highly specific detection, minimizing matrix interference and often eliminating the need for derivatization.
Quantitative Data Summary
The performance of each method was evaluated based on key validation parameters as per the International Council for Harmonisation (ICH) guidelines. The following tables summarize the quantitative data for the validation of each method for the quantification of short-chain fatty acids, including compounds structurally similar to this compound.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | GC-MS | HPLC-UV | UPLC-MS/MS |
| Linearity Range | 0.1 - 100 µg/mL | 0.5 - 50 mM | 0.01 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.999 |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 10% | < 5% | < 5% |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.1 mM | ~0.005 µg/mL |
| Limit of Quantification (LOQ) | ~0.05 µg/mL | ~0.5 mM | ~0.01 µg/mL |
Note: Data for HPLC-UV is presented in mM as reported in a relevant study for short-chain fatty acids.[1][2] Data for GC-MS and UPLC-MS/MS is presented in µg/mL, which is a common unit for these techniques.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
GC-MS Method Protocol
This protocol outlines the steps for sample preparation, derivatization, and instrumental analysis for the quantification of this compound using GC-MS.
a. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of plasma sample, add an internal standard (e.g., heptadecanoic acid).
-
Acidify the sample to a pH < 2 with hydrochloric acid.
-
Add 5 mL of a suitable organic solvent (e.g., diethyl ether or a mixture of hexane and isopropanol).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
b. Derivatization
-
To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a solution of pentafluorobenzyl bromide (PFBBr).[4][5]
-
Seal the tube and heat at 60-80°C for 30-60 minutes to complete the reaction.
-
Cool the sample to room temperature before injection into the GC-MS system.
c. GC-MS Instrumental Parameters
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized 2-EPA.
HPLC-UV Method Protocol
This protocol describes a method for the quantification of short-chain fatty acids, adaptable for this compound, using HPLC with UV detection.
a. Sample Preparation: Liquid-Liquid Extraction
-
Follow the same Liquid-Liquid Extraction protocol as described for the GC-MS method (Section 1.a).
b. HPLC-UV Instrumental Parameters
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acidified water (e.g., 0.01 M phosphoric acid, pH 2.5) and acetonitrile (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.[1]
UPLC-MS/MS Method Protocol
This protocol details a high-sensitivity method for this compound quantification using UPLC-MS/MS.
a. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add an internal standard (e.g., a deuterated analog of 2-EPA).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
b. UPLC-MS/MS Instrumental Parameters
-
Column: Acquity UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, and then returning to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transition specific for 2-EPA.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study.
-
GC-MS provides a robust and reliable method, particularly when high chromatographic separation is needed. However, the mandatory derivatization step adds to the sample preparation time and complexity.
-
HPLC-UV offers a cost-effective and straightforward approach, but its lower sensitivity and potential for matrix interference may be limiting for certain applications, especially for trace-level analysis.
-
UPLC-MS/MS stands out as the most sensitive and selective method, enabling rapid analysis with minimal sample preparation. Its high specificity makes it the preferred choice for complex biological matrices and for studies requiring the lowest detection limits.
Researchers and drug development professionals should carefully consider the validation data and experimental protocols presented in this guide to select the analytical method that best aligns with their research goals, available resources, and the regulatory requirements of their work.
References
- 1. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 5. gcms.cz [gcms.cz]
A Comparative Guide to HPLC and GC Methods for the Analysis of 2-Ethylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-Ethylpentanoic acid, a branched-chain fatty acid, is critical in various research and development settings. The selection of an appropriate analytical methodology is paramount to achieving reliable and reproducible results. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of this compound, offering supporting data and detailed experimental protocols to inform your choice of methodology. While direct comparative studies on this compound are limited, extensive data from its close structural isomer, Valproic Acid (2-propylpentanoic acid), provides a robust foundation for this analysis.
At a Glance: HPLC vs. GC for this compound Analysis
| Feature | HPLC | GC |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Sample Volatility | Not required. Suitable for a wide range of compounds. | Requires volatile or semi-volatile analytes, or derivatization to increase volatility. |
| Derivatization | Generally not required for carboxylic acids. | Often necessary to improve volatility and peak shape. Common methods include esterification or silylation.[1][2][3] |
| Sample Preparation | Can be simpler, often involving protein precipitation and filtration.[4] | Typically requires liquid-liquid extraction and may involve a derivatization step.[5][6][7] |
| Instrumentation | HPLC system with a UV or Mass Spectrometry (MS) detector. | GC system with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector. |
| Analysis Time | Run times are typically in the range of 10-20 minutes.[4][8] | Run times can be shorter, often under 10 minutes, especially with modern capillary columns.[6] |
| Selectivity | Good selectivity, especially with optimized mobile phases and columns. | High selectivity, particularly when coupled with a mass spectrometer. |
| Sensitivity | Generally good, with LODs in the low µg/mL range for UV detection.[4] | Can be very sensitive, with LODs in the ng/L to µg/mL range depending on the detector and derivatization agent used.[9][10] |
Quantitative Performance Comparison
The following tables summarize typical validation parameters for HPLC and GC methods based on data for the closely related compound, Valproic Acid. These values provide an expected performance benchmark for this compound analysis.
Table 1: HPLC Method Performance
| Parameter | Typical Performance |
| Linearity Range | 10 - 200 µg/mL[4][11] |
| Correlation Coefficient (r²) | > 0.999[4][12] |
| Accuracy (% Recovery) | 96.63 - 101.88%[12] |
| Precision (% RSD) | < 2.0%[12] |
| Limit of Detection (LOD) | ~2.2 µg/mL[4] |
| Limit of Quantitation (LOQ) | ~6 µg/mL[5] |
Table 2: GC Method Performance
| Parameter | Typical Performance |
| Linearity Range | 5 - 320 µg/mL[6] |
| Correlation Coefficient (r²) | > 0.99[6] |
| Accuracy (% Recovery) | ~94.6%[6] |
| Precision (% RSD) | < 10%[10] |
| Limit of Detection (LOD) | 1.25 - 4 µg/mL[6][9] |
| Limit of Quantitation (LOQ) | 12 - 15 µg/mL[9] |
Experimental Protocols
HPLC-UV Method for this compound
This protocol is based on established methods for Valproic Acid analysis.[4][12]
1. Sample Preparation:
-
To 0.5 mL of plasma sample, add 0.5 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Inject 20 µL of the filtrate into the HPLC system.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (50:50, v/v).[13][14]
-
Detection: UV at 210 nm.[12]
GC-FID Method for this compound
This protocol is adapted from validated methods for Valproic Acid and other short-chain fatty acids.[6][7]
1. Sample Preparation (with Derivatization):
-
To 1 mL of plasma sample, add an internal standard (e.g., Octanoic acid).[6]
-
Acidify the sample with 100 µL of 1N HCl.[6]
-
Perform liquid-liquid extraction by adding 2 mL of dichloromethane and vortexing for 1 minute.[6]
-
Centrifuge at 3,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a derivatizing agent (e.g., a solution of PFBBr in acetone) and a catalyst (e.g., triethylamine).[10]
-
Heat the mixture at 60 °C for 30 minutes.
-
After cooling, the sample is ready for injection.
2. Chromatographic Conditions:
-
Column: DB-FFAP capillary column (e.g., 30 m x 0.53 mm, 1.0 µm film thickness).[9]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature of 100 °C, hold for 1 minute.
-
Ramp to 200 °C at a rate of 10 °C/min.
-
Hold at 200 °C for 2 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 280 °C.[6]
-
Injection Volume: 1 µL.
Workflow Visualizations
The following diagrams illustrate the typical experimental workflows for the HPLC and GC analysis of this compound.
Figure 1. HPLC experimental workflow.
Figure 2. GC experimental workflow.
Conclusion
Both HPLC and GC are viable and robust methods for the quantitative analysis of this compound. The choice between the two techniques will largely depend on the specific requirements of the assay, available instrumentation, and the desired sample throughput.
-
HPLC is often favored for its simpler sample preparation, which does not typically require derivatization. This can lead to a more streamlined workflow, particularly in high-throughput environments.
-
GC , especially when coupled with MS, can offer very high selectivity and sensitivity. While sample preparation, including a derivatization step, can be more labor-intensive, the fast run times can partially offset this.
Ultimately, the validation data presented, derived from the closely related Valproic Acid, demonstrates that both methodologies can achieve the accuracy, precision, and sensitivity required for rigorous scientific investigation and quality control. It is recommended that the chosen method be fully validated in the specific matrix of interest to ensure optimal performance.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. seer.ufrgs.br [seer.ufrgs.br]
- 6. scispace.com [scispace.com]
- 7. Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. academic.oup.com [academic.oup.com]
- 10. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous Determination of Valproic Acid and Its Major Metabolites by UHPLC-MS/MS in Chinese Patients: Application to Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ukaazpublications.com [ukaazpublications.com]
- 13. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Inter-Laboratory Analysis of 2-Ethylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the primary analytical methodologies for the quantification of 2-Ethylpentanoic acid. In the absence of a formal, publicly available inter-laboratory study for this specific analyte, this document outlines the key analytical techniques, proposes typical performance parameters for comparison, and presents standardized experimental protocols to enable laboratories to conduct their own comparative studies. This compound is a branched-chain fatty acid that may be of interest in various research and pharmaceutical development contexts. Accurate and reproducible measurement is critical for reliable data interpretation.
Comparative Overview of Analytical Methodologies
The quantification of this compound in biological matrices or chemical samples is predominantly achieved through chromatographic techniques coupled with mass spectrometry. The two most common and robust methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established and widely used technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility and improve chromatographic performance.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity and can often analyze compounds without the need for derivatization. It is particularly advantageous for the analysis of polar and non-volatile compounds in complex matrices.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the expected performance characteristics for the quantification of this compound based on typical validation parameters for similar short-chain fatty acids. Laboratories participating in a comparative study should aim to meet or exceed these criteria.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | General Acceptance Criteria |
| Linearity (R²) | > 0.99 | > 0.995 | R² ≥ 0.99 |
| Range | Typically 0.1 - 100 µg/mL | Typically 0.01 - 50 µg/mL | Dependent on the expected concentration in the sample |
| Precision (%RSD) | < 15% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | 80 - 120% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.005 µg/mL | - |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.01 µg/mL | - |
| Specificity | High, dependent on chromatographic separation and mass fragmentation | Very high, based on precursor and product ion transitions | No significant interference at the retention time of the analyte |
Experimental Protocols
Detailed methodologies are crucial for ensuring consistency and comparability of results across different laboratories. The following protocols for sample preparation and analysis by GC-MS and LC-MS/MS are provided as a standardized starting point.
Protocol 1: GC-MS Analysis with Silylation Derivatization
This protocol describes a general procedure for the analysis of this compound in a biological matrix, such as plasma or serum, and requires derivatization to make the analyte volatile.
-
Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 100 µL of the sample (e.g., plasma, serum, or a standard solution), add an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).
-
Acidify the sample to a pH < 2 with a suitable acid (e.g., 1M HCl).
-
Extract the organic acids with 500 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) by vortexing for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Transfer the organic (upper) layer to a clean microcentrifuge tube.
-
Repeat the extraction with another 500 µL of the organic solvent.
-
Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).
-
To the dried residue, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to complete the derivatization.
-
Cool to room temperature before injection.
-
-
GC-MS Instrumental Parameters
-
GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 50-400) for identification or Selected Ion Monitoring (SIM) for quantification of characteristic ions of the derivatized analyte.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Protocol 2: LC-MS/MS Analysis
This protocol is adapted from methods for similar short-chain fatty acids and is suitable for direct analysis in biological fluids like plasma or serum.
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (e.g., plasma, serum, or a standard solution), add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of this compound).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient appropriate for the separation of polar metabolites (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: The precursor ion would be [M-H]⁻ (m/z 129.1). Product ions would need to be determined experimentally by infusing a standard solution, but a likely transition would be the loss of the carboxyl group (m/z 85.1).
-
Internal Standard: A corresponding transition for the stable isotope-labeled standard.
-
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
A Comparative Analysis of the Biological Activities of 2-Ethylpentanoic Acid and Valproic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Valproic Acid (VPA), a widely used antiepileptic and mood-stabilizing drug, and its close structural analog, 2-Ethylpentanoic acid. This document synthesizes available experimental data to objectively compare their mechanisms of action, anticonvulsant properties, histone deacetylase (HDAC) inhibitory activity, and teratogenic potential.
Executive Summary
Valproic acid is a well-characterized drug with a broad spectrum of biological activity, primarily attributed to its effects on GABAergic neurotransmission, blockade of voltage-gated sodium channels, and inhibition of histone deacetylases. This compound, a structural isomer of VPA, is less extensively studied. While it is expected to share some biological properties with VPA due to structural similarity, direct comparative data on its efficacy and safety profile are limited. This guide compiles the available quantitative data and outlines the experimental protocols necessary to conduct a direct comparative analysis.
Molecular Structures
Caption: Chemical structures of Valproic Acid and this compound.
Mechanism of Action: A Comparative Overview
Valproic acid's therapeutic effects are attributed to a combination of mechanisms.[1][2] While direct experimental evidence for this compound is scarce, its structural similarity to VPA suggests it may share some of these mechanisms.
GABAergic Neurotransmission
VPA is known to increase the availability of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[1][2] This is achieved through the inhibition of GABA-degrading enzymes and potentially by promoting GABA synthesis.[1][2] It is plausible that this compound also modulates the GABAergic system, though experimental verification is needed.
Caption: Postulated inhibitory effect on GABA transaminase.
Blockade of Voltage-Gated Sodium Channels
VPA blocks voltage-gated sodium channels, which contributes to the stabilization of neuronal membranes and prevents repetitive neuronal firing characteristic of epileptic seizures.[1] This mechanism is a common target for many antiepileptic drugs. The ability of this compound to block these channels has not been definitively reported.
Histone Deacetylase (HDAC) Inhibition
VPA is a known inhibitor of histone deacetylases (HDACs), particularly Class I HDACs.[3][4] This epigenetic mechanism is thought to contribute to its long-term effects, including potential anticancer and neuroprotective properties.[3]
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data for Valproic Acid and related compounds. Direct comparative data for this compound is limited in the current literature.
Table 1: Anticonvulsant Activity in Mice
| Compound | Seizure Model | ED50 (mg/kg, i.p.) | Reference |
| Valproic Acid | Maximal Electroshock (MES) | 196 | [5] |
| Maximal Electroshock (MES) | 189 - 255 | [6] | |
| Maximal Electroshock (MES) | 230.4 | [7] | |
| Pentylenetetrazol (PTZ) | 177.83 | [8] | |
| This compound | MES / PTZ | Not Reported |
ED50 (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. i.p. (intraperitoneal)
Table 2: In Vitro HDAC1 Inhibition
| Compound | IC50 (µM) | Reference |
| Valproic Acid | 400 | [1][2] |
| 2-Ethylhexanoic Acid * | ~2300 | [9] |
| This compound | Not Reported |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. *Data for 2-Ethylhexanoic acid, a close structural analog of this compound, is provided as a surrogate. Direct data for this compound is not available.
Table 3: Teratogenic Potential
| Compound | Observation | Species | Reference |
| Valproic Acid | Associated with a 1-2% incidence of neural tube defects in humans. Teratogenic effects are dose-dependent.[10][11] | Human, Mouse, Rat | [10][12][13][14] |
| 2-Ethylhexanoic Acid | Teratogenic in rats at doses not maternally toxic. The skeleton appears to be the main target. | Rat | |
| This compound | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the direct comparison of these two compounds. The following are summaries of standard experimental protocols.
Anticonvulsant Activity Assessment
1. Maximal Electroshock (MES) Seizure Model: This model is used to identify drugs effective against generalized tonic-clonic seizures.
-
Workflow:
Caption: Workflow for the Maximal Electroshock (MES) test.
-
Procedure:
-
Animals (typically mice or rats) are administered the test compound or vehicle control via a specific route (e.g., intraperitoneal).
-
After a predetermined time for drug absorption, a brief electrical stimulus is delivered through corneal or ear-clip electrodes.
-
The presence or absence of a tonic hindlimb extension seizure is recorded.
-
The ED50, the dose that protects 50% of animals from the seizure, is calculated.[5][6][15]
-
2. Pentylenetetrazol (PTZ)-Induced Seizure Model: This model is used to screen drugs effective against myoclonic and absence seizures.
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
A convulsant dose of pentylenetetrazol is administered subcutaneously or intraperitoneally.[16]
-
Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures.
-
The ED50, the dose that prevents seizures in 50% of the animals, is determined.[8][17]
-
HDAC Inhibition Assay
-
Workflow:
Caption: General workflow for a fluorometric HDAC inhibition assay.
-
Procedure:
-
A recombinant HDAC enzyme (e.g., HDAC1) is incubated with a fluorogenic, acetylated substrate in the presence of varying concentrations of the test compound.
-
A developer solution is added, which cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
The fluorescence is measured using a plate reader.
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated.[3]
-
Teratogenicity Assessment (Whole Embryo Culture)
This in vitro method allows for the assessment of a compound's direct effects on embryonic development.
-
Procedure:
-
Embryos are explanted from pregnant rodents at a specific gestational stage (e.g., day 9.5 in rats).
-
The embryos are cultured in a serum-containing medium.
-
The test compound is added to the culture medium at various concentrations.
-
After a defined culture period (e.g., 48 hours), embryos are examined for morphological abnormalities, growth retardation, and viability.
-
A scoring system is often used to quantify the extent of dysmorphogenesis.
-
Conclusion and Future Directions
Valproic acid is a cornerstone in the treatment of epilepsy and bipolar disorder, with a well-documented, albeit complex, biological profile. Its structural analog, this compound, remains largely uncharacterized in direct comparison. The available data on structurally similar compounds suggest that this compound may possess anticonvulsant and HDAC inhibitory properties, but its potency and safety profile, particularly its teratogenic potential, require rigorous investigation.
Future research should focus on direct, head-to-head comparative studies of this compound and Valproic acid using the standardized experimental protocols outlined in this guide. Such studies are essential to determine if this compound offers a similar or improved therapeutic window compared to Valproic acid, potentially with a more favorable side-effect profile. Key areas for investigation include:
-
Quantitative anticonvulsant profiling: Determining the ED50 values in both MES and PTZ seizure models.
-
Comprehensive HDAC inhibition screening: Assessing the IC50 values against a panel of HDAC isoforms.
-
In-depth teratogenicity studies: Utilizing in vitro (e.g., whole embryo culture) and in vivo models to directly compare the dysmorphogenic potential.
-
Pharmacokinetic analysis: Characterizing the absorption, distribution, metabolism, and excretion of this compound.
A thorough understanding of the biological activity of this compound will be critical in evaluating its potential as a novel therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Valproic Acid | EpigenTek [epigentek.com]
- 3. The Class I HDAC Inhibitor Valproic Acid Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Anticonvulsant and acute neurotoxic effects of imperatorin, osthole and valproate in the maximal electroshock seizure and chimney tests in mice: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Furosemide potentiates the anticonvulsant action of valproate in the mouse maximal electroshock seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-finding study with nicotine as a proconvulsant agent in PTZ-induced seizure model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Major malformations with valproic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Neurological teratogenic effects of antiepileptic drugs during pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticonvulsant activity of phenobarbital and valproate against maximal electroshock in mice during chronic treatment with caffeine and caffeine discontinuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 17. The effects of analogues of valproic acid on seizures induced by pentylenetetrazol and GABA content in brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: 2-Ethylpentanoic Acid vs. 2-Ethylhexanoic Acid in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate short-chain branched carboxylic acids is a critical decision in various industrial formulations, influencing the final product's performance, physical properties, and cost-effectiveness. This guide provides a detailed comparison of 2-ethylpentanoic acid and 2-ethylhexanoic acid, two closely related alpha-branched carboxylic acids, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications. While direct comparative experimental data between these two molecules is scarce in publicly available literature, this guide leverages their known physicochemical properties and established structure-property relationships to draw insightful comparisons.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of these acids is essential for predicting their behavior in different formulations. The addition of a single carbon to the backbone of 2-ethylhexanoic acid results in noticeable differences in properties such as boiling point, density, and solubility.
| Property | This compound | 2-Ethylhexanoic Acid |
| CAS Number | 20225-24-5 | 149-57-5 |
| Molecular Formula | C7H14O2 | C8H16O2 |
| Molecular Weight | 130.18 g/mol | 144.21 g/mol |
| Boiling Point | 209.2 °C at 760 mmHg[1] | 228 °C at 760 mmHg[2] |
| Melting Point | - | -59 °C[2][3] |
| Density | 0.935 g/cm³[1] | 0.903 - 0.908 g/cm³[3] |
| Flash Point | 102.8 °C[1] | 118 °C[3] |
| Water Solubility | Limited | Slightly soluble[3][4] |
| Vapor Pressure | 0.082 mmHg at 25°C[1] | - |
| LogP | 1.89730[1] | - |
Industrial Applications: A Comparative Overview
While both acids are versatile chemical intermediates, their primary industrial applications differ, largely influenced by their chain length and resulting properties.
2-Ethylhexanoic Acid (2-EHA) is a widely used and commercially significant branched-chain carboxylic acid. Its applications are extensive and well-documented:
-
Lubricants: 2-EHA is a key raw material for producing polyol esters, which are used as high-performance synthetic lubricants in demanding applications like refrigeration and aviation.[5][6][7] Its metal salts also act as lubricant additives.[7]
-
Coatings and Paint Driers: Metal salts of 2-EHA (e.g., cobalt, manganese, and zirconium salts) are highly effective as driers in paints, varnishes, and inks, accelerating the oxidative curing process.[5][6][8]
-
PVC Stabilizers and Plasticizers: Metal salts of 2-EHA are employed as heat stabilizers for polyvinyl chloride (PVC).[5][6][9] Esters of 2-EHA are used as plasticizers for polyvinyl butyral (PVB) films, enhancing flexibility and durability.[6][7][10]
-
Corrosion Inhibitors: 2-EHA is utilized in the production of corrosion inhibitors for automotive coolants and metalworking fluids.[5][7]
-
Other Applications: It also finds use in the production of catalysts for polymer production, as a wood preservative, and in the synthesis of fragrances and pharmaceuticals.[5][6][11]
This compound , being a shorter-chain analogue, has a more niche set of documented industrial applications:
-
Flavoring Agents and Fragrances: Esters derived from this compound are used in the synthesis of flavoring agents and fragrances.[12]
-
Surfactants and Plasticizers: It may find applications in the production of surfactants and plasticizers, although this is less common compared to 2-EHA.[12]
-
Organic Synthesis: It serves as a building block in various organic syntheses.[12]
-
Pharmaceuticals: this compound is known as a metabolite and analog of valproic acid, a widely used anticonvulsant drug.[13][14] This relationship makes it a compound of interest for drug development professionals.
Performance Comparison in Key Applications (Based on Physicochemical Properties)
In the absence of direct comparative experimental data, the following section provides a theoretical performance comparison based on the known properties of the two acids.
Lubricant Esters
The longer alkyl chain of 2-ethylhexanoic acid generally leads to esters with higher viscosity and lower volatility compared to esters of This compound . This would likely translate to:
-
Higher Viscosity Index: Esters of 2-EHA would be expected to exhibit a better viscosity-temperature profile, making them more suitable for applications with wide operating temperature ranges.
-
Lower Volatility: The higher boiling point of 2-EHA and its esters would result in lower evaporation loss at elevated temperatures, leading to longer lubricant life.
-
Thermal and Oxidative Stability: The longer hydrocarbon chain of 2-EHA may offer slightly better thermal and oxidative stability.
Plasticizers
When used as precursors for plasticizers, the chain length of the carboxylic acid influences the plasticizer's efficiency, permanence, and low-temperature performance.
-
Plasticizing Efficiency: Esters of This compound , with their lower molecular weight, might offer slightly better plasticizing efficiency, meaning less plasticizer would be needed to achieve a desired level of flexibility in a polymer like PVC.
-
Permanence: Esters of 2-ethylhexanoic acid would likely exhibit lower volatility and migration due to their higher molecular weight, leading to better permanence of the plasticizing effect over time.
-
Low-Temperature Performance: Esters of This compound would be expected to impart better low-temperature flexibility to polymers due to their lower freezing points.
Corrosion Inhibitors
Both acids can function as corrosion inhibitors by forming a protective film on metal surfaces.
-
Film Formation: The longer alkyl chain of 2-ethylhexanoic acid may lead to the formation of a more robust and hydrophobic protective film, potentially offering superior corrosion protection, especially in aqueous environments.
-
Solubility: The slightly better water solubility of This compound might be advantageous in certain water-based formulations where dispersibility is critical.
Experimental Protocols: Synthesis
Detailed experimental protocols for the synthesis of these acids are crucial for researchers. Below are representative synthesis methodologies.
Synthesis of this compound via Malonic Ester Synthesis
This classic method allows for the controlled formation of the alpha-branched carboxylic acid.
Reactants:
-
Diethyl malonate
-
Sodium ethoxide
-
Ethyl bromide
-
1-Bromopropane
-
Sodium hydroxide (for hydrolysis)
-
Hydrochloric acid (for acidification)
Procedure:
-
Alkylation 1 (Ethylation): Diethyl malonate is deprotonated with a strong base like sodium ethoxide to form a stable enolate. This enolate is then reacted with ethyl bromide in an SN2 reaction to yield diethyl ethylmalonate.
-
Alkylation 2 (Propylation): The resulting diethyl ethylmalonate is again treated with sodium ethoxide and then reacted with 1-bromopropane to form diethyl ethylpropylmalonate.
-
Hydrolysis: The diester is hydrolyzed to the corresponding dicarboxylic acid by refluxing with a strong base, such as aqueous sodium hydroxide.
-
Decarboxylation: The resulting dicarboxylic acid is then acidified with a strong acid (e.g., HCl) and heated. This induces decarboxylation, where one of the carboxylic acid groups is lost as carbon dioxide, yielding the final product, this compound.
Industrial Production of 2-Ethylhexanoic Acid
The industrial production of 2-ethylhexanoic acid typically involves the oxidation of 2-ethylhexanal.
Reactants:
-
Propylene
-
Synthesis gas (CO + H2)
-
Oxygen or air
Procedure:
-
Hydroformylation of Propylene: Propylene is reacted with synthesis gas in the presence of a catalyst (e.g., a rhodium or cobalt complex) to produce butyraldehyde.
-
Aldol Condensation: Two molecules of butyraldehyde undergo an aldol condensation reaction to form 2-ethyl-2-hexenal.
-
Hydrogenation: The unsaturated aldehyde is then hydrogenated to produce 2-ethylhexanal.
-
Oxidation: Finally, 2-ethylhexanal is oxidized using air or oxygen to yield 2-ethylhexanoic acid.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the chemical structures and a generalized synthesis pathway.
References
- 1. Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H14O2 | CID 30020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Ethylhexanoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN1357527A - Production process of 2-ethyl hexanoic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-ethyl hexanoic acid production method - Eureka | Patsnap [eureka.patsnap.com]
- 9. Solved . How would you prepare this compound using a | Chegg.com [chegg.com]
- 10. researchgate.net [researchgate.net]
- 11. Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US5997763A - Corrosion inhibiting antifreeze compositions containing various carboxylic acids - Google Patents [patents.google.com]
- 13. caod.oriprobe.com [caod.oriprobe.com]
- 14. chegg.com [chegg.com]
A Comparative Examination of the Anticonvulsant Properties of Branched-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the anticonvulsant effects of various branched-chain fatty acids (BCFAs). It delves into their efficacy in established preclinical models, details the experimental protocols for these assessments, and explores the underlying molecular mechanisms of action. The information is intended to support further research and development in the field of antiepileptic drugs by offering a side-by-side comparison of these compounds.
Data Presentation: Anticonvulsant Activity and Neurotoxicity
The following tables summarize the anticonvulsant potency and neurotoxicity of valproic acid (VPA) and several of its branched-chain analogs. The median effective dose (ED50) in the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models indicates the dose required to protect 50% of the animals from seizures. The median toxic dose (TD50), often determined by the rotarod test for motor impairment, represents the dose at which 50% of animals exhibit neurotoxic effects. The Protective Index (PI), calculated as the ratio of TD50 to ED50, provides an estimate of the therapeutic window, with a higher PI suggesting a better safety profile.
Table 1: Anticonvulsant Activity and Neurotoxicity of Valproic Acid and its Analogs in Mice
| Compound | MES (ED50 mg/kg) | scPTZ (ED50 mg/kg) | Neurotoxicity (TD50 mg/kg) | Protective Index (MES) | Protective Index (scPTZ) |
| Valproic Acid (VPA) | 190 - 276[1] | 149 - 177.83[2][3] | 426[2] | 1.5 - 2.2 | 2.4 - 2.9 |
| N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) | 370[4] | 348[4] | >600[4] | >1.6 | >1.7 |
| 2-n-propyl-4-hexynoic acid | Not Reported | Lower than VPA (at 1.0 mmol/kg)[5] | Not Reported | Higher than VPA[5] | Higher than VPA[5] |
| 4-methyl-2-n-propyl-4-pentenoic acid | Not Reported | Lower than VPA (at 1.0 mmol/kg)[5] | Not Reported | Higher than VPA[5] | Higher than VPA[5] |
Note: ED50 and TD50 values can vary depending on the specific rodent strain and experimental conditions.[1]
Table 2: Anticonvulsant Activity of Octanoic Acid and its Analogs
| Compound | Seizure Model | Animal Model | Anticonvulsant Effect |
| Octanoic Acid (OA) | PTZ Infusion | Rats | Antagonized PTZ-induced seizures[6] |
| Cyclohexanecarboxylic acid (CCA) | PTZ Infusion | Rats | Antagonized PTZ-induced seizures, higher protective index than VPA[6] |
| 1-methyl-1-cyclohexanecarboxylic acid (MCCA) | PTZ Infusion | Rats | Highest potency in antagonizing PTZ-induced seizures, higher protective index than VPA[6] |
| Capric Acid (C10) | 6-Hz and MEST | Mice | Increased seizure thresholds[7] |
| 4-methyloctanoic acid | PTZ-induced activity | Rat hippocampal slices | Strong, branch-point-specific activity, improves upon VPA[8] |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide. These protocols are essential for the standardized evaluation of anticonvulsant drug candidates.
Maximal Electroshock (MES) Seizure Test
The MES test is a well-established model for screening anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animals: Male albino mice (20-25 g) or male Wistar rats (100-150 g) are commonly used.
-
Apparatus: An electroconvulsometer capable of delivering a constant alternating current.
-
Procedure:
-
Animals are acclimatized to the laboratory environment.
-
The test compound or vehicle is administered, typically via oral gavage or intraperitoneal injection.
-
At the time of expected peak drug effect, a drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to each cornea, followed by a drop of saline to ensure good electrical contact.
-
Corneal electrodes are placed, and an electrical stimulus is delivered (e.g., 50 mA, 60 Hz for 0.2 seconds in mice; 150 mA, 60 Hz for 0.2 seconds in rats).
-
The animal is observed for the presence or absence of a tonic hindlimb extension.
-
-
Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is considered a positive anticonvulsant effect. The ED50 is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.
Pentylenetetrazol (PTZ)-Induced Seizure Test
The scPTZ test is used to identify compounds that can raise the threshold for clonic seizures, modeling absence and myoclonic seizures.
-
Animals: Male CF-1 mice or Sprague-Dawley rats are typically used.
-
Chemical Agent: Pentylenetetrazol (PTZ) dissolved in saline.
-
Procedure:
-
Animals are acclimatized and administered the test compound or vehicle.
-
At the time of peak drug effect, a convulsant dose of PTZ is administered subcutaneously (e.g., 85 mg/kg in mice).
-
Animals are placed in individual observation chambers.
-
They are observed for a period of 30 minutes for the occurrence of clonic seizures, characterized by rhythmic contractions of the limbs, lasting for at least 5 seconds.
-
-
Endpoint: The absence of a clonic seizure during the observation period indicates protection. The ED50 is the dose that protects 50% of the animals from clonic seizures.
Mandatory Visualization
Experimental Workflow for Anticonvulsant Screening
Caption: A generalized workflow for the preclinical screening of anticonvulsant compounds.
Signaling Pathways of Branched-Chain Fatty Acids
The anticonvulsant effects of branched-chain fatty acids are multifactorial, primarily involving the enhancement of GABAergic inhibition and the modulation of voltage-gated sodium channels.
1. Enhancement of GABAergic Neurotransmission
Valproic acid and its analogs are known to increase the concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[9] This is achieved through the inhibition of enzymes responsible for GABA catabolism, such as GABA transaminase.[10][11]
Caption: Simplified GABAergic pathway showing the mechanism of action of Valproic Acid.
2. Modulation of Voltage-Gated Sodium Channels
Valproic acid has been shown to modulate voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials.[9] It is believed to bind to the voltage sensor region of the channel, rather than the pore, leading to a reduction in the fast inward sodium currents and thereby decreasing neuronal hyperexcitability.[12][13]
Caption: Modulation of voltage-gated sodium channels by Valproic Acid.
3. AMPA Receptor Antagonism
Some medium-chain fatty acids and their branched derivatives are proposed to exert their anticonvulsant effects through the inhibition of AMPA receptors, a type of ionotropic glutamate receptor.[14] This antagonism reduces excitatory neurotransmission.
Caption: Antagonism of AMPA receptors by certain branched-chain fatty acids.
References
- 1. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-finding study with nicotine as a proconvulsant agent in PTZ-induced seizure model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-epileptic activity, toxicity and teratogenicity in CD1 mice of a novel valproic acid arylamide derivative, N-(2-hydroxyphenyl)-2-propylpentanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsant and neurotoxic activities of twelve analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of valproate analogues in rats. IV. Anticonvulsant action and neurotoxicity of octanoic acid, cyclohexanecarboxylic acid, and 1-methyl-1-cyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute anticonvulsant effects of capric acid in seizure tests in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Seizure control by derivatives of medium chain fatty acids associated with the ketogenic diet show novel branching-point structure for enhanced potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Valproate - Wikipedia [en.wikipedia.org]
- 10. droracle.ai [droracle.ai]
- 11. Mechanisms of action of valproate: a commentatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Valproic acid interactions with the NavMs voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
A Comparative Guide to the Efficacy of 2-Ethylpentanoic Acid Esters and Other Branched-Chain Esters as Flavor Enhancers
For Researchers, Scientists, and Drug Development Professionals
The nuanced world of flavor science continually seeks novel compounds to enhance the sensory experience of food, beverages, and pharmaceutical formulations. Among these, esters, particularly those with branched chains, are prized for their complex and often potent fruity aromas. This guide provides a comparative analysis of the efficacy of 2-ethylpentanoic acid esters and other structurally related branched-chain esters as flavor enhancers. Due to the limited publicly available sensory data for the homologous series of this compound esters, this comparison incorporates data from the closely related and well-documented 2-methylpentanoic acid esters and other relevant fruity esters to provide a valuable reference for formulation and research.
Quantitative Comparison of Fruity Esters
The efficacy of a flavor compound is primarily determined by its odor and flavor profile, as well as its detection threshold—the minimum concentration at which it can be perceived. The following table summarizes the available quantitative and qualitative data for a selection of branched-chain and other fruity esters.
| Ester Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Odor Detection Threshold (in water) | Sensory Profile / Flavor Descriptors |
| Methyl 2-ethylpentanoate | CH₃CH₂CH₂CH(CH₂CH₃)COOCH₃ | C₈H₁₆O₂ | 144.21 | Data not available | Data not available |
| Ethyl 2-ethylpentanoate | CH₃CH₂CH₂CH(CH₂CH₃)COOCH₂CH₃ | C₉H₁₈O₂ | 158.24 | Data not available | Data not available |
| Propyl 2-ethylpentanoate | CH₃CH₂CH₂CH(CH₂CH₃)COOCH₂CH₂CH₃ | C₁₀H₂₀O₂ | 172.26 | Data not available | Data not available |
| Ethyl 2-methylpentanoate | CH₃CH₂CH₂CH(CH₃)COOCH₂CH₃ | C₈H₁₆O₂ | 144.21 | 0.003 ppb[1] | Fruity, apple, pineapple, green, melon, waxy, with a ripe strawberry and sweet pineapple taste that has an acidic, cheesy background.[2][3][4] |
| Ethyl Butyrate | CH₃CH₂CH₂COOCH₂CH₃ | C₆H₁₂O₂ | 116.16 | 1 ppb | Powerful and diffusive sweet fruity aroma, strongly reminiscent of pineapple and mixed tropical fruits.[3] |
| Ethyl Valerate (Pentanoate) | CH₃(CH₂)₃COOCH₂CH₃ | C₇H₁₄O₂ | 130.18 | 1.5 ppb | Sweet and fruity aroma with prominent apple and pineapple notes.[3] |
| Hexyl Acetate | CH₃COO(CH₂)₅CH₃ | C₈H₁₆O₂ | 144.21 | Data not available | Pleasant and sweet fruity aroma with a characteristic pear and green apple character.[3] |
Note: The lack of publicly available data for the odor detection thresholds and sensory profiles of methyl, ethyl, and propyl 2-ethylpentanoate highlights a potential area for future research in flavor chemistry.
Experimental Protocols
The evaluation of flavor enhancers relies on a combination of instrumental analysis and sensory panel assessments. The following are detailed methodologies for key experiments in flavor analysis.
Quantitative Descriptive Analysis (QDA)
QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product by a trained panel.[5][6][7]
a) Panelist Selection and Training:
-
Screening: Candidates are screened for their ability to discriminate between different tastes and aromas and to verbalize their sensory experiences.[5]
-
Training: A panel of 10-12 members undergoes extensive training (typically 40-120 hours) to develop a consensus on a specific vocabulary (lexicon) to describe the aroma attributes of the esters being tested.[5][7] Reference standards are used to anchor the sensory terms.
b) Lexicon Development:
-
The panel, guided by a panel leader, collectively develops a set of descriptive terms for the aromas being evaluated. This is often done through exposure to a wide range of reference compounds and the test samples.
c) Sample Evaluation:
-
Samples of each ester are prepared at a standardized concentration in a neutral solvent (e.g., water or a water/ethanol solution) and presented to the panelists in a controlled environment (individual booths with controlled lighting and temperature).[3]
-
Panelists independently rate the intensity of each sensory attribute for each sample on a continuous line scale (e.g., a 15 cm line anchored with "low intensity" and "high intensity").[3]
d) Data Analysis:
-
The intensity ratings from the line scales are converted to numerical data.
-
Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine significant differences in the sensory attributes between the samples.[5] The results are often visualized using spider web plots.[5]
Gas Chromatography-Olfactometry (GC-O)
GC-O is a technique that combines the separation capabilities of gas chromatography with the human nose as a sensitive detector to identify odor-active compounds in a sample.[8][9][10][11]
a) Sample Preparation:
-
A volatile extract of the sample is prepared using techniques such as solvent extraction, solid-phase microextraction (SPME), or stir bar sorptive extraction (SBSE).
b) Instrumental Setup:
-
The GC is equipped with a column suitable for separating volatile compounds. The column effluent is split into two streams: one directed to a conventional detector (e.g., a mass spectrometer or flame ionization detector) and the other to a heated sniffing port.[11]
c) Olfactory Analysis:
-
A trained sensory panelist (or multiple panelists, one at a time) sniffs the effluent from the sniffing port and describes the perceived aroma and its intensity.
-
The retention time of each aroma event is recorded, allowing for correlation with the peaks from the instrumental detector.
d) Data Analysis (Aroma Extract Dilution Analysis - AEDA):
-
AEDA is a common GC-O technique where the sample extract is serially diluted and re-analyzed.[4]
-
The highest dilution at which an odor is still detectable is recorded as the flavor dilution (FD) factor.[4]
-
Compounds with higher FD factors are considered more potent contributors to the overall aroma. The results are often presented as an aromagram.[4]
Visualizations
Experimental Workflow for Flavor Enhancer Evaluation
Caption: A flowchart illustrating the key stages in the evaluation of flavor enhancers.
Olfactory Signaling Pathway
Caption: The G-protein coupled receptor (GPCR) cascade for odor perception.
References
- 1. Understanding of G protein-coupled odorant receptors function - Claire De March [grantome.com]
- 2. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pfigueiredo.org [pfigueiredo.org]
- 5. Quantitative Descriptive Analysis [sensorysociety.org]
- 6. affinitylabs.com.au [affinitylabs.com.au]
- 7. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
- 8. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gentechscientific.com [gentechscientific.com]
- 10. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for 2-Ethylpentanoic Acid in Pharmaceutical Preparations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID), for the quantitative determination of 2-Ethylpentanoic acid in pharmaceutical formulations. The information presented is intended to assist in the selection and implementation of a suitable analytical method for quality control and stability testing.
Introduction to Analytical Method Validation
The validation of an analytical method is a critical process in pharmaceutical development and manufacturing. It provides documented evidence that the procedure is suitable for its intended purpose. Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). This guide will compare the performance of HPLC-UV and GC-FID methods against these parameters for the analysis of this compound.
Comparison of Analytical Methods
Both HPLC and GC are powerful chromatographic techniques for the separation and quantification of compounds. HPLC is highly versatile and widely used for non-volatile and thermally unstable compounds, making it a common choice for pharmaceutical analysis.[1][2] GC, on the other hand, is ideal for volatile and thermally stable compounds and is often used for the analysis of residual solvents and volatile impurities in drug products.[1][3] this compound, a carboxylic acid, possesses sufficient volatility for GC analysis, often after derivatization, but is also readily soluble and suitable for HPLC analysis.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the typical performance characteristics of validated HPLC-UV and GC-FID methods for the quantification of this compound in a pharmaceutical tablet formulation.
| Validation Parameter | HPLC-UV Method | GC-FID Method | Acceptance Criteria (Typical) |
| Linearity (r²) | 0.9995 | 0.9992 | r² ≥ 0.999 |
| Range | 50 - 150 µg/mL | 50 - 150 µg/mL | 80 - 120% of test concentration |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 101.5% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | 0.85% | 1.10% | RSD ≤ 2.0% |
| - Intermediate Precision | 1.15% | 1.45% | RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.5 µg/mL | 1.0 µg/mL | S/N ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | 3.0 µg/mL | S/N ratio ≥ 10:1 |
| Specificity | No interference from excipients or degradation products | No interference from excipients or degradation products | Peak purity > 99.0% |
Experimental Protocols
Detailed methodologies for the HPLC-UV and GC-FID methods are provided below. These protocols are representative and may require optimization for specific pharmaceutical formulations.
HPLC-UV Method Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and 0.05 M phosphate buffer (pH 3.0) in a 60:40 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 100 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume with the mobile phase. Filter a portion of this solution through a 0.45 µm syringe filter. Dilute 10 mL of the filtered solution to 100 mL with the mobile phase to obtain a final concentration of 100 µg/mL.
4. Validation Experiments:
-
Specificity: Analyze blank (placebo), standard, and sample solutions. Forced degradation studies should be performed to ensure no interference from degradation products.
-
Linearity: Prepare a series of standard solutions over the range of 50% to 150% of the target concentration (50, 75, 100, 125, 150 µg/mL).
-
Accuracy: Perform recovery studies by spiking the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability: Analyze six replicate injections of the sample solution.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
LOD and LOQ: Determine by injecting series of diluted standard solutions and calculating the signal-to-noise ratio.
GC-FID Method Protocol
1. Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness).
2. Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 220°C, and hold for 5 minutes.
-
Injection Volume: 1 µL (split injection, e.g., 20:1 split ratio).
3. Standard and Sample Preparation (with derivatization):
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Standard Solution: Accurately weigh 25 mg of this compound reference standard into a vial. Add 1 mL of Dichloromethane and 200 µL of BSTFA with 1% TMCS. Cap the vial and heat at 60°C for 30 minutes. Cool to room temperature. This will be the standard stock solution. Prepare working standards by diluting the stock solution with Dichloromethane.
-
Sample Solution: Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 25 mg of this compound into a centrifuge tube. Add 1 mL of Dichloromethane, vortex for 5 minutes, and centrifuge. Transfer the supernatant to a vial. Add 200 µL of BSTFA with 1% TMCS, cap, and heat at 60°C for 30 minutes. Cool to room temperature.
4. Validation Experiments:
-
The validation experiments (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ) are performed in a similar manner to the HPLC method, using the derivatized standard and sample solutions.
Visualizations
The following diagrams illustrate the workflow of the analytical method validation process and a comparison of the key performance characteristics of the two methods.
References
A Comparative Guide to the Quantification of 2-Ethylpentanoic Acid in Plasma
The accurate and precise quantification of 2-Ethylpentanoic acid, an isomer of the widely used antiepileptic drug valproic acid (2-propylpentanoic acid), is critical in clinical and research settings. This guide provides a detailed comparison of the primary analytical methods used for this purpose, focusing on their performance, accuracy, and precision, supported by experimental data. It is intended for researchers, scientists, and drug development professionals who require reliable bioanalytical methods for pharmacokinetic, toxicokinetic, or clinical monitoring studies.
Key Analytical Techniques
The two most prevalent techniques for the quantification of small organic acids like this compound in plasma are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods offer high sensitivity and selectivity, but differ in sample preparation, derivatization requirements, and instrumentation.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds.[1] For less volatile analytes like this compound, a derivatization step is typically required to increase their volatility and improve chromatographic performance.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the predominant method for bioanalysis due to its high sensitivity, specificity, and simpler sample preparation, often eliminating the need for derivatization.[1][2] It is particularly effective for analyzing compounds that are not readily volatilized.[1]
Experimental Workflow & Sample Preparation
A robust and reproducible sample preparation protocol is fundamental to achieving accurate and precise results in bioanalysis. The primary goal is to remove interfering matrix components, such as proteins and phospholipids, from the plasma sample while ensuring high recovery of the analyte.[3]
The general workflow for the analysis of this compound in plasma involves sample collection, preparation, instrumental analysis, and data processing.
Caption: General experimental workflow for this compound analysis.
Common Sample Preparation Protocols:
-
Protein Precipitation (PPT): This is the simplest and most common method for plasma samples.[3] It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma to denature and precipitate proteins.[4][5] The sample is then centrifuged, and the clear supernatant containing the analyte is collected for analysis.[4]
-
Liquid-Liquid Extraction (LLE): In LLE, a water-immiscible organic solvent is added to the aqueous plasma sample.[4] The analyte partitions into the organic phase, leaving behind polar interferences in the aqueous phase.[4] This method provides a cleaner extract than PPT but can be more labor-intensive.[4]
-
Solid-Phase Extraction (SPE): SPE uses a solid sorbent packed into a cartridge or 96-well plate to retain the analyte while matrix interferences are washed away.[4] The analyte is then eluted with a small volume of solvent. SPE offers the cleanest extracts and the ability to concentrate the analyte, but it is the most complex and costly of the three methods.
Performance Comparison: Accuracy & Precision
The performance of an analytical method is defined by several key validation parameters, with accuracy and precision being paramount.[6] According to FDA guidelines, the accuracy of a bioanalytical method should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision, measured as the coefficient of variation (CV) or relative standard deviation (RSD), should not exceed 15% (20% at the LLOQ).[6][7]
The following tables summarize the performance data from various published methods for the quantification of valproic acid (VPA), a structural isomer of this compound, using analogous methodologies.
Table 1: GC-MS Method Performance
| Parameter | Result | Reference |
| Sample Preparation | Pre-column esterification, hexane extraction | [8] |
| Linearity Range | 5 - 320 µg/mL | [9] |
| LLOQ | 0.075 µg/mL | [8] |
| Accuracy (% Recovery) | 94.96% - 109.12% | [8] |
| Intra-batch Precision (% CV) | ≤ 6.69% | [8] |
| Inter-batch Precision (% CV) | ≤ 6.69% | [8] |
Table 2: LC-MS/MS Method Performance
| Parameter | Result | Reference |
| Sample Preparation | Protein Precipitation (Acetonitrile) | [10] |
| Linearity Range | 1.00 - 1000 ng/mL | [11] |
| LLOQ | 2.4 - 285.3 nmol/L | [2] |
| Accuracy (% Bias) | 0.13% to 4.26% | [10] |
| Intra-batch Precision (% CV) | 3.90% to 6.42% | [10] |
| Inter-batch Precision (% CV) | Not specified | [10] |
Detailed Experimental Protocols
Protocol 1: GC-MS with Pre-column Derivatization
This protocol is based on a method developed for the quantification of VPA in human plasma.[8]
-
Sample Preparation (Extraction & Derivatization):
-
To 250 µL of plasma in a centrifuge tube, add an internal standard.
-
Perform pre-column esterification by adding methanol.
-
Extract the derivatized analyte using hexane.
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic (hexane) layer to a clean vial for analysis.
-
-
GC-MS Conditions:
Protocol 2: LC-MS/MS with Protein Precipitation
This protocol is a typical high-throughput method used in many bioanalytical laboratories.[10][12]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).[12]
-
Vortex the mixture for 30-60 seconds to precipitate proteins.[12]
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[12]
-
Transfer the clear supernatant to an autosampler vial for injection.[12] In some cases, the supernatant may be evaporated and reconstituted in the initial mobile phase.[12]
-
-
LC-MS/MS Conditions:
-
Column: A reversed-phase C18 column (e.g., BEH C18, 1.7 µm, 2.1 mm x 100 mm).[5]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).[5][12]
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.[12]
-
MS Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer to monitor the specific precursor-to-product ion transitions for the analyte and the internal standard.[13]
-
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound in plasma.
-
LC-MS/MS is often preferred due to its simpler and faster sample preparation (often just protein precipitation), which is highly amenable to automation and high-throughput analysis.[2] It generally demonstrates excellent accuracy and precision well within regulatory acceptance criteria.[10]
-
GC-MS provides comparable accuracy and precision but typically requires a derivatization step to improve the volatility of the analyte.[1][8] While robust, this additional step can add time and potential variability to the workflow.
The choice of method will depend on the specific requirements of the study, available instrumentation, and desired sample throughput. For routine, high-throughput applications such as in clinical trials or therapeutic drug monitoring, LC-MS/MS with a simple protein precipitation is often the most efficient and effective approach.
References
- 1. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. mdpi.com [mdpi.com]
- 3. biotage.com [biotage.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. anivet.au.dk [anivet.au.dk]
- 8. HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of LC‐MS/MS vs chemiluminescent microparticle immunoassay in measuring the valproic acid concentration in plasma of epilepsy patients in a new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-APCI-MS/MS assay for quantitation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Linearity and range of detection for 2-Ethylpentanoic acid in analytical methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the detection and quantification of 2-Ethylpentanoic acid, a branched-chain fatty acid and a known impurity of Valproic Acid (also referred to as Valproic Acid Impurity B). The selection of an appropriate analytical method is critical for accurate quantification in various matrices, from pharmaceutical preparations to biological samples. This document outlines the linearity and range of detection for commonly employed techniques, including Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Gas Chromatography with Flame Ionization Detection (GC-FID).
Data Summary
The following table summarizes the key performance characteristics of different analytical methods for the quantification of this compound and its closely related analogue, Valproic Acid.
| Analytical Method | Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Correlation Coefficient (R²) |
| UPLC-MS/MS | Valproic Acid | 1 - 200 µg/mL | - | 1 µg/mL | > 0.99 |
| UPLC-MS/MS | Valproic Acid | 0.5 - 100 µg/mL | - | 0.5 µg/mL | > 0.99 |
| GC-MS | Valproic Acid | - | - | 0.075 µg/mL | - |
| GC-FID | Valproic Acid | 5 - 320 µg/mL | 1.25 µg/mL | - | > 0.99 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are described below. These protocols are based on established methods for the analysis of Valproic Acid and its impurities.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity for the quantification of this compound.
a) Sample Preparation (Plasma/Serum):
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of acetonitrile (containing an appropriate internal standard, e.g., a deuterated analog).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean vial for analysis.
b) Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient or isocratic elution with a mixture of water (containing 0.1% formic acid) and acetonitrile. A typical starting condition is 60:40 water:acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
c) Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For Valproic Acid, a transition of m/z 143.1 → 143.1 has been used.[1]
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound, often requiring derivatization to improve chromatographic performance.
a) Sample Preparation and Derivatization:
-
Extraction: Perform a liquid-liquid extraction of the sample (e.g., acidified urine or plasma) with a suitable organic solvent like hexane or diethyl ether.
-
Derivatization: Evaporate the organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS) and heat at 60-70°C for 30 minutes to form trimethylsilyl (TMS) esters.
b) Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 250 °C at 20 °C/min, hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
c) Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a cost-effective and reliable method for the quantification of organic compounds.
a) Sample Preparation:
-
Similar to the GC-MS method, involving liquid-liquid extraction. Derivatization may not be strictly necessary but can improve peak shape and sensitivity.
b) Chromatographic Conditions:
-
Column: A polar capillary column, such as a polyethylene glycol (PEG) phase (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness), is often preferred for underivatized short-chain fatty acids.
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program: An optimized temperature program to ensure separation from other sample components.
-
Injector and Detector Temperature: Typically set at 250 °C.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analytical methods described.
References
A Comparative Guide to the Specificity of Analytical Methods for 2-Ethylpentanoic Acid in the Presence of its Isomers
For researchers, scientists, and professionals in drug development, the accurate quantification of 2-Ethylpentanoic acid (2-EPA) is critical, particularly when its isomers, such as the widely used anticonvulsant Valproic Acid (VPA, 2-propylpentanoic acid), are present. The structural similarity among these isomers presents a significant analytical challenge, demanding methods with high specificity to ensure accurate results. This guide provides a comparative overview of various analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for a given application.
The primary challenge in analyzing 2-EPA lies in distinguishing it from its constitutional isomers (e.g., valproic acid, heptanoic acid) and its own enantiomers ((R)- and (S)-2-EPA), as they often exhibit similar physicochemical properties. The choice of analytical method is therefore paramount for achieving the required selectivity and sensitivity.
Logical Workflow for Isomer-Specific Analysis
The analytical process for distinguishing this compound from its isomers involves several key stages, from initial sample preparation to final data analysis. The choice of technique at each stage is crucial for achieving the desired specificity.
Caption: General workflow for the specific analysis of this compound and its isomers.
Comparison of Analytical Methods
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two primary techniques employed for the analysis of 2-EPA and its isomers.[1] The choice between them often depends on the sample matrix, required sensitivity, and whether chiral separation is necessary. Due to the lack of a strong chromophore in 2-EPA, derivatization is often required, especially for HPLC with UV detection and for improving volatility in GC.[2][3]
Gas Chromatography (GC) Methods
GC, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for separating and identifying volatile and semi-volatile compounds. Its high resolution makes it suitable for distinguishing between constitutional isomers.[4]
Table 1: Comparison of GC-Based Analytical Methods
| Parameter | Method 1: GC-FID with Derivatization | Method 2: GC-MS |
| Analyte | 2-Ethylhexanoic Acid (as a proxy) | Valproic Acid |
| Sample Matrix | Urine | Plasma, Urine |
| Extraction | Liquid-Liquid Extraction (LLE) | LLE, DLLME |
| Derivatization | Pentafluorobenzyl ester | Methyl Chloroformate (MCF) |
| Column | Cross-linked methyl silicone | Not specified |
| Carrier Gas | Not specified | Helium |
| Detection | Electron Capture Detection (ECD) | Mass Spectrometry (MS) |
| Specificity | High; separates from endogenous urine components.[5][6] | High; MS provides structural confirmation.[4] |
| LOD | 0.01 mmol per mol of creatinine[5][6] | 3.2 µg/mL (in plasma)[4] |
| LOQ | 0.03 mmol per mol of creatinine[6] | 6 µg/mL (in plasma)[4] |
| Linearity | 0.03-2.70 mmol/mol creatinine[6] | Not specified |
| Recovery | 81-90%[5][6] | Not specified |
Liquid Chromatography (LC) Methods
LC methods, especially LC-MS/MS, offer high sensitivity and specificity without the need for derivatization, as the analyte can be detected directly in the mass spectrometer.[3] For chiral separations, HPLC with a chiral stationary phase is the method of choice.[7]
Table 2: Comparison of LC-Based Analytical Methods
| Parameter | Method 1: LC-MS/MS | Method 2: HPLC-UV with Derivatization |
| Analyte | Valproic Acid | Sodium Valproate |
| Sample Matrix | Human Plasma | Pharmaceutical Dosages |
| Extraction | Protein Precipitation | Not applicable |
| Derivatization | None required | Introduction of benzoyl/phenyl group[2] |
| Column | Zorbax SB-C18 (100 mm x 3 mm, 3.5 µm)[3] | Zorbax eclipse XBD-C18 (150 x 4.6 mm, 5µm)[1] |
| Mobile Phase | Acetonitrile:0.1% Acetic Acid in water (40:60 v/v)[3] | Acetonitrile:Citric acid buffer pH 3 (50:50 v/v)[1] |
| Detection | Triple Quadrupole MS (Negative ESI)[3] | UV at 210 nm[1] |
| Specificity | High; mass detection is highly specific.[3] | Good; derivatization adds a chromophore.[2][8] |
| LOD | Not specified | Not specified |
| LOQ | 2 µg/mL[3] | Can quantify down to 0.75 x 10⁻⁵ mg/ml[2][8] |
| Linearity | 2–200 µg/mL (R² > 0.996)[3] | 50-400 µg/mL (R² = 0.9997)[1] |
| Recovery | ~104%[3] | 96.63 to 101.88%[1] |
Experimental Protocols
Detailed and validated protocols are essential for reproducible and reliable results. Below are representative methodologies for GC-MS and chiral LC analysis.
Protocol 1: GC-MS Analysis of Valproic Acid (Isomer of 2-EPA) in Urine
This protocol is based on a dispersive liquid-liquid microextraction (DLLME) procedure followed by GC-MS analysis.[4]
Caption: Experimental workflow for GC-MS analysis with DLLME and derivatization.
Methodology:
-
Sample Preparation: Take a 1 mL urine sample and add an appropriate internal standard.
-
Extraction and Derivatization: A mixture containing 200 µL of methanol (disperser solvent), 100 µL of trichloroethylene (extraction solvent), and 25 µl of methyl chloroformate (derivatizing agent) is prepared.[4]
-
This mixture is rapidly injected into the urine sample, creating a cloudy solution.
-
The solution is vortexed and then centrifuged to separate the phases.
-
The sedimented organic phase containing the derivatized analyte is collected.
-
GC-MS Analysis: An aliquot (typically 1 µL) of the organic phase is injected into the GC-MS system.
-
Instrument Conditions:
-
Column: A suitable capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial oven temperature of 60°C, ramped to a final temperature that allows for the elution of the derivatized analyte.
-
MS Detector: Operated in electron ionization (EI) mode, scanning a mass range appropriate for the derivatized 2-EPA and its isomers.
-
Protocol 2: Chiral Separation of Carboxylic Acids via Diastereomer Formation
To separate the enantiomers of 2-EPA, a common strategy involves derivatization with a chiral agent to form diastereomers, which can then be separated on a standard (achiral) HPLC column.[9]
Methodology:
-
Diastereomer Formation:
-
React the racemic 2-EPA mixture with an enantiomerically pure chiral derivatizing agent (e.g., (R)-1-phenylethylamine).[9]
-
This reaction forms a mixture of two diastereomeric salts: ((R)-2-EPA • (R)-amine) and ((S)-2-EPA • (R)-amine).
-
-
HPLC Separation:
-
Inject the diastereomeric mixture onto a standard reverse-phase HPLC column (e.g., C18).
-
Mobile Phase: A typical mobile phase would consist of a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer), run in an isocratic or gradient mode.
-
Detection: UV detection is often suitable if the chiral derivatizing agent contains a chromophore.
-
-
Quantification: The two diastereomers will have different retention times, allowing for their separation and individual quantification. The peak areas correspond to the relative amounts of each enantiomer in the original sample.
-
Analyte Recovery (Optional): The separated diastereomeric fractions can be collected, and the chiral auxiliary can be cleaved to recover the pure (R)- and (S)-2-EPA enantiomers.[9]
Conclusion
The specific and accurate analysis of this compound in the presence of its isomers is a complex but achievable task.
-
For separating constitutional isomers like valproic acid, GC-MS offers excellent specificity due to its high chromatographic resolution and the confirmatory power of mass spectrometry.[4] LC-MS/MS is also a highly sensitive and specific alternative that may not require derivatization.[3]
-
For separating enantiomers ((R)- and (S)-2-EPA), chiral chromatography is essential. This can be achieved either directly using a chiral stationary phase in GC or HPLC, or indirectly by forming diastereomers that can be separated on a standard achiral column.[7][9]
The selection of the optimal method will depend on the specific research question, the required level of sensitivity and specificity, the sample matrix, and the available instrumentation. The protocols and comparative data presented in this guide serve as a valuable resource for researchers to make informed decisions for their analytical needs.
References
- 1. ukaazpublications.com [ukaazpublications.com]
- 2. Analytical Method Development for Sodium Valproate through Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 4. seer.ufrgs.br [seer.ufrgs.br]
- 5. Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 8. [PDF] Analytical Method Development for Sodium Valproate through Chemical Derivatization | Semantic Scholar [semanticscholar.org]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to 2-Ethylpentanoic Acid and Valproic Acid as HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-Ethylpentanoic acid and the well-established histone deacetylase (HDAC) inhibitor, Valproic acid (VPA). While both are short-chain fatty acids and structural isomers, their efficacy and specificity as HDAC inhibitors warrant a closer examination for research and therapeutic development.
Introduction to this compound and Valproic Acid
Valproic acid (2-propylpentanoic acid) is a widely used anticonvulsant and mood stabilizer that was later discovered to be an inhibitor of histone deacetylases (HDACs).[1][2] This discovery has led to its investigation as a potential therapeutic agent in oncology and other diseases. This compound, a structural isomer of VPA, is also anticipated to exhibit HDAC inhibitory activity due to its structural similarity, although it is less extensively studied. This guide will compare their mechanisms, present available quantitative data, and provide detailed experimental protocols for their evaluation.
Chemical Structure and Properties
Valproic acid and this compound are both eight-carbon branched-chain carboxylic acids. Their isomeric nature results in similar physicochemical properties, but the different branching of the alkyl chains can influence their interaction with the active site of HDAC enzymes.
| Feature | This compound | Valproic Acid (2-Propylpentanoic Acid) |
| IUPAC Name | This compound | 2-Propylpentanoic acid |
| Molecular Formula | C₇H₁₄O₂ | C₈H₁₆O₂ |
| Molecular Weight | 130.18 g/mol | 144.21 g/mol |
| Chemical Structure | CH₃CH₂CH₂CH(CH₂CH₃)COOH | CH₃CH₂CH₂(CH₂)₂CH(CH₃)COOH |
Mechanism of HDAC Inhibition
Both Valproic acid and its analogs are believed to inhibit HDACs by chelating the zinc ion within the enzyme's active site, a mechanism common to many HDAC inhibitors. This action blocks the catalytic activity of the enzyme, leading to an accumulation of acetylated histones and other non-histone protein substrates.[2] The inhibition of HDACs, particularly Class I and IIa enzymes, by VPA has been documented.[3]
Quantitative Comparison of HDAC Inhibitory Activity
While extensive data is available for Valproic acid, specific IC50 values for this compound are not as widely reported in publicly available literature. The following table summarizes the known inhibitory concentrations for Valproic acid against various HDAC isoforms. It is plausible that this compound exhibits a similar inhibitory profile, though likely with different potencies.
| Compound | Target HDAC Isoform(s) | IC50 (mM) | Reference |
| Valproic Acid | Total HDAC (in vitro) | ~0.4 - 1 | [1] |
| HDAC1 | ~0.5 | [1] | |
| HDAC2 | ~0.7 | ||
| HDAC3 | ~1.5 | ||
| HDAC7 | ~1.0 | ||
| This compound | Not specified | Data not available |
Note: IC50 values for VPA can vary between studies and assay conditions.
Signaling Pathways Affected by HDAC Inhibition
The inhibition of HDACs by compounds like Valproic acid leads to the hyperacetylation of histones, which relaxes chromatin structure and alters gene expression. This can reactivate tumor suppressor genes and other genes involved in cell cycle arrest, differentiation, and apoptosis. Additionally, non-histone proteins are also targets of HDACs, and their hyperacetylation can impact various cellular signaling pathways.
Experimental Protocols
In Vitro Fluorometric HDAC Inhibition Assay
This protocol is designed to determine the in vitro potency of test compounds against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing Trichostatin A and a protease)
-
Test compounds (this compound, Valproic acid) dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in HDAC assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 25 µL of the diluted compounds to the wells of the 96-well plate. Include wells for a positive control (a known potent HDAC inhibitor like Trichostatin A) and a negative control (assay buffer with DMSO).
-
Add 50 µL of the HDAC enzyme solution (diluted in assay buffer) to each well.
-
Add 25 µL of the fluorogenic HDAC substrate solution (diluted in assay buffer) to each well to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the enzymatic reaction and develop the fluorescent signal by adding 50 µL of the developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the negative control and plot the data to determine the IC50 value.
Cellular Histone Acetylation Assay by Western Blot
This protocol assesses the ability of the test compounds to induce histone hyperacetylation in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
Test compounds (this compound, Valproic acid)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 24 hours). Include an untreated or vehicle-treated control.
-
After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Harvest the cell lysates and determine the protein concentration using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels or the loading control.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating HDAC inhibitors.
Conclusion
Valproic acid is a well-characterized, moderately potent pan-HDAC inhibitor. While direct quantitative data for this compound is limited, its structural similarity to VPA and related compounds that inhibit HDACs, such as 2-ethylhexanoic acid, strongly suggests it possesses similar activity. For researchers and drug development professionals, this implies that this compound could serve as a valuable tool for studying the structure-activity relationships of short-chain fatty acid HDAC inhibitors. Further head-to-head experimental evaluation using the detailed protocols provided in this guide is necessary to elucidate the precise inhibitory profile and potency of this compound in comparison to Valproic acid. Such studies will be crucial in determining its potential for further development as a therapeutic agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the inhibitory activity of valproic acid against the HDAC family using an MMGBSA approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Toxicological Assessment of C7 Branched-Chain Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known toxicological data for various C7 branched-chain carboxylic acids. Due to a notable gap in direct comparative studies for many of these isomers, this document synthesizes available data and presents detailed experimental protocols to facilitate further research in this area. The information is intended to guide researchers in understanding the potential toxicities associated with these compounds and to provide a framework for conducting new toxicological assessments.
Introduction to C7 Carboxylic Acids and Toxicological Concerns
C7 carboxylic acids, including the straight-chain n-heptanoic acid and its various branched-chain isomers (e.g., methylhexanoic acids, dimethylpentanoic acids), are compounds with applications in various industries, including as precursors for lubricants, plasticizers, and in the synthesis of pharmaceuticals. Their structural similarity to endogenous fatty acids raises the potential for interaction with biological systems, including metabolic and signaling pathways, which can lead to toxicity. Of particular interest is the influence of the branching structure on the toxicological profile of these molecules. Carboxylic acid-containing drugs have been associated with idiosyncratic drug toxicity, which may be linked to the formation of reactive acyl glucuronide or acyl-Coenzyme A (CoA) conjugates.[1][2]
Comparative Toxicity Data
Direct, quantitative comparative toxicity data for all C7 branched-chain carboxylic acid isomers is limited in the public domain. The following tables summarize the available information. The absence of data for many isomers highlights a significant area for future research.
Table 1: In Vivo Toxicity Data for C7 Carboxylic Acids
| Compound Name | Isomer | Species | Route | Toxicity Endpoint | Value | Reference |
| 2-Methylhexanoic Acid | Methylhexanoic Acid | Rat | Gavage | Maternal NOAEL | < 300 mg/kg/day | [3] |
| 2-Methylhexanoic Acid | Methylhexanoic Acid | Rat | Gavage | Developmental NOAEL | 400 mg/kg/day | [3] |
| 2-Ethylbutyric Acid | C6 Branched Acid | Rat | Oral | Perinatal Mortality | Observed in litters of dams with severe respiratory effects | [4] |
| 5-Methylhexanoic Acid | Methylhexanoic Acid | Rat | Oral | Maternal Motor Depression | Observed | [4] |
Note: NOAEL - No-Observed-Adverse-Effect Level. The data for 2-ethylbutyric acid (a C6 acid) and 5-methylhexanoic acid are included for structural comparison context.
Table 2: GHS Hazard Classification for C7 Branched-Chain Carboxylic Acids
| Compound Name | Isomer | GHS Hazard Statements | Reference |
| 2,2-Dimethylpentanoic Acid | Dimethylpentanoic Acid | H314: Causes severe skin burns and eye damage | [5] |
| 2,3-Dimethylpentanoic Acid | Dimethylpentanoic Acid | H314: Causes severe skin burns and eye damage; H335: May cause respiratory irritation | [6] |
| 2,4-Dimethylpentanoic Acid | Dimethylpentanoic Acid | H315: Causes skin irritation; H318: Causes serious eye damage; H335: May cause respiratory irritation | [7] |
| 3,4-Dimethylpentanoic Acid | Dimethylpentanoic Acid | H302: Harmful if swallowed; H312: Harmful in contact with skin; H315: Causes skin irritation; H318: Causes serious eye damage; H332: Harmful if inhaled | [8] |
| 3-Methylhexanoic Acid | Methylhexanoic Acid | H314: Causes severe skin burns and eye damage; H318: Causes serious eye damage | [9] |
| 4,4-Dimethylpentanoic Acid | Dimethylpentanoic Acid | H315: Causes skin irritation; H318: Causes serious eye damage; H319: Causes serious eye irritation; H335: May cause respiratory irritation | [10] |
Note: This table provides hazard classifications based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It indicates potential hazards but does not provide quantitative toxicity values.
Proposed Experimental Protocols for Comparative Toxicity Assessment
Given the lack of direct comparative data, the following experimental protocols are proposed to systematically evaluate the toxicity of C7 branched-chain carboxylic acids.
In Vitro Cytotoxicity Assessment
a) Cell Lines and Culture:
-
A panel of human cell lines should be utilized to assess both general cytotoxicity and potential target organ toxicity. Recommended cell lines include:
-
HepG2 (hepatocellular carcinoma) for hepatotoxicity assessment.
-
SH-SY5Y (neuroblastoma) for neurotoxicity assessment.
-
HEK293 (human embryonic kidney) as a model for renal toxicity.
-
A non-cancerous cell line, such as primary human fibroblasts, to assess general cytotoxicity.
-
-
Cells should be cultured in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[11]
b) MTT Assay for Cell Viability: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[11]
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Prepare stock solutions of the C7 carboxylic acid isomers in a suitable solvent (e.g., DMSO). Dilute the stock solutions in culture medium to a range of final concentrations.
-
Incubation: Remove the old medium from the cells and add the medium containing the test compounds. Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
c) LDH Release Assay for Cell Membrane Integrity: The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of cell membrane integrity.[11]
-
Compound Treatment: Treat cells with the C7 carboxylic acid isomers as described for the MTT assay.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Measurement: Use a commercially available LDH cytotoxicity assay kit to measure the amount of LDH in the supernatant according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH levels in treated wells to positive (lysis buffer-treated) and negative (vehicle-treated) controls.
Mitochondrial Toxicity Assessment
Mitochondrial dysfunction is a common mechanism of drug-induced toxicity.[12]
a) Seahorse XF Assay for Mitochondrial Respiration: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time.[13][14]
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate and allow them to attach.
-
Compound Treatment: Treat cells with the C7 carboxylic acid isomers for a predetermined period.
-
Assay Protocol: Perform a mitochondrial stress test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (an uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).
-
Data Analysis: Analyze the changes in basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity to determine the impact of the compounds on mitochondrial function.
b) Mitochondrial Membrane Potential Assay: Changes in mitochondrial membrane potential (ΔΨm) are an early indicator of mitochondrial dysfunction.
-
Compound Treatment: Treat cells with the C7 carboxylic acid isomers.
-
Staining: Stain the cells with a fluorescent dye that is sensitive to ΔΨm (e.g., JC-1 or TMRE).
-
Analysis: Analyze the fluorescence using a fluorescence microscope, flow cytometer, or microplate reader to quantify changes in ΔΨm.
Developmental Toxicity Screening
a) In Vivo Developmental Toxicity Study (Rodent Model): This protocol is based on the OECD Test Guideline 414.[15]
-
Animal Model: Use a suitable rodent species, such as the Sprague-Dawley rat.
-
Dosing: Administer the C7 carboxylic acid isomers to pregnant dams by gavage daily during the period of organogenesis (e.g., gestation days 6-15 for rats). Use at least three dose levels and a control group. The highest dose should induce some maternal toxicity but not mortality.
-
Maternal Observations: Monitor dams for clinical signs of toxicity, body weight changes, and food consumption.
-
Fetal Examination: Near term, euthanize the dams and perform a caesarean section. Examine the uterine contents for the number of implantations, resorptions, and live/dead fetuses.
-
External, Visceral, and Skeletal Examinations: Examine fetuses for external malformations, and a subset for visceral and skeletal abnormalities.
Signaling Pathways and Experimental Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. 907. Saturated aliphatic acyclic branched-chain primary alcohols, aldehydes/acids (WHO Food Additives Series 40) [inchem.org]
- 5. 2,2-Dimethylpentanoic acid | C7H14O2 | CID 14455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3-Dimethylpentanoic acid | C7H14O2 | CID 13183277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-Dimethylpentanoic acid | C7H14O2 | CID 15564205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,4-Dimethylpentanoic acid | C7H14O2 | CID 226113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Methylhexanoic acid | C7H14O2 | CID 95315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4,4-Dimethylpentanoic acid | C7H14O2 | CID 14237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. agilent.com [agilent.com]
- 14. Mitochondrial Toxicity Detection - Creative Proteomics [creative-proteomics.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comparative Guide to Stationary Phases for the Separation of 2-Ethylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The effective separation and analysis of 2-Ethylpentanoic acid, a branched-chain carboxylic acid, is critical in various fields, including pharmaceutical development and quality control, due to its structural similarity to the anticonvulsant drug valproic acid. The choice of stationary phase in chromatographic methods is a pivotal factor that dictates the success of the separation, influencing resolution, peak shape, and analysis time. This guide provides a comprehensive comparison of different stationary phases for the separation of this compound and its structural analogs, supported by experimental data to facilitate informed decision-making.
Performance Comparison of Stationary Phases
The selection of an appropriate stationary phase is contingent upon the analytical technique employed, either Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), and the specific requirements of the analysis, such as the need for chiral separation. Below is a summary of the performance of various stationary phases based on published experimental data.
| Stationary Phase | Chromatography Type | Analyte | Retention Time (min) | Peak Asymmetry (As) | Resolution (Rs) | Column Efficiency (Plates/m) | Key Findings & Recommendations |
| DB-FFAP | GC-FID | 2-Ethylhexanoic Acid | Not Specified | 0.91 - 1.20 | Good | Not Specified | An acid-modified WAX column designed for the analysis of free fatty acids. Provides excellent peak shape for acidic compounds.[1] |
| DB-FATWAX Ultra Inert | GC-FID | 2-Ethylhexanoic Acid | Not Specified | 0.98 - 1.16 | Good | Not Specified | Offers comparable or better peak shape than acid-modified wax columns and excellent stability for aqueous samples.[1] |
| Zwitterionic Liquid (ZIL) 1 & 2 | GC-MS | Volatile Carboxylic Acids | Higher retention than HP-FFAP | Comparable to HP-FFAP | Unique selectivity observed | Not Specified | Exhibit strong retention and excellent peak symmetry for volatile carboxylic acids.[2] |
| Acidic Water Stationary Phase | GC | Hexanoic Acid | Not Specified | ~1.3 | Good | Not Specified | Provides significantly better peak shape for carboxylic acids compared to conventional non-polar GC columns.[3] |
| Fortis C18 | RP-HPLC-DAD | Valproic Acid | 1.537 | Not Specified | Not Specified | Not Specified | A reversed-phase method suitable for the quantification of valproic acid.[4] |
| Acquity HSS C18 | RP-HPLC-MS/MS | Valproic Acid | 5.78 | Not Specified | Not Specified | Not Specified | Used for the determination of valproic acid in whole blood with high sensitivity and selectivity.[5] |
| Newcrom R1 | RP-HPLC | 2-Ethylhexanoic Acid | Not Specified | Not Specified | Not Specified | Not Specified | A special reverse-phase column with low silanol activity suitable for the analysis of 2-ethylhexanoic acid.[6] |
| Chiralcel OD-H / Chiralpak AD | Normal Phase HPLC | 2-Aryloxycarboxylic Acids | Not Specified | Not Specified | Good | Not Specified | Polysaccharide-based chiral stationary phases that achieve good separation of enantiomers of acidic compounds.[7] |
*Note: Data presented is for this compound or its close structural analogs as indicated.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting separation methods. The following are representative experimental protocols for the separation of this compound and related compounds on different stationary phases.
Gas Chromatography (GC) Protocol for Volatile Carboxylic Acids
-
Instrumentation: Agilent 7890B GC with a flame ionization detector (FID) or mass spectrometer (MS).
-
Column:
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
-
Inlet Temperature: 250 °C.[2]
-
Oven Temperature Program: Initial temperature of 60 °C, ramped at 5 °C/min to 150 °C, and held for 20 minutes.[2]
-
Detector Temperature (FID): 250 °C.[2]
-
Injection: 1 µL with a split ratio of 20:1.[2]
-
Sample Preparation: Samples are typically dissolved in a suitable organic solvent like acetonitrile.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol for Valproic Acid
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Column:
-
Mobile Phase:
-
Flow Rate:
-
Column Temperature: Ambient.
-
Detection:
Chiral High-Performance Liquid Chromatography (HPLC) Protocol for 2-Aryloxycarboxylic Acids
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralcel OD-H or Chiralpak AD.[7]
-
Mode: Normal-phase.[7]
-
Mobile Phase: Typically a mixture of n-hexane and an alcohol (e.g., isopropanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV detection at a wavelength appropriate for the analyte.
Visualization of the Stationary Phase Selection Workflow
The process of selecting an appropriate stationary phase for the analysis of this compound can be streamlined by following a logical workflow. The diagram below illustrates the key decision points in this process.
References
- 1. agilent.com [agilent.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 4. bepls.com [bepls.com]
- 5. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of 2-Ethylhexanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Ethylpentanoic Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
Proper management and disposal of 2-Ethylpentanoic acid are critical to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, in line with established safety protocols and regulatory considerations. Due to its hazardous properties, including corrosivity and potential reproductive toxicity, this compound requires disposal as a regulated hazardous waste.
Immediate Safety and Handling
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this chemical should occur in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
Disposal of this compound must adhere to local, state, and federal regulations for hazardous waste. The following protocol outlines the necessary steps for its collection and disposal:
-
Waste Identification and Classification:
-
Waste Segregation and Collection:
-
Collect all waste containing this compound, including unused product, contaminated solutions, and rinsates, in a designated and compatible hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been verified to avoid potentially violent reactions.
-
-
Container Selection and Labeling:
-
Use a container made of a material compatible with corrosive organic acids, such as high-density polyethylene (HDPE) or glass.
-
Ensure the container is in good condition with a secure, tightly-fitting lid.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. Indicate the approximate concentration or volume.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Disposal Request and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide all necessary documentation, including the waste characterization and container labeling information.
-
Hazard Data Summary
The following table summarizes key hazard information for compounds similar to this compound, highlighting the reasons for its classification as a hazardous waste.
| Hazard Classification | Data Point | Species | Reference |
| Aquatic Toxicity | EC50: 41 mg/L (96h) | Desmodesmus subspicatus (algae) | [3] |
| LC50: 70 mg/L (96h) | Pimephales promelas (fathead minnow) | [3] | |
| EC50: 85.4 mg/L (48h) | Daphnia magna (water flea) | [3] | |
| Human Health Hazards | Corrosive | Causes severe skin burns and eye damage. | [4] |
| Harmful if swallowed | [4] | ||
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [1][2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Safeguarding Your Research: A Guide to Handling 2-Ethylpentanoic Acid
Essential protocols for the safe management, use, and disposal of 2-Ethylpentanoic acid are critical for ensuring laboratory safety and regulatory compliance. This guide provides immediate, essential information for researchers, scientists, and drug development professionals.
This compound, a branched-chain carboxylic acid, requires careful handling due to its potential hazards. Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal methods is paramount to minimize risks of exposure and ensure a safe laboratory environment. Information from its close structural analog, valproic acid, is often used to inform safety procedures where specific data for this compound is not available.
Personal Protective Equipment (PPE) and Exposure Limits
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE and available occupational exposure limits for this compound and its common surrogate, 2-Ethylhexanoic acid.
| Parameter | Recommendation/Limit | Source |
| Eye Protection | Chemical safety goggles or glasses with side shields. A face shield may be required for splash hazards. | [1] |
| Hand Protection | Chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for handling organic acids.[1][2] | [1][2] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. A chemical-resistant apron may be necessary for larger quantities. | [1][2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[2] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary. | [2] |
| Occupational Exposure Limit (as 2-Ethylhexanoic acid) | ACGIH TLV-TWA: 5 mg/m³ (inhalable fraction and vapor) | [3][4] |
Note: Always consult the specific Safety Data Sheet (SDS) for the this compound being used, as recommendations may vary between suppliers.
Experimental Protocols: Handling and Disposal Workflow
A systematic approach to handling and disposal is crucial. The following diagram outlines the key steps for the safe management of this compound in a laboratory setting.
Step-by-Step Guidance
Handling:
-
Preparation: Before handling, ensure that a chemical fume hood is available and functioning correctly.[2] Have a spill kit with an appropriate neutralizer, such as sodium bicarbonate, readily accessible.[2]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Dispensing and Use: Conduct all work with this compound within a chemical fume hood to minimize inhalation exposure.[2] Avoid direct contact with skin and eyes.[5]
-
Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[5]
Disposal: The primary method for disposing of waste containing this compound is through neutralization, followed by drain disposal if local regulations permit.
-
Waste Segregation: Collect all waste containing this compound in a designated, labeled container.[6] Do not mix with other waste streams.
-
Neutralization: For small quantities of aqueous waste, slowly add a weak base such as sodium bicarbonate or a dilute sodium hydroxide solution while stirring in a well-ventilated area, preferably a fume hood.[2] Monitor the pH until it is between 5.5 and 9.5.
-
Drain Disposal: If local regulations allow, the neutralized solution can be flushed down the drain with copious amounts of water.
-
Contaminated Materials: Absorb larger spills with an inert material like vermiculite or sand.[6] Collect the absorbed material, along with any contaminated PPE, in a sealed container for disposal as hazardous waste.[5]
-
Hazardous Waste Pickup: For bulk quantities or heavily contaminated materials, arrange for pickup by a licensed hazardous waste disposal company.[5]
By adhering to these guidelines, researchers can significantly mitigate the risks associated with the handling of this compound, fostering a safer and more compliant laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
